Quinine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044280 | |
| Record name | Quinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |
CAS No. |
72402-53-0, 130-95-0, 1407-83-6 | |
| Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine tannate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery of Quinine: An In-depth Technical Guide to its History and Extraction from Cinchona Bark
For Researchers, Scientists, and Drug Development Professionals
Abstract
For centuries, the bark of the Cinchona tree has been the sole source of quinine (B1679958), the first effective treatment for malaria. This technical guide provides a comprehensive historical and scientific overview of the discovery and isolation of this pivotal alkaloid. It details the evolution of extraction and analytical methodologies, from the rudimentary preparations of the 17th century to modern chromatographic techniques. This document is intended to serve as a detailed resource, offering insights into the pioneering chemical work that paved the way for modern drug discovery and development. Included are structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key historical and technical workflows.
Historical Overview: From Indigenous Remedy to Isolated Alkaloid
The journey of this compound from a traditional remedy to a purified pharmaceutical is a compelling narrative of ethnobotany, exploration, and chemical innovation.
Early Use and Introduction to Europe: The indigenous Quechua people of Peru were aware of the medicinal properties of the Cinchona bark, using it to treat shivering.[1] In the 17th century, Jesuit missionaries in Peru learned of the bark's efficacy in treating fevers and introduced it to Europe, where it became known as "Jesuit's bark" or "Peruvian bark".[2][3][4] Initially, the bark was simply dried, ground into a powder, and mixed with liquids like wine to be consumed.[1][5][6] The bitter taste of this concoction was a notable characteristic.
Scientific Scrutiny and Early Investigations: The French mathematician and explorer Charles Marie de La Condamine provided one of the first scientific descriptions of the Cinchona tree in the 1730s.[7][8][9] However, it was not until the early 19th century that the active principle of the bark was isolated.
The Breakthrough Isolation by Pelletier and Caventou (1820): In a landmark achievement for pharmacology, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou isolated this compound from Cinchona bark in 1820.[1][6][10][11][12][13][14][15][16] Their work marked a pivotal moment, transitioning the use of a crude plant extract to a purified, quantifiable chemical compound. This allowed for standardized dosing and greatly improved the efficacy and safety of malaria treatment.[13] Pelletier and Caventou also established a factory to produce this compound, a venture often considered a precursor to the modern pharmaceutical industry.[13][15]
The Dawn of Chemotherapy: Paul Ehrlich, a German physician and scientist, conducted early work on this compound and its derivatives.[17] His research into selective chemical agents to target pathogens, which he termed "magic bullets," was influenced by the specific action of this compound on the malaria parasite and laid the foundation for the field of chemotherapy.[16][17][18][19]
Total Synthesis: The complex chemical structure of this compound presented a significant challenge to organic chemists. In 1944, Robert Burns Woodward and William von Eggers Doering reported the formal total synthesis of this compound, a monumental achievement in the field.[13][20][21][22]
Quantitative Data
The concentration of this compound and other alkaloids varies significantly between different species of Cinchona and can be influenced by factors such as the geographical origin and age of the tree. Modern analytical techniques have allowed for precise quantification, and various extraction methods yield different efficiencies.
Table 1: this compound Content in Various Cinchona Species
| Cinchona Species | Common Name | Typical this compound Content in Bark (% by dry weight) | Other Major Alkaloids |
| Cinchona calisaya | Yellow Bark | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |
| Cinchona ledgeriana | Ledger Bark | 5 - 14% | Quinidine |
| Cinchona succirubra (C. pubescens) | Red Bark | 1 - 4% | Cinchonine, Cinchonidine |
| Cinchona officinalis | Crown Bark | 2 - 7.5% | Cinchonine, Cinchonidine |
Table 2: Comparison of Modern this compound Extraction Yields from Cinchona officinalis
| Extraction Method | Optimized Conditions | This compound Yield (mg/g of dry bark) | Reference |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol, 130°C, 34 min | 3.93 ± 0.11 | [22][24] |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol, 25°C, 15 min | 2.81 ± 0.04 | [22][24] |
| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine, 10 h | ~22.02 (2.202%) | [24] |
Table 3: Aqueous Solubility of this compound and its Salts
| Compound | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| This compound (free base) | 15 | 0.05 | Insoluble in water.[5][25] |
| This compound Sulfate (B86663) Dihydrate | 20 | ~0.12 | Slightly soluble in water.[2] |
| This compound Hydrochloride | 25 | ~4.35 | Significantly more soluble than the sulfate salt.[2] |
| This compound Sulfate | Boiling Water | Sparingly Soluble | Increased solubility at higher temperatures.[2] |
Experimental Protocols
Historical Method: The Isolation of this compound by Pelletier and Caventou (1820) - A Reconstruction
While the precise, step-by-step details of Pelletier and Caventou's original protocol are not exhaustively documented in a modern format, the principles of their acid-base extraction method are well-understood. They utilized the differential solubility of the this compound free base and its salt form.
Principle: this compound, as an alkaloid, is a weak base. In its free base form, it is poorly soluble in water but soluble in organic solvents. When reacted with an acid, it forms a salt (e.g., this compound sulfate) which is soluble in water but not in organic solvents. This chemical property is the cornerstone of its extraction.
Reconstructed Protocol:
-
Alkaloid Liberation: Powdered Cinchona bark (specifically "yellow" bark, likely Cinchona calisaya) was treated with an alkaline solution, such as milk of lime (calcium hydroxide), to convert the naturally occurring this compound salts into the free base form.[1][11]
-
Solvent Extraction: The treated bark was then extracted with a suitable organic solvent of the era, likely a non-polar solvent like turpentine (B1165885) or an early form of ether, to dissolve the this compound free base, leaving behind the insoluble plant material.
-
Acidification and Salt Formation: The organic solvent containing the crude this compound was then treated with a dilute acid, such as sulfuric acid. This converted the this compound free base into this compound sulfate, which partitioned into the aqueous acidic layer.
-
Purification and Crystallization: The aqueous solution of this compound sulfate was then separated. The solution was likely concentrated, and upon cooling, the less soluble this compound sulfate would have crystallized, allowing for its separation from more soluble impurities. This process could be repeated to enhance purity.
Modern Laboratory-Scale Extraction and Purification of this compound
This protocol describes a typical modern laboratory procedure for the extraction and purification of this compound from Cinchona bark.
Materials:
-
Powdered Cinchona bark (100 g)
-
Calcium hydroxide (B78521) (slaked lime)
-
2M Sulfuric acid
-
Activated charcoal
-
Distilled water
-
Heating mantle with reflux condenser
-
Separatory funnel
-
Filter paper and funnel
-
pH meter or pH indicator strips
Procedure:
-
Alkaline Treatment: In a beaker, mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This converts the this compound salts to the free base.[1]
-
Drying: Gently heat the mixture to evaporate the water, resulting in a dry powder.
-
Solvent Extraction: Transfer the dried powder to a round-bottom flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours.[1]
-
Filtration: Allow the mixture to cool to room temperature and filter to remove the solid bark residue. The filtrate contains the crude this compound free base dissolved in toluene.
-
Acidic Extraction: Transfer the toluene filtrate to a separatory funnel. Add 100 mL of 2M sulfuric acid and shake vigorously. The this compound will move into the acidic aqueous phase as this compound sulfate.[1]
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the crude this compound sulfate into a clean flask.
-
Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal.[11]
-
Recrystallization: Allow the decolorized solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of pure this compound sulfate.[9][26][27][28]
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow to air dry.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a standard and highly accurate method for the quantitative analysis of this compound in Cinchona extracts.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid) in a ratio of 30:70 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1]
-
Sample Preparation: Accurately weigh a sample of the extracted this compound sulfate and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Historical Timeline of this compound Discovery
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Home Page [chem.ualberta.ca]
- 10. youtube.com [youtube.com]
- 11. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 12. Original preparation of this compound by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 13. Historical overview of this compound isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]
- 14. Cinchona - Wikipedia [en.wikipedia.org]
- 15. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. organic chemistry - What is the solubility of this compound suphate in 98% ethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. jameslindlibrary.org [jameslindlibrary.org]
- 20. This compound Bark (Cinchona) Database file in the Tropical Plant Database for herbal remedies [rain-tree.com]
- 21. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. "Determination of the this compound Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]
- 24. Optimization of Two Methods for the Rapid and Effective Extraction of this compound from Cinchona officinalis [mdpi.com]
- 25. This compound - Sciencemadness Wiki [sciencemadness.org]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. mt.com [mt.com]
- 28. chem.libretexts.org [chem.libretexts.org]
The Unraveling of a Molecular Enigma: A Technical Guide to the Chemical Structure Elucidation of Quinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
For centuries, the bark of the Cinchona tree held the key to combating malaria, a scourge that has plagued humanity throughout history. The active principle, quinine (B1679958), a complex alkaloid, presented a formidable challenge to the pioneers of organic chemistry. Its intricate molecular architecture, a puzzle of interconnected rings and stereocenters, became a focal point of scientific inquiry for over a century. This technical guide provides an in-depth exploration of the classical and modern techniques employed in the monumental task of elucidating the chemical structure of this compound. From the early degradative experiments that painstakingly chipped away at its core to the definitive confirmation by total synthesis and the nuanced analysis by modern spectroscopic methods, this document details the journey of discovery. It serves as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and logical-flow diagrams to illuminate the intellectual and experimental prowess that led to the complete structural assignment of this vital medicine.
Historical Perspective: Key Milestones and Pioneers
The quest to understand this compound's structure is a story of scientific perseverance and incremental breakthroughs. The journey began with its isolation and culminated in its complete stereochemically-defined synthesis, a saga spanning over 150 years.
-
1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated this compound from the bark of the Cinchona tree, providing the pure substance for subsequent investigation.[1]
-
1853: Louis Pasteur's work on the optical activity of organic molecules led him to discover that this compound could be converted into an isomeric, non-levorotatory substance he named quinotoxine upon treatment with acid.[1]
-
1854: Adolph Strecker, a German chemist, correctly determined the empirical formula of this compound as C₂₀H₂₄N₂O₂ through combustion analysis, laying the fundamental groundwork for its structural determination.[1]
-
1907: After decades of painstaking degradation studies by numerous chemists, Paul Rabe proposed the correct connectivity of the atoms in the this compound molecule, a landmark achievement in structural chemistry.[1][2]
-
1918: Paul Rabe and Karl Kindler achieved a partial synthesis of this compound from quinotoxine, a key transformation that would later become a point of significant academic debate.[1]
-
1944: In a monumental feat of chemical synthesis, Robert Burns Woodward and William von Eggers Doering announced the formal total synthesis of this compound. Their work, however, relied on Rabe's earlier conversion of quinotoxine to this compound.[1]
-
2001: Gilbert Stork published the first fully stereoselective total synthesis of this compound, a landmark in modern organic synthesis. His work also brought to the forefront a controversy regarding the reproducibility of Rabe's 1918 partial synthesis.
-
2007-2008: The long-standing controversy was finally laid to rest when Robert Williams and his research group successfully replicated Rabe's conversion of quinotoxine to this compound, vindicating Woodward and Doering's formal synthesis.
Classical Structure Elucidation: A Symphony of Degradation
In an era predating modern spectroscopic techniques, the elucidation of complex molecular structures relied on a systematic process of chemical degradation. By breaking the molecule into smaller, more easily identifiable fragments, chemists could piece together the puzzle of the parent structure.
Oxidation with Chromic Acid: Cleavage to Key Fragments
One of the most informative degradation experiments involved the oxidation of this compound with chromic acid (CrO₃). This powerful oxidizing agent cleaves the molecule at the junction of the quinoline (B57606) and quinuclidine (B89598) ring systems, yielding two crucial fragments: quininic acid and meroquinene.[3][4]
-
Quininic acid was identified as 6-methoxyquinoline-4-carboxylic acid. Its structure was deduced through further degradation, including decarboxylation to 6-methoxyquinoline.
-
Meroquinene , a more complex fragment, was determined to be 3-vinyl-4-piperidineacetic acid. Its structure was elucidated through a series of further degradative reactions.
Further Degradation of Meroquinene
The structure of meroquinene was further probed through oxidation with potassium permanganate (B83412) (KMnO₄). This led to the formation of cincholoiponic acid (piperidine-3,4-dicarboxylic acid) and formic acid. The production of formic acid was a key indicator of the presence of a vinyl (-CH=CH₂) group in meroquinene. Further oxidation of cincholoiponic acid yielded loiponic acid (piperidine-3,4-dicarboxylic acid).
Hofmann Exhaustive Methylation and Elimination
The Hofmann degradation, a reaction sequence that converts amines to alkenes, was instrumental in determining the nature of the nitrogen atoms and the cyclic structure of the quinuclidine core. When subjected to exhaustive methylation with methyl iodide followed by treatment with silver oxide and heat, the quinuclidine ring undergoes fragmentation, providing valuable clues about its bicyclic nature.
Zinc Dust Distillation
A classical technique for the structural elucidation of alkaloids, zinc dust distillation, involves heating the compound with zinc dust to high temperatures. This harsh treatment typically results in the dehydrogenation and aromatization of the molecule. In the case of this compound, this reaction yielded quinoline and other aromatic fragments, confirming the presence of the quinoline nucleus within the structure.
Logical Flow of Classical Structure Elucidation
The following diagram illustrates the logical progression of the classical degradation experiments in determining the structure of this compound.
Caption: Logical flow of classical degradation experiments.
Spectroscopic Analysis: The Modern Approach to Structure Confirmation
The advent of spectroscopic techniques revolutionized chemical structure elucidation, providing a non-destructive and highly detailed means of probing molecular architecture.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound in dilute acid exhibits two main absorption maxima at approximately 250 nm and 350 nm, which are characteristic of the quinoline chromophore. Upon excitation at these wavelengths, this compound displays a strong fluorescence emission with a maximum around 450 nm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. Key absorptions include a broad band in the region of 3000-3500 cm⁻¹ corresponding to the O-H stretching of the secondary alcohol, C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and characteristic peaks for C=C and C=N bonds of the quinoline ring, as well as C-O stretching of the methoxy (B1213986) group.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule. The high-resolution mass spectrum of this compound shows a protonated molecular ion [M+H]⁺ at an m/z of 325.1916, consistent with the molecular formula C₂₀H₂₄N₂O₂. The fragmentation pattern reveals characteristic losses corresponding to different parts of the molecule, further confirming the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structure elucidation. The ¹H NMR spectrum of this compound displays a complex pattern of signals corresponding to the different protons in the molecule. Chemical shifts, splitting patterns (multiplicity), and coupling constants provide detailed information about the connectivity of atoms. Similarly, the ¹³C NMR spectrum shows distinct signals for each of the 20 carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC were crucial in unambiguously assigning all the proton and carbon signals and confirming the complete bonding framework of this compound.
X-ray Crystallography
The definitive three-dimensional structure of this compound was ultimately confirmed by single-crystal X-ray diffraction. This technique provides the precise spatial arrangement of all atoms in the crystalline state, including the relative stereochemistry of the chiral centers. The crystal structure of this compound reveals a monoclinic crystal system with the space group P2₁.
Data Summary Tables
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Data |
| UV-Visible Spectroscopy | λmax (absorption): ~250 nm, ~350 nm (in 0.1 M H₂SO₄) |
| λmax (emission): ~450 nm (in 0.1 M H₂SO₄) | |
| Infrared Spectroscopy | ~3300 cm⁻¹ (O-H stretch, broad), ~3070 cm⁻¹ (aromatic C-H stretch), ~2940 cm⁻¹ (aliphatic C-H stretch), ~1620 cm⁻¹ (C=C stretch), ~1590, 1508 cm⁻¹ (quinoline ring stretches), ~1245 cm⁻¹ (C-O stretch, methoxy) |
| Mass Spectrometry | [M+H]⁺: m/z 325.1916 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.73 (d, 1H), 8.03 (d, 1H), 7.65 (d, 1H), 7.37 (dd, 1H), 7.30 (d, 1H), 5.75 (ddd, 1H), 5.55 (d, 1H), 4.98 (d, 1H), 4.94 (d, 1H), 3.94 (s, 3H), 3.10-1.45 (m, 11H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.9, 148.8, 147.5, 144.9, 141.3, 131.6, 126.6, 121.7, 118.6, 114.4, 101.3, 71.8, 60.3, 56.8, 55.9, 42.8, 39.7, 27.8, 27.0, 21.6 |
| X-ray Crystallography | Crystal System: Monoclinic, Space Group: P2₁ |
Confirmation by Total Synthesis: The Ultimate Proof
The unambiguous proof of a proposed chemical structure lies in its total synthesis from simple, known starting materials. The total synthesis of this compound has been a landmark achievement in organic chemistry, with several distinct approaches developed over the years.
The Woodward-Doering Formal Total Synthesis (1944)
The synthesis by Woodward and Doering started from 7-hydroxyisoquinoline (B188741) and proceeded through a series of complex steps to produce d-quinotoxine. The final conversion of d-quinotoxine to this compound relied on the earlier work of Rabe and Kindler. Although a "formal" synthesis, it was a monumental achievement for its time, demonstrating a masterful application of synthetic strategy.
The Rabe-Kindler Conversion of Quinotoxine to this compound
This crucial three-step sequence involves the N-bromination of quinotoxine, followed by base-catalyzed cyclization to form quininone, and finally, reduction of the ketone to the secondary alcohol of this compound. The reproducibility of this final reduction step was the source of the historical controversy.
The Stork Stereoselective Total Synthesis (2001)
Gilbert Stork's synthesis was the first to control the stereochemistry at all of the chiral centers of this compound, a significant advancement in the field of asymmetric synthesis. This elegant synthesis provided an independent and unambiguous confirmation of the structure and stereochemistry of this compound.
Synthetic Pathways Overview
The following diagram provides a high-level overview of the key synthetic approaches to this compound.
Caption: High-level overview of key total syntheses of this compound.
Conclusion
The elucidation of the chemical structure of this compound stands as a testament to the evolution of organic chemistry. It showcases the power of classical degradation methods in an era of limited analytical tools and highlights the definitive and detailed insights provided by modern spectroscopic techniques. The final confirmation through multiple, elegant total syntheses not only solidified our understanding of this complex molecule but also pushed the boundaries of the art and science of chemical synthesis. This comprehensive understanding of this compound's structure has been fundamental to the development of synthetic antimalarial drugs and continues to inspire chemists in the design and synthesis of new therapeutic agents.
References
- 1. synarchive.com [synarchive.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Rabe Rest in Peace: Confirmation of the Rabe-Kindler Conversion of d-Quinotoxine to this compound. Experimental Affirmation of the Woodward-Doering Formal Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Woodward, Williams [organic-chemistry.org]
A Technical Guide to the Core Chemical Properties of Quinine for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, remains a compound of significant interest in pharmaceutical research and development.[1] Historically lauded for its antimalarial properties, its unique physicochemical and spectral characteristics continue to make it a valuable molecule in various scientific domains, including as a fluorescence standard and a chiral catalyst in asymmetric synthesis.[2] This technical guide provides an in-depth overview of the core chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data into structured tables, presents detailed methodologies for key analytical experiments, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this multifaceted compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, ensuring stability, bioavailability, and manufacturability. This compound is a weakly basic drug, and its properties are significantly influenced by pH.[1]
Table 1: General Physicochemical Properties of this compound and its Salts
| Property | Value | References |
| Chemical Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |
| Molecular Weight | 324.42 g/mol | [3] |
| Appearance | White or almost white crystalline powder or fine, colorless, silky needles.[1] | [1] |
| Taste | Very bitter.[3] | [3] |
| Odor | Odorless.[3] | [3] |
Table 2: Quantitative Physicochemical Data of this compound and its Common Salts
| Property | This compound | This compound Hydrochloride (dihydrate) | This compound Sulfate (B86663) (dihydrate) | References |
| pKa (Strongest Basic) | 9.05 | ~9.05 | ~9.05 | [1] |
| Melting Point (°C) | 177 (with decomposition)[3] | 115-116 (with decomposition)[1] | Varies with form (e.g., 206-210 for a specific complex) | [1][3][4] |
| Aqueous Solubility (g/L at 25°C) | 0.5 (at 15°C)[3] | 62.5 | ~1.23 (at 20°C) | [1][3] |
| logP (Octanol/Water) | 3.44 | - | - | [3] |
| Specific Optical Rotation [α]D | - | -245° to -258° (in 0.1 N HCl) | -240° to -248° (in 0.1 N HCl) | [1][5] |
Spectral Properties
This compound's distinct spectral properties, particularly its strong fluorescence, make it a subject of interest for analytical and photochemical studies.
Table 3: Spectral Characteristics of this compound
| Spectral Property | Wavelength/Range | Conditions | References |
| UV-Vis Absorption (λmax) | ~250 nm, ~350 nm | In dilute sulfuric acid | [6][7] |
| Fluorescence Excitation (λex) | ~250 nm, ~350 nm | In dilute sulfuric acid | [6][7] |
| Fluorescence Emission (λem) | ~450 nm | In dilute sulfuric acid | [6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data in a research setting. The following sections outline methodologies for determining key chemical properties of this compound.
Determination of pKa by Potentiometric Titration
The pKa of this compound can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of this compound Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent, such as a methanol-water mixture. Dilute to a final volume of 50 mL in a beaker.[8][9]
-
Instrument Calibration: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[8]
-
Titration Setup: Place the beaker containing the this compound solution on a magnetic stirrer and immerse the calibrated pH electrode.[8]
-
Titration: Begin stirring the solution and record the initial pH. Add small, precise increments (e.g., 0.1 mL) of a standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) as the titrant.[8]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[1]
Methodology:
-
Preparation: Add an excess amount of this compound hydrochloride to a known volume of purified water or a relevant buffer solution in a sealed flask.[1]
-
Equilibration: Agitate the flask in a constant temperature water bath shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved solid.[1]
-
Analysis: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1]
-
UV-Vis Spectrophotometry: Measure the absorbance of the filtered solution at a specific wavelength (e.g., ~347.5 nm for this compound in acidic solution) and calculate the concentration using a pre-established calibration curve.[1]
-
-
Reporting: Report the solubility in units such as g/L or mg/mL at the specified temperature.[1]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions, such as melting point and decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-10 mg of the this compound sample into an aluminum DSC pan.[10]
-
Reference Preparation: Prepare an empty, sealed aluminum pan as a reference.[10]
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.[11]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its impurities.[6]
Methodology:
-
Instrumentation: Use a standard HPLC system with a C18 column and a UV or fluorescence detector.[6]
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH (e.g., 2.7).[6]
-
Standard Solution Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of working standard solutions by serial dilution to construct a calibration curve.[6]
-
Sample Preparation:
-
For Pharmaceutical Formulations: Crush tablets to a fine powder, accurately weigh a portion, dissolve in the mobile phase, sonicate, and filter before injection.[6]
-
For Biological Samples (Plasma): Precipitate proteins by adding an internal standard solution in methanol, vortex, and centrifuge. Inject the supernatant.[6]
-
-
Chromatographic Conditions:
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area relative to the calibration curve.
Stability and Degradation
Understanding the stability of this compound under various stress conditions is critical for formulation and storage. Forced degradation studies are performed to identify potential degradation products and pathways.
Stress Conditions for Forced Degradation Studies:
-
Acidic Hydrolysis: Treatment with hydrochloric acid.
-
Alkaline Hydrolysis: Treatment with sodium hydroxide.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
Studies have shown that this compound sulfate is more susceptible to degradation under acidic and alkaline conditions compared to oxidative, photo, and thermal stress.[13] The primary degradation product of this compound is quinotoxine.[14]
Mechanism of Action and Signaling Pathways
The primary antimalarial mechanism of action of this compound involves the disruption of heme detoxification in the Plasmodium falciparum parasite. Additionally, this compound has been shown to interact with other cellular signaling pathways.
Inhibition of Heme Detoxification
Inside infected red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into hemozoin. This compound is believed to inhibit this process.[15][16]
This inhibition leads to the accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death.[15]
Interaction with TRAF6-AKT Signaling Pathway
Recent research has indicated that this compound can also interact with cellular signaling pathways, such as the TRAF6-AKT pathway, which is involved in cell survival and proliferation. This compound has been shown to inhibit the activation of AKT by targeting TRAF6.[17][18]
This inhibition of AKT activation can lead to decreased cell survival and proliferation and may contribute to some of this compound's other biological activities.[17]
Conclusion
This compound remains a cornerstone compound in medicinal chemistry and drug development. Its well-defined chemical properties, coupled with its complex biological activities, provide a rich area for continued research. This technical guide serves as a foundational resource for professionals engaged in the study and application of this compound, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. A thorough understanding of these fundamental properties is paramount for the rational design of new therapeutic agents and the innovative application of this historic molecule in modern science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [Differentiation of this compound from its degradation product quinotoxine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of tumor cell proliferation by this compound via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The intricate Pathway of Quinine Biosynthesis in Cinchona Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine (B1679958), a cornerstone in the treatment of malaria, is a complex terpenoid indole (B1671886) alkaloid (TIA) produced by trees of the Cinchona genus. For centuries, the bark of these trees has been the sole viable source of this critical medicine. Understanding the intricate biosynthetic pathway of this compound is paramount for endeavors in metabolic engineering, synthetic biology, and the development of sustainable alternative production platforms. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway, presenting key enzymatic steps, quantitative data on metabolite distribution, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic and regulatory networks. Recent research has refined our understanding of this pathway, particularly regarding the timing of the characteristic methoxy (B1213986) group addition, revealing parallel pathways for methoxylated and non-methoxylated alkaloids.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713).
The initial committed step is the condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase (STR) , to form the central intermediate of all TIAs, strictosidine.[1][2][3] Subsequent enzymatic modifications, including deglycosylation, reductions, and complex rearrangements, lead to the formation of the quinoline (B57606) ring system characteristic of this compound and its related alkaloids.
A recent paradigm shift in understanding this pathway involves the timing of methoxylation. It was previously thought that the methoxy group of this compound was a late-stage addition. However, recent evidence suggests that methoxylation can occur early in the pathway, at the level of tryptamine, leading to two parallel biosynthetic routes: one for the production of methoxylated alkaloids like this compound and quinidine, and another for their non-methoxylated counterparts, cinchonidine (B190817) and cinchonine.[4][5]
Key Enzymatic Steps:
-
Tryptamine and 5-Methoxytryptamine (B125070) Formation: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. A parallel pathway involves the hydroxylation of tryptamine by tryptamine-5-hydroxylase (T5H) to form serotonin, which is then methylated by an O-methyltransferase (OMT) to produce 5-methoxytryptamine.[4][5]
-
Strictosidine and 10-Methoxystrictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine or 5-methoxytryptamine with secologanin to form strictosidine or 10-methoxystrictosidine, respectively.[1][3]
-
Formation of Dihydrocorynantheal: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to an unstable aglycone. This is followed by the action of a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) to yield the intermediate dihydrocorynantheal.[6][7]
-
Late-Stage Conversions: A series of complex, and still partially unelucidated, cyclization and rearrangement reactions convert dihydrocorynantheal into the cinchoninone (B1261553) scaffold.
-
Final Hydroxylation, Methylation, and Reduction: For the methoxylated pathway, the cinchoninone core is hydroxylated, followed by methylation catalyzed by a specific O-methyltransferase (CpOMT1) that acts preferentially on 6'-hydroxycinchoninone.[3][6] The final step involves an NADPH-dependent keto-reduction to yield this compound and its stereoisomer quinidine.[6][8] A similar set of final modifications occurs in the parallel non-methoxylated pathway to produce cinchonidine and cinchonine.
Visualizing the Biosynthetic Pathway
Caption: Revised this compound Biosynthetic Pathway in Cinchona trees.
Quantitative Data
The accumulation of this compound and related alkaloids varies significantly between different tissues of the Cinchona tree and among different species. This distribution provides insights into the sites of biosynthesis and accumulation.
Table 1: Alkaloid Content in Bark of Different Cinchona Species
| Cinchona Species | Total Alkaloid Content in Bark (% dry weight) | Reference |
| C. succirubra | 5 - 7 | [9] |
| C. calisaya | 4 - 7 | [9] |
| C. ledgeriana | 5 - 14 | [9] |
| C. ledgeriana (in culture) | 0.009 - 0.66 | [10] |
Table 2: Relative Abundance of this compound and Related Alkaloids in Different Tissues of Cinchona pubescens
| Compound | Roots | Stems | Leaves | Reference |
| This compound | +++ | +++ | - | [5][6] |
| Quinidine | +++ | +++ | - | [5][6] |
| Cinchonine | +++ | +++ | + | [5][6] |
| Cinchonidine | +++ | +++ | + | [5][6] |
| Dihydrothis compound | +++ | +++ | - | [5][6] |
| Dihydroquinidine | +++ | +++ | - | [5][6] |
| Dihydrocinchonine | +++ | +++ | + | [5][6] |
| Dihydrocinchonidine | +++ | +++ | + | [5][6] |
Note: '+++' indicates high relative abundance, '+' indicates presence, and '-' indicates not detected.
Table 3: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference |
| Strictosidine Synthase | Tryptamine | 2.3 mM | Not specified | Catharanthus roseus | [11] |
| Secologanin | 3.4 mM | Not specified | Catharanthus roseus | [11] | |
| 6,4'-O-methyltransferase | (R,S)-norlaudanosoline | 109 µM | 1.5 nkat/mg | Coptis japonica | [1] |
| S-Adenosyl-L-methionine | 187 µM | 1.5 nkat/mg | Coptis japonica | [1] |
Note: Kinetic data for enzymes directly from Cinchona species is limited. Data from related species is provided for context.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are detailed methodologies for key experiments.
Metabolomic Analysis of Cinchona Alkaloids by UPLC-MS
This protocol describes the extraction and analysis of alkaloids from Cinchona tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727) (HPLC grade)
-
Polytetrafluoroethylene (PTFE) syringe filters (0.2 µm)
-
UPLC-MS system with a C18 column (e.g., Waters Acquity UPLC BEH-C18)
-
Formic acid
-
Acetonitrile (MS grade)
-
Ultrapure water
Procedure:
-
Sample Preparation: Harvest fresh plant material (roots, stems, leaves), snap-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.
-
Extraction: Extract the ground tissue with methanol, normalizing the volume to the fresh tissue weight (e.g., 100 mg tissue in 1 mL methanol).
-
Clarification: Centrifuge the extract at 16,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter.
-
Dilution: Dilute the filtered extract (e.g., 1:10) in methanol for analysis.
-
UPLC-MS Analysis:
-
Column: Waters Acquity UPLC BEH-C18 (2.1 x 50 mm; 1.7 µm).
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of B, increases linearly to elute compounds of increasing hydrophobicity, followed by a wash and re-equilibration step. For example: 5% B to 30% B over 10 min, then to 100% B in 1 min, hold for 1 min, and return to 5% B for 2.5 min.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Use a high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data in a data-dependent MS/MS mode to obtain fragmentation patterns for compound identification.[4]
-
Transcriptomic Analysis via RNA Sequencing
This protocol outlines the extraction of high-quality RNA from Cinchona tissues for subsequent sequencing.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
CTAB extraction buffer (2% CTAB, 2% PVP-40, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Lithium chloride (LiCl)
-
Ethanol (70% and 100%)
-
RNase-free water
Procedure:
-
Tissue Homogenization: Grind frozen Cinchona tissue to a fine powder in liquid nitrogen.
-
Lysis: Add pre-warmed (65°C) CTAB extraction buffer containing 2% β-mercaptoethanol to the ground tissue and vortex vigorously.
-
Incubation: Incubate the mixture at 65°C for 10-30 minutes with occasional vortexing.
-
Phase Separation: Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex, and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.25 volumes of 10 M LiCl. Precipitate the RNA overnight at 4°C.
-
Pelleting: Centrifuge at high speed for 20 minutes at 4°C to pellet the RNA.
-
Washing: Wash the RNA pellet with 70% ethanol, air-dry briefly.
-
Resuspension: Resuspend the RNA pellet in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and an Agilent Bioanalyzer.[2][12]
Heterologous Expression and Characterization of Biosynthetic Enzymes
This workflow describes the functional characterization of candidate genes identified from transcriptomic data.
Workflow:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from Cinchona cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or yeast expression vectors).
-
Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli).
-
Protein Purification: Lyse the cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag) followed by size-exclusion chromatography.
-
Enzyme Assays:
-
General Protocol: Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors (e.g., NADPH for reductases, S-adenosylmethionine for methyltransferases) in a suitable buffer at an optimal temperature and pH.
-
Product Detection: Stop the reaction (e.g., by adding methanol) and analyze the reaction mixture by UPLC-MS to detect the formation of the expected product. Compare the retention time and mass spectrum with an authentic standard if available.
-
Example - OMT Assay: Incubate the purified OMT with a hydroxylated precursor (e.g., 6'-hydroxycinchoninone) and S-adenosylmethionine. Analyze for the production of the methylated product (e.g., 6'-methoxycinchoninone).[3][6]
-
Example - Dehydrogenase Assay: Incubate the purified dehydrogenase with strictosidine aglycone and NADPH. Monitor the consumption of NADPH spectrophotometrically at 340 nm or analyze product formation by UPLC-MS.[6][13]
-
Visualizing the Experimental Workflow
References
- 1. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Extraction CTAB Protocol [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Early and Late Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A CTAB protocol for obtaining high-quality total RNA from cinnamon (Cinnamomum zeylanicum Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 醇脱氢酶(EC 1.1.1.1)的酶学测定 [sigmaaldrich.com]
An In-Depth Technical Guide to the Mechanism of Action of Quinine Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine (B1679958), a cornerstone of antimalarial therapy for centuries, continues to be a vital tool in the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary mode of action is the disruption of heme detoxification in the parasite's digestive vacuole, leading to the accumulation of toxic free heme and subsequent oxidative stress. Additionally, evidence suggests that this compound may interfere with other crucial parasite processes, including nucleic acid and protein synthesis. This document details the key molecular interactions, summarizes quantitative efficacy data, and provides detailed experimental protocols for studying the antiplasmodial effects of this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interplay between this compound and P. falciparum.
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The intraerythrocytic stages of P. falciparum digest large quantities of host hemoglobin within their acidic food vacuole to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by polymerizing it into an inert crystalline structure called hemozoin. This compound's primary antimalarial activity is widely accepted to be the inhibition of this hemozoin formation.[1][2]
This compound, a weak base, is thought to accumulate in the acidic environment of the parasite's food vacuole.[2] Here, it is proposed to interfere with hemozoin biocrystallization through several potential mechanisms:
-
Binding to Heme: this compound can directly bind to heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal.[3][4] Molecular modeling studies suggest that the quinoline (B57606) ring of this compound interacts with the porphyrin ring of heme.[5][6]
-
Inhibition of Heme Polymerase: While a specific "heme polymerase" enzyme has not been definitively isolated, it is believed that a parasite-mediated process facilitates hemozoin formation. This compound may inhibit this enzymatic or lipid-mediated process.[2]
-
Capping Hemozoin Crystal Growth: this compound may bind to the surface of nascent hemozoin crystals, preventing the addition of further heme units and effectively capping crystal growth.
The accumulation of toxic, non-polymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3][7]
Signaling Pathway: Hemoglobin Digestion and Hemozoin Formation
The following diagram illustrates the process of hemoglobin digestion by P. falciparum and the inhibitory action of this compound on hemozoin formation.
Caption: Hemoglobin digestion and this compound's inhibition of hemozoin formation.
Other Potential Mechanisms of Action
While the inhibition of hemozoin formation is considered the primary mechanism, other effects of this compound on P. falciparum have been reported, suggesting a multi-targeted approach:
-
Inhibition of Nucleic Acid and Protein Synthesis: Some in vitro studies indicate that this compound can inhibit the synthesis of nucleic acids and proteins in the parasite, although the precise mechanisms are not fully elucidated.[1][3] One hypothesis suggests that this compound may intercalate with parasitic DNA, disrupting replication and transcription.[8]
-
Inhibition of Glycolysis: this compound has been shown to inhibit glycolysis in P. falciparum.[1]
-
Induction of Oxidative Stress: The accumulation of free heme due to hemozoin inhibition is a major source of oxidative stress.[7] This can lead to the generation of reactive oxygen species (ROS), causing widespread damage to parasite macromolecules.
Quantitative Data on this compound Efficacy
The efficacy of this compound against P. falciparum can be quantified both in vitro and in vivo.
In Vitro Susceptibility
The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. IC50 values for this compound can vary depending on the parasite strain's sensitivity to chloroquine (B1663885) and other antimalarials.
| P. falciparum Strain | Chloroquine Sensitivity | This compound IC50 (nM) | Reference(s) |
| 3D7 | Sensitive | 156.7 | [9] |
| K1 | Resistant | - | [10] |
| Gabonese Isolates (Franceville) | Mixed | 156.7 (mean) | [9] |
| Gabonese Isolates (Bakoumba) | High Resistance | 385.5 (mean) | [9] |
| Thai Isolates | Multidrug-resistant | 354 (geometric mean) | [11] |
| Nigerian Isolates | Sensitive | 250 (IC50) | [12] |
| Filipino Isolates | Sensitive | - | [13] |
| Indian Field Isolates | High CQ Resistance | Higher than reference strains | [10] |
| 5 Thai Strains | - | 168 (median) | [14] |
In Vivo Efficacy: Clinical Trial Data
Clinical studies provide valuable data on the in vivo efficacy of this compound, often measured by parasite clearance time (PCT) and fever clearance time (FCT).
| Study Population | This compound Regimen | Mean PCT (hours) | Mean FCT (hours) | Reference(s) |
| Malawian Children | 10 mg/kg every 8h | 67 | 36 | [15] |
| Nigerian Adults | - | 57.6 (2.4 days) | 33.6 (1.4 days) | [12] |
| Filipino Adults | 10 mg/kg 3x daily for 5d | 60.3 | 43.2 | [13] |
| Adult Travelers | 7-day course | 72 (median) | 52 (median) | [16] |
| Children with Cerebral Malaria | Intravenous | - | 53.3 | [17] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.
Workflow Diagram:
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Detailed Methodology:
-
Parasite Culture: Maintain P. falciparum cultures in vitro in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[18]
-
Drug Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound. Include a positive control (e.g., chloroquine for sensitive strains) and a negative control (vehicle, e.g., DMSO).[18]
-
Parasite Seeding: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.[18][19]
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.[18][19]
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for at least 1 hour.[18][19][20]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19][20]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Heme Polymerization Inhibition Assay (Spectrophotometric Method)
This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme.
Detailed Methodology:
-
Reagent Preparation: Prepare a stock solution of hemin (B1673052) chloride in DMSO. Prepare a 1 M acetate (B1210297) buffer (pH 4.8).[21]
-
Assay Setup: In a microplate, add the hemin solution diluted in acetate buffer. Add various concentrations of this compound to the test wells. Include a positive control (e.g., chloroquine) and a negative control (no inhibitor).
-
Initiation of Polymerization: Initiate the reaction and incubate. The specific conditions for initiation (e.g., addition of an inducer like Tween 20) and incubation (temperature and time) can vary.[21][22]
-
Washing Steps: After incubation, pellet the β-hematin by centrifugation. Wash the pellet multiple times to remove unreacted heme and heme aggregates. A typical washing sequence involves a Tris/SDS buffer followed by an alkaline bicarbonate solution.[21]
-
Quantification: Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.
-
Spectrophotometric Reading: Measure the absorbance of the dissolved β-hematin solution at 405 nm.[21]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Measurement of Intra-erythrocytic pH (BCECF-AM-based Fluorometry)
This method uses the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure the cytoplasmic pH of the parasite.
Detailed Methodology:
-
Cell Loading: Incubate P. falciparum-infected erythrocytes with BCECF-AM. The ester groups allow the dye to cross the cell membrane, and intracellular esterases cleave them, trapping the fluorescent BCECF inside the cell.[23][24][25]
-
Washing: Wash the cells to remove extracellular dye.[24]
-
Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (e.g., 530 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.[23][24]
-
Calibration: To convert the fluorescence ratio to an absolute pH value, a calibration curve is generated using nigericin, a protonophore that equilibrates the intracellular and extracellular pH, in buffers of known pH.
-
Data Analysis: Use the calibration curve to determine the intracellular pH of the parasite from the measured fluorescence ratio.
Mechanisms of this compound Resistance
Resistance to this compound in P. falciparum is a complex and multifactorial phenomenon. Unlike chloroquine resistance, which is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, the genetic basis of this compound resistance is less clear. However, several factors are thought to contribute:
-
Transporter Proteins: Polymorphisms in genes encoding transporter proteins, such as PfCRT and the P. falciparum multidrug resistance protein 1 (PfMDR1), have been associated with altered this compound susceptibility.[26][27]
-
Altered Drug Accumulation: Similar to chloroquine resistance, a reduction in the accumulation of this compound within the parasite's food vacuole is a likely mechanism of resistance.
Conclusion
The primary mechanism of action of this compound against P. falciparum is the inhibition of hemozoin biocrystallization, leading to the accumulation of toxic free heme and subsequent parasite death. However, evidence suggests that this compound may also exert its antiplasmodial effects through other pathways, including the disruption of nucleic acid and protein synthesis. The quantitative data from both in vitro and in vivo studies underscore its continued, albeit sometimes variable, efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel antimalarial agents. A thorough understanding of this compound's multifaceted mechanism of action and the emerging mechanisms of resistance is crucial for optimizing its clinical use and for the design of next-generation antimalarials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. Molecular modeling and evaluation of binding mode and affinity of artemisinin-quinine hybrid and its congeners with Fe-protoporphyrin-IX as a putative receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative Stress and Pathogenesis in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into this compound–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of chloroquine, this compound, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the sensitivity in vivo and in vitro of Plasmodium falciparum malaria to this compound in an area of full sensitivity to chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloroquine and this compound: a randomized, double-blind comparison of efficacy and side effects in the treatment of Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimalarial activity and interactions between this compound, dihydrothis compound and 3-hydroxythis compound against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo efficacy of this compound treatment for Plasmodium falciparum malaria in Malawian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Controlled Trial of 3-Day this compound-Clindamycin Treatment versus 7-Day this compound Treatment for Adult Travelers with Uncomplicated Falciparum Malaria Imported from the Tropics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical response and parasite clearance in childhood cerebral malaria : A comparison between intramuscular artemether and intravenous this compound | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. iddo.org [iddo.org]
- 21. Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A method to measure the cytoplasmic pH of single, living Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound dimers are potent inhibitors of the Plasmodium falciparum chloroquine resistance transporter and are active against quinoline-resistant P. falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound Dimers Are Potent Inhibitors of the Plasmodium falciparum Chloroquine Resistance Transporter and Are Active against Quinoline-Resistant P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Quinine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the vital anti-malarial alkaloid, quinine (B1679958), and details the methodologies for its isolation and purification. The information is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical production.
Natural Sources of this compound
The principal natural source of this compound is the bark of several species of the Cinchona genus, a flowering plant in the Rubiaceae family, native to the Andean forests of South America.[1][2] The concentration of this compound and other related cinchona alkaloids, such as quinidine, cinchonine, and cinchonidine, varies significantly depending on the species, geographical location, age of the tree, and specific part of the bark.[3] While other plants have been investigated, Cinchona trees remain the only economically viable source for the commercial production of this compound.
This compound Content in Cinchona Species
The following table summarizes the typical this compound content found in the bark of various economically important Cinchona species.
| Cinchona Species | Common Name | Typical this compound Content in Bark (% by dry weight) | Other Major Alkaloids |
| Cinchona ledgeriana | Ledger's Bark | 5 - 14% | Quinidine |
| Cinchona calisaya | Yellow Bark | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |
| Cinchona officinalis | Crown Bark | 2 - 7.5% | Cinchonine, Cinchonidine |
| Cinchona succirubra (syn. C. pubescens) | Red Bark | 1 - 4% | Cinchonine, Cinchonidine |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the amino acid tryptophan and the monoterpenoid secologanin.[2] These precursors undergo a Pictet-Spengler reaction, catalyzed by strictosidine (B192452) synthase, to form the key intermediate, strictosidine.[2] From strictosidine, a series of enzymatic transformations, including hydrolysis, decarboxylation, and rearrangements, lead to the formation of the quinoline (B57606) ring structure characteristic of this compound. Recent research has identified several key enzymes in this pathway, including a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) that produce the intermediate dihydrocorynantheal from strictosidine aglycone.[1][4] The final steps are believed to involve hydroxylation of cinchoninone, followed by methylation and a keto-reduction to yield this compound.[1][4]
Isolation and Purification of this compound
The isolation of this compound from Cinchona bark is a multi-step process that leverages the alkaline nature of the molecule. The general principle involves treating the powdered bark with an alkali to liberate the free base form of the alkaloids, followed by extraction with an organic solvent. The alkaloids are then transferred to an acidic aqueous solution, and this compound is selectively precipitated and purified.
Laboratory-Scale Extraction and Purification
Several methods have been developed for the laboratory-scale extraction of this compound, ranging from traditional Soxhlet extraction to more modern and efficient techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).
The following table compares the efficiency of different laboratory-scale extraction methods for this compound from Cinchona officinalis bark.
| Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry bark) |
| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine | Boiling point | 10 hours | ~2.01 |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 minutes | ~2.81 |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130 | 34 minutes | ~3.93 |
Data compiled from a study optimizing extraction methods.
This protocol describes a typical method for the extraction and purification of this compound from powdered Cinchona bark.
Materials:
-
Powdered Cinchona bark
-
Calcium hydroxide (B78521) (slaked lime) or Sodium hydroxide
-
Toluene (B28343) or other suitable organic solvent
-
Dilute sulfuric acid (e.g., 2M)
-
Activated charcoal
-
Distilled water
-
Heating mantle and reflux condenser
-
Separatory funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter or indicator strips
Procedure:
-
Alkaline Treatment: Mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This step converts the this compound salts present in the bark into the free base form.
-
Drying: Gently heat the mixture to evaporate the water, resulting in a dry, free-flowing powder.
-
Solvent Extraction: Transfer the dried powder to a flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours to extract the this compound free base into the organic solvent.
-
Filtration: Allow the mixture to cool and then filter to remove the solid bark residue. The filtrate contains the crude mixture of Cinchona alkaloids in toluene.
-
Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the alkaloids by shaking with 100 mL of 2M sulfuric acid. The basic alkaloids will react with the acid and move into the acidic aqueous phase as their sulfate (B86663) salts.
-
Separation: Allow the layers to separate and drain the lower aqueous layer, which contains the crude alkaloid sulfates.
-
Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal.
-
Crystallization: Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 6.5-7.0. As the pH is adjusted, this compound sulfate, which has low solubility in neutral water, will precipitate out.
-
Purification by Recrystallization: The crude this compound sulfate crystals can be further purified by recrystallization. Dissolve the crystals in a minimal amount of hot water, and then allow the solution to cool slowly. The purified this compound sulfate will crystallize out, leaving more soluble impurities in the mother liquor.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator or a low-temperature oven.
Industrial-Scale Isolation and Purification
The industrial production of this compound follows the same fundamental principles as the laboratory-scale method but is carried out in large-scale reactors and extraction vessels.
-
Preparation of Raw Material: Large quantities of Cinchona bark are finely ground to increase the surface area for efficient extraction.
-
Alkaline Treatment: The powdered bark is mixed with an alkaline solution, such as milk of lime (a suspension of calcium hydroxide) or a sodium hydroxide solution, in large vats. This process liberates the free alkaloid bases.
-
Extraction: The treated bark is then extracted with a hot organic solvent, often an aromatic hydrocarbon like toluene, in a counter-current extraction system to maximize efficiency.
-
Acidification and Separation: The organic solvent containing the crude alkaloids is then mixed with dilute sulfuric acid. The alkaloids are extracted into the aqueous phase as sulfates. This mixture is allowed to settle in large tanks, and the aqueous layer is separated.
-
Crude this compound Sulfate Precipitation: The acidic aqueous solution is partially neutralized. Due to its lower solubility compared to the other Cinchona alkaloid sulfates, this compound sulfate precipitates out of the solution first.
-
Purification: The crude this compound sulfate is then subjected to several rounds of recrystallization to achieve pharmaceutical-grade purity. This process also helps in separating the remaining traces of other alkaloids.
-
Separation of Other Alkaloids: The mother liquor from the this compound sulfate precipitation contains the other Cinchona alkaloids. These can be separated and purified through fractional crystallization or chromatographic techniques. For instance, after the removal of this compound, the pH of the filtrate can be raised to precipitate the remaining alkaloids, which can then be separated based on their differential solubilities in various solvents or by forming different salts.[5]
-
Drying and Packaging: The purified this compound sulfate is dried, milled to the desired particle size, and packaged for pharmaceutical use.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and other Cinchona alkaloids. Supercritical Fluid Chromatography (SFC) is also an effective and more environmentally friendly alternative.[6]
Experimental Protocol: HPLC Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase. From this, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the extracted this compound sulfate and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. For further detailed information on specific analytical methods and advanced purification techniques, consulting the cited literature is recommended.
References
- 1. Early and Late Steps of this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 4. Early and Late Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of Quinine: UV-Vis Absorption and Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of quinine (B1679958), a molecule widely recognized for its distinct UV-Vis absorption and strong fluorescence characteristics. This compound's sensitivity to its chemical environment, particularly pH, makes it a valuable compound for both analytical quantification and fundamental spectroscopic studies. This document details its spectral characteristics, presents quantitative data in a structured format, and outlines standardized experimental protocols for its analysis.
UV-Vis Absorption Properties
This compound exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from π → π* electronic transitions within its quinoline (B57606) aromatic system. The absorption spectrum typically shows two primary maxima.[1][2]
1.1 Quantitative Absorption Data
The UV-Vis absorption parameters of this compound are highly dependent on the solvent and pH of the medium. The most commonly cited data are for this compound sulfate (B86663) in acidic solutions, typically sulfuric acid.
| Parameter | Value | Conditions | Reference(s) |
| Absorption Maxima (λmax) | ~250 nm | 0.05 M H₂SO₄ | [1][2] |
| ~350 nm | 0.05 M H₂SO₄ | [1][2] | |
| Molar Absorptivity (ε) at 347.5 nm | 5,700 M⁻¹cm⁻¹ | 0.5 M H₂SO₄ | [3] |
| Molar Absorptivity (ε) at 349.0 nm | 5,700 M⁻¹cm⁻¹ | Not Specified | [4] |
| Molar Absorptivity (ε) at 350 nm | 5,600 M⁻¹cm⁻¹ | 0.5 M H₂SO₄ | [5] |
1.2 Experimental Protocol: UV-Vis Absorbance Measurement
This protocol outlines the procedure for determining the UV-Vis absorption spectrum of this compound.
1.2.1 Materials and Reagents
-
This compound sulfate dihydrate
-
0.05 M Sulfuric acid (H₂SO₄)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
1.2.2 Procedure
-
Stock Solution Preparation: Accurately weigh a known mass of this compound sulfate dihydrate to prepare a stock solution (e.g., 100 mg/L) in a volumetric flask using 0.05 M H₂SO₄ as the solvent.[6]
-
Standard Solution Preparation: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 2.5, 5, 8, 10, 20 mg/L) using 0.05 M H₂SO₄.[6]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 10-15 minutes to ensure lamp stability.[6]
-
Blank Measurement: Fill a quartz cuvette with the 0.05 M H₂SO₄ solvent blank. Place it in the spectrophotometer and record a baseline correction or "zero" the instrument.[6]
-
Sample Measurement: Rinse the cuvette with the this compound standard solution before filling it. Place the cuvette in the sample holder and record the absorbance spectrum over the desired wavelength range (e.g., 200-450 nm).[7] Ensure the maximum absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0.[6]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, construct a calibration curve by plotting absorbance at a specific λmax versus concentration.[8]
Fluorescence Properties
This compound is renowned for its strong fluorescence in acidic solutions, making it a common standard for fluorescence quantum yield measurements.[9] Its fluorescence is characterized by a large Stokes shift, with emission occurring at a significantly longer wavelength than its absorption.
2.1 Quantitative Fluorescence Data
The fluorescence properties of this compound are exceptionally sensitive to pH and the presence of quenching agents.[10][11]
| Parameter | Value | Conditions | Reference(s) |
| Excitation Maxima (λex) | ~250 nm | 0.05 M H₂SO₄ | [1][2] |
| ~350 nm | 0.05 M H₂SO₄ | [1][2] | |
| Emission Maximum (λem) | ~450 nm | 0.05 M H₂SO₄, λex at 350 nm | [1][2] |
| ~461 nm | Not Specified, λex at 349 nm | [12] | |
| Fluorescence Quantum Yield (Φf) | ~0.55 | Dilute H₂SO₄ | [1] |
| 0.546 | 0.5 M H₂SO₄ | [3] | |
| 0.60 | 0.1 M Perchloric Acid (less temperature dependent) | [13] |
2.2 Effect of pH on Fluorescence
The fluorescence intensity of this compound is highly pH-dependent.[14] In strongly acidic solutions, the quinoline nitrogen is protonated, leading to the highly fluorescent dicationic or monocationic forms.[10][14] As the pH increases towards neutral and alkaline conditions, the fluorescence intensity decreases significantly.[10] The maximum fluorescence intensity is observed around pH 3.7, where the monoprotonated form of this compound is predominant.[14]
2.3 Fluorescence Quenching
This compound fluorescence can be diminished or "quenched" by various factors:
-
Chemical Quenching: Halide ions, such as chloride (Cl⁻), are effective quenchers of this compound fluorescence. The presence of NaCl, for instance, can reduce emission intensity.[1][15]
-
Concentration Quenching (Inner Filter Effect): At high concentrations, the solution can absorb an excessive amount of the excitation light, preventing it from reaching the center of the cuvette where emission is measured. This leads to a non-linear relationship between concentration and fluorescence intensity.[10][11] To avoid this, sample absorbance should generally be kept below 0.1.[3][10]
2.4 Experimental Protocol: Fluorescence Measurement
This protocol describes the steps for measuring the fluorescence emission and excitation spectra of this compound.
2.4.1 Materials and Reagents
-
Same as for UV-Vis absorbance measurement (Section 1.2.1)
-
Spectrofluorometer
2.4.2 Procedure
-
Sample Preparation: Prepare stock and standard solutions of this compound in 0.05 M H₂SO₄ as described in Section 1.2.2. Ensure concentrations are low enough to avoid inner filter effects (absorbance < 0.1).[3]
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.[1]
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to one of the absorption maxima, typically ~350 nm.[1]
-
Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.[2]
-
Scan the emission monochromator across a wavelength range that covers the expected emission (e.g., 370-600 nm).[2]
-
Record the spectrum of a solvent blank (0.05 M H₂SO₄) and subtract it from the sample spectra.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission, ~450 nm.[2]
-
Scan the excitation monochromator across a wavelength range that covers the expected absorption (e.g., 220-400 nm).[2]
-
The resulting spectrum should resemble the absorption spectrum, confirming the identity of the fluorescing species.
-
-
Data Analysis: Identify the wavelengths of maximum excitation and emission. For quantitative analysis, use the fluorescence intensity at the emission maximum to construct a calibration curve.[16]
Visualized Workflows and Processes
3.1 Spectroscopic Analysis Workflow
The general workflow for performing a spectroscopic analysis, from sample preparation to data interpretation, is outlined below.
Caption: General workflow for spectroscopic measurements.
3.2 Jablonski Diagram for this compound Fluorescence
This diagram illustrates the electronic and vibrational transitions that result in fluorescence following the absorption of a photon.
Caption: Simplified Jablonski diagram for this compound.
3.3 Quantitative Analysis Workflow
This diagram shows the logical flow for determining the concentration of this compound in an unknown sample, such as tonic water, using a calibration curve method.
Caption: Workflow for quantitative analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sulfate [omlc.org]
- 4. This compound sulfate [omlc.org]
- 5. Solved 1. The molar absorptivity of this compound sulfate is 5600 | Chegg.com [chegg.com]
- 6. vernier.com [vernier.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence Spectroscopy and A Characterization of this compound — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 13. Goodbye to this compound in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lab Report on excitation and emission spectra of this compound Sulfate solution [art-xy.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. 'estimation of this compound sulphate by fluorescence spectroscopy with recordings' with you | PPTX [slideshare.net]
The Stereochemical Maze of Quinine: An In-depth Guide to its Isomers
For Researchers, Scientists, and Drug Development Professionals
Quinine (B1679958), a cornerstone in the history of medicine, continues to be a subject of intense scientific scrutiny due to its complex stereochemistry and the diverse pharmacological profiles of its isomers. This technical guide provides a comprehensive overview of the stereochemical intricacies of this compound and its principal diastereomers—quinidine (B1679956), epithis compound (B123177), and epiquinidine (B559691). We delve into their distinct physicochemical properties, biological activities, and the experimental methodologies crucial for their study and separation.
The Core Structure: A Foundation of Chirality
This compound belongs to the Cinchona alkaloids and possesses a complex molecular architecture featuring a quinoline (B57606) and a quinuclidine (B89598) ring system linked by a hydroxymethylene bridge.[1] The molecule has five stereogenic centers, giving rise to 16 possible stereoisomers.[1][2] However, the four most prominent and studied isomers are this compound, its diastereomer quinidine, and their respective C9 epimers, epithis compound and epiquinidine.
The absolute configuration of this compound is (8S,9R)-6'-methoxycinchonan-9-ol.[1] Its diastereomer, quinidine, differs in the configuration at the C8 and C9 positions, possessing an (8R,9S) configuration.[3] This seemingly subtle difference leads to profound changes in their three-dimensional structure and, consequently, their interaction with biological targets.
The 8-amino and 9-hydroxy substituents in the clinically significant antimalarials, this compound and quinidine, are in an erythro orientation. In contrast, their C9 epimers, epithis compound and epiquinidine, which are largely inactive as antimalarials, exhibit a threo configuration.[4]
Physicochemical Properties: A Tale of Four Isomers
The distinct stereochemistry of this compound and its isomers directly influences their physicochemical properties. These differences are critical for their separation, characterization, and understanding their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Quinidine | Epithis compound | Epiquinidine |
| Absolute Configuration | (8S,9R) | (8R,9S) | (8S,9S) | (8R,9R) |
| Specific Rotation [α]D | -165° to -172° (in ethanol)[5][6] | +230° to +260° (in ethanol) | +45.8° (in ethanol) | +101° (in ethanol) |
| Melting Point (°C) | 173-177 (anhydrous)[4][6][7] | 168-172[8] | 113-115 | 113-115 |
| pKa1 (quinuclidine N) | ~8.5[9] | ~8.5[9] | Not widely reported | Not widely reported |
| pKa2 (quinoline N) | ~4.25[9] | ~4.25[9] | Not widely reported | Not widely reported |
Biological Activity: A Spectrum of Stereoselectivity
The stereochemical arrangement of this compound's isomers is a masterclass in biological specificity. While all are structurally similar, their pharmacological activities diverge significantly.
-
Antimalarial Activity: this compound and quinidine are potent antimalarials, with quinidine often reported to be slightly more effective.[10] They are thought to interfere with the detoxification of heme in the malaria parasite.[10] In stark contrast, epithis compound and epiquinidine are practically devoid of antimalarial activity.[11]
-
Cardiac Effects: Quinidine is a well-known Class IA antiarrhythmic agent, primarily acting by blocking sodium and potassium channels in the heart.[12][13] this compound also exhibits some antiarrhythmic properties but is significantly less potent than quinidine in this regard.[10] The differential effects on cardiac ion channels, particularly the hERG potassium channel, are a key area of research to understand their respective cardiotoxicity profiles.
-
Enzyme Inhibition: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, a property not as pronounced in this compound. This has significant implications for drug-drug interactions.
-
Calcium Signaling: Both this compound and quinidine have been shown to inhibit calcium release from intracellular stores by blocking the binding of inositol (B14025) 1,4,5-trisphosphate (IP3) to its receptor, suggesting a mechanism of action that extends beyond their classical targets.[3]
Experimental Protocols
A fundamental aspect of studying this compound and its isomers is the ability to separate and quantify them accurately and to assess their biological activity. Below are representative experimental protocols.
Analytical Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate this compound and its diastereomer quinidine using reversed-phase HPLC.
Materials:
-
Symmetry C18 column (150 x 4.6 mm, 3.5 µm particle size)[14]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Triethylamine (TEA)
-
Acetic acid
-
Orthophosphoric acid
-
This compound and quinidine standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile:Water:Triethylamine:Acetic acid in a ratio of 9:90:0.25:0.75 (v/v/v/v).[14]
-
pH Adjustment: Adjust the pH of the mobile phase to 3.03 using orthophosphoric acid.[14]
-
Standard and Sample Preparation: Dissolve accurately weighed amounts of this compound and quinidine standards in the mobile phase. Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards and quantify using the peak areas.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound isomers against Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 with supplements)
-
This compound isomer stock solutions (in 70% ethanol (B145695) or DMSO)
-
SYBR Green I lysis buffer
-
96-well microplates
Procedure:
-
Drug Plate Preparation: Serially dilute the stock solutions of the this compound isomers in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
-
Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[15]
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA. Incubate in the dark at room temperature for 1-2 hours.[15]
-
Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15]
-
Data Analysis: Subtract the background fluorescence of the uninfected erythrocytes. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizing the Stereochemistry and Mechanisms
Stereochemical Relationships of this compound Isomers
Caption: Logical relationships between the four main stereoisomers of this compound.
Proposed Mechanism of Action on Intracellular Calcium Signaling
Caption: Signaling pathway showing the inhibitory effect of this compound and quinidine on IP3 receptor-mediated calcium release.
Experimental Workflow for HPLC Separation
Caption: A typical experimental workflow for the separation and quantification of this compound isomers by HPLC.
Conclusion
The stereochemistry of this compound is not merely an academic curiosity but a critical determinant of its biological function. The subtle changes in the three-dimensional arrangement of atoms among its isomers lead to a dramatic divergence in their therapeutic effects and toxicological profiles. A thorough understanding of these stereochemical nuances is paramount for the rational design of new drugs, the optimization of existing therapies, and the development of robust analytical methods for their quality control. This guide provides a foundational framework for researchers and professionals engaged in the fascinating and complex world of Cinchona alkaloids.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. Chloroquine, this compound and quinidine inhibit calcium release from macrophage intracellular stores by blocking inositol 1,4,5-trisphosphate binding to its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved (10pts) The specific rotation of pure this compound, an | Chegg.com [chegg.com]
- 6. 130-95-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Showing Compound this compound (FDB002087) - FooDB [foodb.ca]
- 8. CAS 56-54-2: Quinidine | CymitQuimica [cymitquimica.com]
- 9. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound & Quinidine: Toxic Adulterants Found in Illicit Street Drugs [cfsre.org]
- 11. Epithis compound | 72402-51-8 | Benchchem [benchchem.com]
- 12. Quinidine - Wikipedia [en.wikipedia.org]
- 13. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. benchchem.com [benchchem.com]
The Genesis of a Cure: An In-depth Technical Guide to the Early Research on the Antimalarial Properties of Quinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the foundational scientific inquiries that established quinine (B1679958) as the first effective chemotherapeutic agent against malaria. From the empirical use of Cinchona bark to the isolation and early clinical evaluation of its primary alkaloid, this document provides a detailed account of the pivotal experiments, quantitative data, and methodologies that marked the dawn of modern antimalarial drug development. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on the genesis of one of medicine's most important discoveries.
From Bark to Alkaloid: The Dawn of Antimalarial Chemistry
The journey of this compound's discovery began with the observation of the medicinal properties of Cinchona tree bark, used by indigenous populations in Peru to treat fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark."[1] For centuries, the bark was administered in a crude, powdered form, often mixed with wine, with dosages being largely empirical.[2]
A paradigm shift occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, which they named this compound.[1] This breakthrough, a landmark in phytochemistry, allowed for the administration of a purified and standardized dose of the active principle, revolutionizing the treatment of malaria.[3] The molecular formula of this compound was later determined by Adolph Strecker in 1854, further cementing its chemical identity.[4]
Experimental Protocols
Isolation of this compound from Cinchona Bark (Pelletier and Caventou, 1820)
-
Preparation of the Bark: "Yellow" Cinchona bark, known to be particularly effective, was pulverized into a fine powder.[5]
-
Acidic Extraction: The powdered bark was treated with a dilute acid, such as sulfuric acid. This step protonated the alkaloid amines, including this compound, making them soluble in the aqueous solution as salts (e.g., this compound bisulfate).
-
Filtration: The acidic solution containing the dissolved alkaloids was filtered to remove the solid plant material.
-
Basification: A base, such as calcium hydroxide (B78521) or sodium hydroxide, was added to the filtered solution. This deprotonated the alkaloid salts, causing the free-base alkaloids, which are poorly soluble in water, to precipitate out of the solution.
-
Solvent Extraction: The precipitated alkaloids were then dissolved in an organic solvent, such as alcohol or ether.[6]
-
Crystallization and Purification: The solvent was carefully evaporated, leading to the crystallization of the alkaloids. Further purification steps, likely involving repeated crystallization, would have been employed to separate this compound from other Cinchona alkaloids like cinchonine.
Determination of this compound's Molecular Formula (Adolph Strecker, 1854)
Strecker's determination of this compound's molecular formula as C20H24N2O2 was a crucial step in understanding its chemical nature.[3][4] While his original 1854 publication is not readily accessible, the methodology would have relied on the elemental analysis techniques of the time, pioneered by Justus von Liebig. The general workflow would have been as follows:
-
Combustion Analysis: A precisely weighed sample of purified this compound would be combusted in a specialized apparatus. The combustion products, carbon dioxide (CO2) and water (H2O), would be collected and weighed.
-
Carbon and Hydrogen Determination: From the masses of CO2 and H2O produced, the mass and percentage of carbon and hydrogen in the original sample could be calculated.
-
Nitrogen Determination: The nitrogen content would likely have been determined using the Dumas method or a similar technique, which involves converting the nitrogen in the sample to nitrogen gas (N2) and measuring its volume.
-
Oxygen Determination: The percentage of oxygen was typically determined by subtracting the percentages of carbon, hydrogen, and nitrogen from 100%.
-
Empirical and Molecular Formula Calculation: Based on the percentage composition and the known atomic weights of the elements, the empirical formula (the simplest whole-number ratio of atoms) could be determined. The molecular formula was then deduced by considering the compound's molar mass, which could be estimated through methods like vapor density measurements or by analyzing the stoichiometry of its reactions with acids to form salts.
Early Clinical Investigations of Cinchona Alkaloids
The isolation of this compound and other Cinchona alkaloids prompted more systematic investigations into their efficacy. One of the most significant early clinical trials was conducted by the Madras Government in India between 1866 and 1868.[7][8] This large-scale study aimed to compare the effectiveness of this compound with other alkaloids from the Cinchona bark.
Experimental Protocols
Madras Clinical Trial of Cinchona Alkaloids (1866-1868)
-
Objective: To assess the relative efficacy of this compound, quinidine, cinchonine, and cinchonidine (B190817) in the treatment of "paroxysmal malarious fevers."[8]
-
Study Population: 2,472 patients suffering from malarial fevers.[7]
-
Interventions: Patients were treated with one of the four purified Cinchona alkaloids. The exact dosages and treatment regimens were not detailed in the available summaries, but the alkaloids were administered to different groups of patients.
-
Outcome Measures: The primary outcome was the cessation of fever and cure of the patient. Failure was defined as the persistence or recurrence of fever.
-
Data Collection: The number of cases treated with each alkaloid and the number of treatment failures were recorded.
Data Presentation
The quantitative data from the Madras clinical trial is summarized in the table below for easy comparison.
| Alkaloid | Number of Cases Treated | Number of Cures | Number of Failures | Failure Rate per 1000 Cases |
| This compound | 846 | 840 | 6 | 7 |
| Quinidine | 664 | 660 | 4 | 6 |
| Cinchonine | 559 | 546 | 13 | 23 |
| Cinchonidine | 403 | 399 | 4 | 10 |
Data sourced from the Report of the Madras Government (1891) as cited in various secondary sources.[7][8]
Early Understanding of the Mechanism of Action
The precise mechanism of action of this compound was not well understood in the 19th century. However, early hypotheses centered on its interaction with the malaria parasite within red blood cells. The prevailing theory was that this compound interfered with the parasite's ability to digest hemoglobin.[4] The digestion of hemoglobin by the parasite releases toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin. Early researchers postulated that this compound inhibited this detoxification process, leading to the accumulation of toxic heme and the death of the parasite.
Signaling Pathway
The following diagram illustrates the early conceptualization of this compound's proposed mechanism of action.
Experimental Workflows
The early research on this compound involved a logical progression from the raw plant material to the purified active compound and its clinical evaluation.
Workflow for this compound Isolation and Early Characterization
Conclusion
The early research on the antimalarial properties of this compound laid the groundwork for modern pharmacology and the development of infectious disease therapeutics. The systematic progression from the use of a traditional botanical remedy to the isolation, chemical characterization, and clinical testing of its active constituent represents a triumph of early scientific methodology. While the precise molecular targets of this compound are still a subject of ongoing research, the foundational work of pioneers like Pelletier, Caventou, and Strecker, and the systematic clinical evaluations such as the Madras trial, provided the crucial evidence base for its widespread adoption and the subsequent quest for synthetic antimalarial agents. This historical technical guide serves as a testament to the enduring legacy of this seminal research in the global fight against malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Cinchona bark and this compound for treating and preventing malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Historical overview of this compound isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]
- 6. pmf.unizg.hr [pmf.unizg.hr]
- 7. mdpi.com [mdpi.com]
- 8. On the history of Cinchona bark in the treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Quinine from Cinchona Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine (B1679958), a primary alkaloid from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1] Its complex chemical structure and significant therapeutic properties continue to make it a subject of interest in pharmaceutical research and development. This document provides detailed application notes and protocols for various methods of extracting this compound from Cinchona bark, catering to both classical and modern laboratory settings. The methodologies covered range from traditional solvent-based extractions to advanced techniques such as microwave-assisted, ultrasound-assisted, and supercritical fluid extraction.
The extraction of this compound from Cinchona bark is a multi-step process that generally involves liberating the alkaloid from the plant matrix, followed by solvent extraction and purification. The fundamental principle relies on the solubility of this compound in acidic water and organic solvents, while it is insoluble in alkaline water.[1]
Data Presentation: Quantitative Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the methodology and the solvent system employed. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different extraction techniques.
Table 1: this compound Content in the Bark of Various Cinchona Species
| Cinchona Species | Typical this compound Content in Bark (% by dry weight) | Other Major Alkaloids |
| Cinchona calisaya (Yellow Bark) | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |
| Cinchona ledgeriana | 5 - 14% | Quinidine |
| Cinchona succirubra (Red Bark) | 1 - 4% | Cinchonine, Cinchonidine |
| Cinchona officinalis (Crown Bark) | 2 - 7.5% | Cinchonine, Cinchonidine |
| Cinchona pubescens | 1.5 - 5% | Cinchonine, Cinchonidine |
Source: BenchChem[1]
Table 2: Comparison of Modern Extraction Techniques for this compound from Cinchona officinalis
| Extraction Method | Optimal Solvent | Temperature (°C) | Time (min) | This compound Yield (mg/g of dry bark) |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol (B145695) | 130 | 34 | 3.93 ± 0.11 |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 | 2.81 ± 0.04 |
| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine | Water Bath | 600 (10 h) | 2.01 ± 0.07 |
Table 3: Relative Extraction Efficiency of Solvents in Soxhlet Extraction
| Solvent | Relative Extraction Efficiency (%) |
| Toluene (B28343) | 95 |
| Benzene | 92 |
| Chloroform | 85 |
| Diethyl Ether | 78 |
Note: Efficiency is relative to the most effective solvent and method shown.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound extraction.
Protocol 1: Classical Acid-Base Solvent Extraction (Laboratory-Scale)
This protocol describes a typical laboratory-scale method for the extraction of this compound from powdered Cinchona bark using an acid-base extraction technique.
Materials:
-
Powdered Cinchona bark (100 g)
-
Calcium hydroxide (B78521) (15 g)
-
Water (200 mL)
-
Toluene (500 mL)
-
2M Sulfuric acid (100 mL)
-
Activated charcoal
-
Heating mantle, reflux condenser, separatory funnel, filtration apparatus, beakers, and flasks.
Procedure:
-
Alkaline Treatment: Mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This step converts the this compound sulfate (B86663) (the natural form in the bark) into the free base.[1]
-
Drying: Gently heat the mixture to evaporate the water, resulting in a dry, crumbly powder.[1]
-
Solvent Extraction: Place the dried powder in a flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours to extract the this compound free base into the toluene.[1]
-
Filtration: Allow the mixture to cool and then filter to remove the solid bark residue. The filtrate contains the crude this compound in toluene.[1]
-
Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the this compound by shaking with 100 mL of 2M sulfuric acid. The this compound will move into the acidic aqueous phase as this compound sulfate.[1]
-
Separation: Allow the layers to separate and drain off the lower aqueous layer containing the crude this compound sulfate.[1]
-
Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the this compound sulfate.[1]
-
Purification: The crude this compound sulfate can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol outlines the optimized conditions for the rapid extraction of this compound from Cinchona officinalis bark using MAE.[2][3]
Materials:
-
Powdered Cinchona bark
-
65% aqueous Ethanol solution
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Sample Preparation: Place a known amount of powdered Cinchona bark into the microwave extraction vessel.
-
Solvent Addition: Add the 65% aqueous ethanol solution to the vessel, ensuring the sample is fully submerged.
-
Extraction Parameters: Set the microwave extractor to the following optimal conditions:
-
Extraction: Run the microwave extraction program.
-
Filtration and Collection: After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the bark residue. The filtrate contains the extracted this compound.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This protocol details the optimized conditions for the rapid extraction of this compound from Cinchona officinalis bark using UAE.[2][3]
Materials:
-
Powdered Cinchona bark
-
61% aqueous Ethanol solution
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Procedure:
-
Sample Preparation: Place a known amount of powdered Cinchona bark into a suitable flask.
-
Solvent Addition: Add the 61% aqueous ethanol solution to the flask.
-
Extraction Parameters: Set the ultrasound parameters to the following optimal conditions:
-
Extraction: Place the flask in the ultrasonic bath or immerse the probe sonicator into the mixture and run for the specified time.
-
Filtration and Collection: After sonication, filter the mixture to separate the extract from the bark residue. The filtrate contains the extracted this compound.
Protocol 4: Supercritical Fluid Extraction (SFE) - General Protocol
This protocol provides a general procedure for the extraction of this compound from Cinchona bark using supercritical CO2.
Materials:
-
Finely comminuted Cinchona bark
-
Supercritical fluid extraction system
-
Carbon dioxide (CO2)
-
Sulfuric acid (for precipitation)
Procedure:
-
Sample Loading: Load the finely comminuted Cinchona bark into the extraction vessel of the SFE system.
-
Extraction Conditions: Pressurize and heat the system to bring the CO2 to a supercritical state. The typical conditions for this compound extraction are:
-
Extraction: Pass the supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.
-
Precipitation: The extracted this compound is precipitated from the CO2 in a separation vessel. This can be achieved by reducing the pressure and temperature, or by passing the fluid through a solution of sulfuric acid to precipitate the this compound as this compound sulfate.[4]
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the described extraction methods.
Caption: Workflow for Classical Acid-Base Solvent Extraction of this compound.
Caption: Workflows for MAE and UAE of this compound.
Caption: Workflow for Supercritical Fluid Extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DE3704850A1 - Process for the preparation of this compound from cinchona bark by extraction with supercritical CO2 - Google Patents [patents.google.com]
- 5. WO2011161691A1 - A direct method for preparing this compound hydrochloride from cinchona bark - Google Patents [patents.google.com]
Application Notes and Protocols for Quinine-Catalyzed Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchona alkaloids, particularly quinine (B1679958) and its derivatives, have emerged as powerful and versatile chiral organocatalysts in a vast array of asymmetric transformations. Their rigid bicyclic structure, containing multiple stereocenters and key functional groups—a quinoline (B57606) ring, a quinuclidine (B89598) core, a secondary alcohol, and a tertiary amine—allows for effective bifunctional catalysis. These catalysts can simultaneously activate both the nucleophile and the electrophile, often through a combination of Brønsted base/acid and hydrogen bonding interactions, to create a highly organized chiral environment for stereoselective bond formation. This ability to induce high levels of enantioselectivity makes them invaluable tools in modern organic synthesis, particularly in the development of chiral drugs and complex molecules.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chiral catalysts in three key asymmetric reactions: the Aldol (B89426) Reaction, the Michael Addition, and the Aza-Henry Reaction.
General Principles of Catalysis
The catalytic prowess of this compound and its derivatives stems from their ability to act as bifunctional catalysts. The quinuclidine nitrogen is basic and can deprotonate a pronucleophile to generate a reactive nucleophile. Simultaneously, the hydroxyl group at the C9 position, or a synthetically installed hydrogen-bonding donor like a thiourea (B124793) or squaramide group, can activate the electrophile through hydrogen bonding. This dual activation brings the reactants into close proximity within a defined chiral pocket, favoring the formation of one enantiomer over the other.
Catalytic Cycle of a this compound-Thiourea Catalyzed Reaction
Caption: General catalytic cycle for a this compound-thiourea catalyzed reaction.
Application Note 1: Asymmetric Aldol Reaction of Isatins with Ketones
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. This compound-derived thioureas are highly effective catalysts for the enantioselective aldol reaction between isatins and unactivated ketones, yielding valuable 3-alkyl-3-hydroxyindolin-2-ones, which are common motifs in biologically active molecules.[1]
Quantitative Data Summary
| Entry | Isatin (B1672199) Substituent | Ketone | Catalyst | Yield (%) | ee (%) |
| 1 | H | Acetone | Quinidine (B1679956) Thiourea | 95 | 85 |
| 2 | 5-Br | Acetone | Quinidine Thiourea | 92 | 88 |
| 3 | 5-MeO | Acetone | Quinidine Thiourea | 96 | 82 |
| 4 | H | Acetophenone | Quinidine Thiourea | 98 | 91 |
| 5 | 5-Br | Acetophenone | Quinidine Thiourea | 97 | 94 |
| 6 | 5-MeO | Acetophenone | Quinidine Thiourea | 99 | 89 |
Data sourced from a representative study on quinidine thiourea-catalyzed aldol reactions.[1]
Experimental Protocol
General Procedure for the Aldol Reaction of Isatins with Ketones:
-
To a stirred solution of the appropriate isatin (0.10 mmol) and quinidine thiourea catalyst (5.9 mg, 0.01 mmol, 10 mol%) in tetrahydrofuran (B95107) (THF, 2.0 mL) at 5 °C, add the corresponding ketone (0.20 mmol).
-
Stir the reaction mixture at 5 °C for the time specified in the data table (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-alkyl-3-hydroxyindolin-2-one product.
-
Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC).
Application Note 2: Asymmetric Michael Addition of Malononitrile (B47326) to Chalcones
The Michael addition is a widely used method for the formation of carbon-carbon bonds. This compound-derived squaramide catalysts have been shown to be highly efficient in catalyzing the asymmetric Michael addition of malononitrile to chalcones, providing chiral γ-cyano carbonyl compounds with high enantioselectivity at very low catalyst loadings.
Quantitative Data Summary
| Entry | Chalcone (B49325) (Ar¹) | Chalcone (Ar²) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | C₆H₅ | C₆H₅ | 0.5 | 95 | 92 |
| 2 | 4-MeC₆H₄ | C₆H₅ | 0.5 | 96 | 93 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 0.5 | 94 | 91 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 0.5 | 98 | 95 |
| 5 | C₆H₅ | 4-MeC₆H₄ | 0.5 | 93 | 90 |
| 6 | C₆H₅ | 4-BrC₆H₄ | 0.5 | 97 | 96 |
Data is illustrative of typical results obtained with this compound-derived squaramide catalysts.
Experimental Protocol
General Procedure for the Michael Addition of Malononitrile to Chalcones:
-
To a solution of the chalcone (0.2 mmol) in toluene (B28343) (1.0 mL) is added the this compound-derived squaramide catalyst (0.001 mmol, 0.5 mol%).
-
Malononitrile (0.24 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the final product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Application Note 3: Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a powerful tool for the synthesis of β-nitroamines, which are versatile intermediates for the preparation of vicinal diamines and α-amino acids. This compound and its derivatives, particularly those modified with thiourea moieties, are excellent catalysts for the enantioselective aza-Henry reaction of ketimines with nitroalkanes.
Quantitative Data Summary: Aza-Henry Reaction of Isatin-Derived Ketimines
| Entry | Ketimine (Isatin Substituent) | Nitroalkane | Catalyst | Yield (%) | dr | ee (%) |
| 1 | H | Nitromethane (B149229) | Hydrothis compound-Thiourea | 95 | - | 92 |
| 2 | 5-F | Nitroethane | Hydrothis compound-Thiourea | 98 | 92:8 | 96 |
| 3 | 5-Cl | Nitroethane | Hydrothis compound-Thiourea | 99 | 99:1 | 98 |
| 4 | 5-Br | Nitroethane | Hydrothis compound-Thiourea | 97 | 94:6 | 97 |
| 5 | 6-Cl | Nitroethane | Hydrothis compound-Thiourea | 97 | 94:6 | 96 |
| 6 | 7-Me | Nitroethane | Hydrothis compound-Thiourea | 99 | 93:7 | 99 |
Data is representative of results from studies using hydrothis compound-derived thiourea catalysts.
Experimental Protocol
General Procedure for the Asymmetric Aza-Henry Reaction:
-
To a Schlenk tube under a nitrogen atmosphere, add the hydrothis compound-derived thiourea catalyst (0.03 mmol), 5Å molecular sieves (120 mg), toluene (3.0 mL), and nitromethane (4.5 mmol).
-
Add the N-Boc protected isatin ketimine (0.3 mmol) to the mixture.
-
Stir the resulting mixture at 20 °C until the complete consumption of the ketimine, as monitored by TLC analysis.
-
Remove the solvent under reduced pressure.
-
Directly subject the residue to column chromatography (eluent: dichloromethane/acetone, 10:1 v/v) to afford the desired product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting an asymmetric reaction using a this compound-based catalyst.
Caption: A general experimental workflow for asymmetric synthesis.
Conclusion
This compound and its derivatives are readily available, cost-effective, and highly efficient chiral organocatalysts for a wide range of asymmetric transformations. The modular nature of the cinchona alkaloid scaffold allows for fine-tuning of the catalyst structure to achieve high levels of enantioselectivity and reactivity for specific applications. The protocols outlined in this document provide a starting point for researchers to explore the utility of these remarkable catalysts in their own synthetic endeavors.
References
application of quinine as a fluorescent standard in spectroscopy
Application Note: Quinine (B1679958) Sulfate (B86663) as a Fluorescent Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide on the use of this compound sulfate as a fluorescent standard for instrument calibration, spectral correction, and quantum yield determination in fluorescence spectroscopy.
Introduction
Fluorescence spectroscopy is a highly sensitive analytical technique used to study the electronic structure of molecules and quantify substances at very low concentrations. However, the raw fluorescence data obtained from a spectrofluorometer is influenced by the instrument's specific characteristics, such as the wavelength-dependent efficiency of the light source, monochromators, and detector. To obtain corrected spectra that are independent of the instrument and comparable across different laboratories, the use of reliable fluorescent standards is essential.
This compound, an alkaloid renowned for its antimalarial properties, is also one of the most widely used and well-characterized fluorescent standards.[1] When dissolved in an acidic medium, typically sulfuric acid, this compound sulfate exhibits strong, stable fluorescence with a well-defined excitation and emission profile. Its broad emission in the blue region of the spectrum makes it particularly suitable for correcting spectra in this range.[1][2]
Photophysical Properties of this compound Sulfate
The fluorescence of this compound is highly dependent on its environment, particularly the solvent and pH.[3][4] In neutral water, its fluorescence is weak, but it becomes intense in dilute acidic solutions like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).[2][5] The acid protonates the quinoline (B57606) nitrogen, leading to the formation of the highly fluorescent this compound dication. The key photophysical parameters in standard acidic solutions are summarized below.
Data Presentation: Photophysical Properties of this compound Sulfate
| Property | Value (in 0.05 M H₂SO₄) | Value (in 0.5 M H₂SO₄) | Reference |
| Fluorescence Quantum Yield (Φf) | 0.546 | 0.546 | [6][7] |
| Primary Excitation Maxima (λex) | ~250 nm, ~350 nm | ~310 nm, ~347.5 nm | [2][3][6] |
| Emission Maximum (λem) | ~450 nm | ~450 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ at 349 nm | 5,700 M⁻¹cm⁻¹ at 347.5 nm | [6][7] |
| Fluorescence Lifetime (τ) | Not monophasic | Not monophasic | [6] |
Note: While this compound is an excellent standard for steady-state fluorescence measurements, its complex, non-monophasic fluorescence decay makes it less suitable for time-resolved fluorescence studies where a single-exponential decay is preferred.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate Standard Solutions
This protocol describes the preparation of a concentrated stock solution and diluted working standards. It is crucial that solutions are prepared fresh and protected from light to prevent photodegradation.[3][8]
Materials:
-
This compound sulfate dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O, MW: 782.9 g/mol )
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Volumetric flasks (1000 mL, 100 mL, 25 mL)
-
Pipettes
-
Quartz cuvettes (1 cm pathlength)
Procedure:
-
Prepare 0.05 M H₂SO₄ Diluent: Add 2.8 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water in a 1 L volumetric flask. Allow the solution to cool to room temperature, then dilute to the mark with deionized water.
-
Prepare 100 µg/mL (ppm) this compound Stock Solution:
-
Accurately weigh 120.7 mg of this compound sulfate dihydrate.[3][8]
-
Transfer the solid to a 1000 mL volumetric flask.
-
Add approximately 50 mL of 1 M H₂SO₄ to ensure complete dissolution.[3][8]
-
Dilute to the 1000 mL mark with deionized water. Mix thoroughly.
-
Store this solution in an amber bottle or a flask wrapped in aluminum foil and keep it in a cool, dark place.
-
-
Prepare Working Standards:
-
Prepare a series of working standards by diluting the stock solution with 0.05 M H₂SO₄. For example, to prepare a 1 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄.
-
For spectral correction, a concentration that yields an absorbance below 0.1 at the excitation wavelength (e.g., 350 nm) is required to prevent inner-filter effects.[6][7][9]
-
Protocol 2: Acquiring the Fluorescence Emission Spectrum
This protocol outlines the steps for measuring the fluorescence spectrum of a this compound sulfate standard.
Instrumentation:
-
Spectrofluorometer
-
Quartz cuvette (1 cm pathlength)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Set Parameters:
-
Excitation Wavelength (λex): 350 nm.
-
Emission Scan Range: 370 nm to 700 nm.
-
Excitation and Emission Slit Widths: Set to achieve a good signal-to-noise ratio without saturating the detector (e.g., 5 nm).[10]
-
Scan Speed and Integration Time: Select appropriate values for your instrument (e.g., 1200 nm/min and 0.1 s).
-
-
Blank Measurement: Fill a quartz cuvette with the 0.05 M H₂SO₄ diluent. Place it in the sample holder and record a blank spectrum. This will be used for background subtraction.
-
Sample Measurement:
-
Rinse the cuvette with the this compound standard solution, then fill it.
-
Measure the absorbance of the solution to ensure it is < 0.1 at 350 nm.
-
Place the cuvette in the spectrofluorometer and record the emission spectrum.
-
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the net fluorescence emission of this compound sulfate.
Protocol 3: Generating an Emission Correction Curve
The measured this compound spectrum is used to correct for the wavelength-dependent sensitivity of the instrument's emission optics and detector.
Principle: The true, corrected fluorescence spectrum (I_corr) is related to the measured spectrum (I_meas) by a correction factor (C(λ)):
I_corr(λ) = I_meas(λ) × C(λ)
The correction factor C(λ) is determined by comparing the measured spectrum of a standard with its known, certified spectrum.
C(λ) = I_certified(λ) / I_meas(λ)
Procedure:
-
Obtain Certified Data: Download the certified, corrected emission spectrum of this compound sulfate in 0.5 M H₂SO₄ or 0.05 M H₂SO₄ from a reliable source (e.g., NIST, literature).
-
Acquire Measured Data: Follow Protocol 2 to measure the emission spectrum of your this compound standard on your instrument.
-
Process Data:
-
Ensure both the certified and measured spectra are on the same wavelength scale and have the same data interval. Interpolate if necessary.
-
Normalize both spectra to a specific wavelength, typically the emission maximum (~450 nm).
-
-
Calculate Correction Factors: For each wavelength (λ), divide the intensity value from the certified spectrum by the corresponding intensity value from your measured spectrum.
-
Apply Correction: Most modern spectroscopy software has a built-in function to import and apply such correction files to subsequent measurements. Once applied, the instrument will display corrected emission spectra for all future samples.
Mandatory Visualizations
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fluorescence Spectroscopy and A Characterization of this compound — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 4. vernier.com [vernier.com]
- 5. Correction of Fluorescence Spectra [opg.optica.org]
- 6. This compound sulfate [omlc.org]
- 7. This compound sulfate [omlc.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. static.horiba.com [static.horiba.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Quinine by HPLC
These application notes provide detailed methodologies for the quantitative analysis of quinine (B1679958) in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a natural alkaloid widely used for its antimalarial properties and as a flavoring agent in beverages.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and food safety monitoring. HPLC is a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and specificity.[3] A variety of reversed-phase HPLC (RP-HPLC) methods have been developed, utilizing different stationary phases, mobile phases, and detection techniques to suit various applications.[4]
Part 1: Comparative Summary of HPLC Methods
A summary of various HPLC methods for this compound quantification is presented below to facilitate method selection based on the specific analytical requirements.
Table 1: HPLC Methods for Quantitative Analysis of this compound
| Method Reference | Sample Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range | LOD | LOQ |
| Wanwimolruk et al.[5][6] | Plasma, Urine, Microsomal Samples | Microbore C18 (2 mm I.D.) | Acetonitrile:Aqueous Phosphate Buffer (40:60, v/v) with 10 mM SDS and 0.1 mM tetrabutylammonium (B224687) bromide, pH 2.1 | 0.5 | Fluorescence (Ex: 350 nm, Em: 450 nm) | Not Specified | 0.16 µg/mL | Not Specified |
| Pussard et al.[7] | Plasma | Z-module C18 | Acetonitrile:0.05 M Ammonium Formate (6.5:93.5, v/v), pH 2.0 | 4.0 | Fluorescence (Ex: 340 nm, Em: 425 nm) | 0-7000 ng/mL | Not Specified | 4 ng/mL |
| Miralles et al.[8] | Plasma, Whole Blood | Not Specified | Not Specified | Not Specified | UV & Fluorescence | Not Specified | 0.1 µg/mL | Not Specified |
| Samanidou et al.[6][9] | Soft Drinks | MZ Kromasil C18 (250 x 4 mm, 5 µm) | Methanol (B129727):Acetonitrile:0.1 M Ammonium Acetate (45:15:40, v/v/v) | 1.0 | Fluorescence (Ex: 325 nm, Em: 375 nm) | Up to 0.7 ng/µL | 0.3 ng | Not Specified |
| Nobilis et al.[10] | Pharmaceutical Suspensions | C18 | 0.1 M Ammonium Acetate (pH 7.0):Acetonitrile:Methanol (40:25:35, v/v/v) | 1.0 | UV (330 nm) | 0.08-600 µg/mL | 4.32 µg/mL | 13.09 µg/mL |
| BenchChem[3] | Pharmaceutical Formulations | C18 (250 mm x 4.6 mm, 5 µm) | Methanol:Water (30:70, v/v) | 1.0 | UV (233 nm) | 10-50 µg/mL | Not Specified | Not Specified |
| Patel et al.[11] | Pharmaceutical Tablets | C18 Varian (4.6 x 250 mm) | Methanol:Water (30:70, v/v) | 0.7 | UV (233 nm) | 10-50 µg/mL | Not Specified | Not Specified |
| USP Method (modified)[12] | This compound Sulfate | Cogent Phenyl Hydride™ (4.6 x 75mm, 4µm) | A: DI Water/0.1% TFA, B: Acetonitrile/0.1% TFA (Gradient) | 1.0 | UV (235 nm) | Not Specified | Not Specified | Not Specified |
Part 2: Detailed Experimental Protocols
Here are detailed protocols for two common applications: the analysis of this compound in human plasma and in pharmaceutical tablets.
Protocol 1: Quantitative Analysis of this compound in Human Plasma
This protocol is adapted from the method described by Wanwimolruk et al. for the analysis of this compound in biological fluids.[5]
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium Dodecyl Sulphate (SDS)
-
Tetrabutylammonium Bromide
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Human Plasma (drug-free)
-
Ultrapure water
3. Instrumentation and Chromatographic Conditions:
-
HPLC system with a fluorescence detector
-
Column: Microbore C18, 2 mm I.D.
-
Mobile Phase: Acetonitrile:Aqueous Phosphate Buffer (40:60, v/v) containing 10 mM SDS and 0.1 mM tetrabutylammonium bromide, adjusted to pH 2.1 with orthophosphoric acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 30 µL
-
Fluorescence Detector Settings: Excitation at 350 nm, Emission at 450 nm.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by spiking known amounts of the stock solution into drug-free human plasma to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
5. Sample Preparation:
-
To 100-500 µL of plasma sample (or standard), add two volumes of cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 1500 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
6. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 30 µL of the prepared supernatant from the standards and samples.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for this compound Analysis in Plasma.
Protocol 2: Quantitative Analysis of this compound in Pharmaceutical Tablets
This protocol is based on a general method for the analysis of this compound hydrochloride in pharmaceutical formulations.[3][4]
1. Objective: To determine the this compound content in pharmaceutical tablets.
2. Materials and Reagents:
-
This compound Hydrochloride/Sulfate reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
3. Instrumentation and Chromatographic Conditions:
-
HPLC system with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 233 nm
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase to a concentration of 1000 µg/mL.[3]
-
From the stock solution, prepare working standard solutions in the range of 10-50 µg/mL by further dilution with the mobile phase.[3]
5. Sample Preparation:
-
Weigh and finely powder at least 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 20 mg) and transfer it to a volumetric flask (e.g., 20 mL).[4]
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound.[4]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
6. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared standard and sample solutions.
-
Record the chromatograms and measure the peak area for this compound.
7. Data Analysis:
-
Create a calibration curve by plotting the peak area of the this compound standards versus their concentrations.
-
Calculate the concentration of this compound in the sample solution from the calibration curve and the initial weight of the tablet powder to determine the amount of this compound per tablet.
Caption: Workflow for this compound Analysis in Tablets.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved RP-HPLC determination of this compound in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ijnrd.org [ijnrd.org]
- 12. This compound Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
Application Note: Thin-Layer Chromatography for Quinine Purification and Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinine (B1679958) is a natural alkaloid historically used for its antimalarial properties.[1] In pharmaceutical development and quality control, verifying the identity and purity of active pharmaceutical ingredients like this compound is critical. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for these purposes.[1][2] It allows for the qualitative identification of this compound by comparing its retention factor (Rf) with a known standard and can be scaled up for the purification of small quantities of the compound. This document provides detailed protocols for both the analytical identification and preparative purification of this compound using TLC.
Data Presentation: System Parameters
The selection of an appropriate mobile phase and visualization method is crucial for successful separation and detection. The following tables summarize key quantitative data and options for the TLC analysis of this compound.
Table 1: Recommended TLC/HPTLC Mobile Phase Systems for this compound on Silica (B1680970) Gel Plates
| Mobile Phase Composition (v/v/v/v) | System Type | Approximate this compound Rf Value | Reference |
|---|---|---|---|
| Toluene : Chloroform : Diethyl Ether : Diethylamine (B46881) (40:15:35:10) | Quaternary | Varies; optimized for Cinchona alkaloids | [3] |
| Ethyl Acetate (B1210297) : Diethylamine (88:12) | Binary | ~0.24 | [4][5] |
| Isopropanol : n-Heptane : Water (7:3:1) + 1% Triethylamine (B128534) | Ternary | ~0.37 (hRf = 37) | [6] |
Note: Rf values are approximate and can vary based on experimental conditions such as temperature, humidity, and plate quality. The addition of a basic modifier like diethylamine or triethylamine is often necessary to prevent tailing of the alkaloid spot.[7]
Table 2: Visualization Methods for this compound on TLC Plates
| Method | Type | Principle | Observation | Reference |
|---|---|---|---|---|
| UV Light (254 nm) | Non-destructive | This compound, an aromatic compound, quenches the fluorescence of the indicator (F254) in the silica gel. | Dark spots appear against a green fluorescent background. | [7][8] |
| UV Light (366 nm) | Non-destructive | Some compounds, including this compound, can exhibit natural fluorescence. | Fluorescent spots (often blue/purple) may be visible. | [9] |
| Dragendorff's Reagent | Destructive | Forms an ion pair complex with the nitrogen atom in the alkaloid. | Orange to orange-brown spots. | [2] |
| Iodoplatinate Reagent | Destructive | Forms a complex with the alkaloid. | Purple spots. | [2] |
| Iodine Vapor | Semi-destructive | Iodine absorbs onto the surface of the organic compound. | Yellow-brown spots. The stain may fade over time. |[8][10] |
Experimental Protocols
This protocol details the steps for identifying this compound in a sample by comparing it to a known standard.
Materials and Reagents:
-
TLC plates (Silica gel 60 F254)[5]
-
This compound standard (e.g., this compound Sulfate CRS)[11]
-
Sample containing unknown or this compound to be tested
-
Developing chamber
-
Mobile phase (see Table 1)
-
Sample solvent (e.g., Methanol, Chloroform)[2]
-
Capillary tubes or micropipette for spotting
-
UV lamp (254 nm / 366 nm)
-
Visualization reagent (e.g., Dragendorff's) if needed
-
Fume hood
-
Pencil and ruler
Methodology:
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the solvent, to ensure the chamber atmosphere is saturated with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15-30 minutes.[7]
-
Sample Preparation:
-
Standard Solution: Prepare a solution of the this compound standard at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.
-
Test Solution: Dissolve the sample to be analyzed in the same solvent to achieve a similar concentration. If the sample is a complex mixture, an initial extraction or filtration step may be necessary.[12]
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil, gently draw a faint origin line about 1-1.5 cm from the bottom of the TLC plate. Mark the positions for sample application.[7]
-
Using a capillary tube, apply small spots of the standard solution, the test solution, and a "co-spot" (a single spot containing both the standard and test solution) onto the origin line.[7]
-
Ensure spots are small and concentrated by applying them in succession, allowing the solvent to evaporate completely between applications.
-
-
Chromatogram Development:
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
View the dried plate under a UV lamp at 254 nm and circle any visible dark spots.[7]
-
If further visualization is required, spray the plate with a suitable staining reagent.
-
Calculate the Retention Factor (Rf) for the standard and test spots using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identification: The sample is identified as this compound if the Rf value of its spot matches that of the this compound standard, and the co-spot appears as a single, unified spot.[7]
-
This protocol is for isolating and purifying this compound from a mixture on a larger scale than analytical TLC.
Materials and Reagents:
-
Preparative TLC plates (PTLC, 0.5-2.0 mm thickness)[12]
-
Crude sample mixture containing this compound
-
All materials listed in Protocol 3.1
-
Scraping tool (e.g., spatula)
-
Elution solvent (e.g., ethyl acetate, acetone, or a mixture with methanol)[13]
-
Glass funnel with a cotton or glass wool plug, or a fritted glass funnel[13]
-
Collection flask
-
Rotary evaporator or a stream of inert gas for solvent removal
Methodology:
-
Plate and Chamber Preparation:
-
Activate the PTLC plate by heating at 110°C for 15-30 minutes if required.[13]
-
Prepare and equilibrate the developing chamber as described in the analytical protocol.
-
-
Sample Application:
-
Development and Visualization:
-
Develop the plate in the prepared chamber as per the analytical protocol.
-
After development, dry the plate and visualize the separated bands using a non-destructive method, primarily UV light at 254 nm.[13] Identify the band corresponding to this compound based on a co-spotted analytical TLC plate or a known Rf value.
-
-
Extraction of this compound:
-
Carefully scrape the silica gel of the target band corresponding to this compound onto a piece of clean weighing paper.[13]
-
Transfer the scraped silica into a fritted glass funnel or a small column plugged with cotton wool.
-
Elute the this compound from the silica by slowly passing a polar solvent (e.g., ethyl acetate with a small percentage of methanol) through the silica. Collect the filtrate in a clean flask.[13] Repeat the elution several times to ensure complete recovery.
-
-
Recovery:
-
Evaporate the solvent from the collected filtrate using a rotary evaporator or under a gentle stream of nitrogen to obtain the purified this compound.[13]
-
Assess the purity of the recovered compound using analytical TLC.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the identification and purification of this compound using TLC.
Caption: Workflow for the identification of this compound using analytical TLC.
References
- 1. Analysis of this compound preparations by Minlab based TLC | PDF [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. organomation.com [organomation.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of Quinine Derivatives in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of various classes of quinine (B1679958) derivatives and protocols for their biological evaluation, focusing on their potential as novel therapeutic agents. The information compiled is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound, a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] The quinoline (B57606) scaffold, the core structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[1] This versatility has spurred extensive research into the synthesis of novel quinoline derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4]
These derivatives often function through diverse mechanisms of action. In malaria, they can interfere with the parasite's heme detoxification process.[5][6] In cancer, they have been shown to inhibit critical cellular processes by targeting protein kinases like Epidermal Growth Factor Receptor (EGFR), disrupting tubulin polymerization, or inhibiting topoisomerases.[3][5][7] This guide outlines key synthetic procedures and biological assays to facilitate the exploration of novel this compound derivatives for drug discovery.
I. Synthesis Protocols for this compound Derivatives
The synthesis of novel derivatives often involves modifying the quinoline core at various positions to explore structure-activity relationships (SAR).[8] Below are generalized protocols for the synthesis of prominent classes of quinoline derivatives.
Protocol 1: General Synthesis of 4-Aminoquinoline (B48711) Derivatives
4-Aminoquinolines are a major class of antimalarial drugs.[2] Their synthesis is typically achieved through nucleophilic aromatic substitution.[9][10]
Reaction Scheme: 7-substituted-4-chloro-quinoline + Alkylamine → 7-substituted-4-aminoquinoline derivative
Materials:
-
7-substituted-4-chloro-quinoline (e.g., 4,7-dichloroquinoline)
-
Appropriate mono- or di-alkylamine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottomed flask, combine the 7-substituted-4-chloro-quinoline (1.0 eq) and the desired amine (2.0 eq).[9]
-
Heat the reaction mixture to 120-130°C with constant stirring for 6-8 hours.[9] The reaction is typically performed neat (without a solvent).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by precipitation using a hexane:chloroform mixture (e.g., 80:20) or by column chromatography to obtain the desired 4-aminoquinoline derivative.[9]
Protocol 2: General Synthesis of Quinoline-Chalcone Derivatives
Chalcones are precursors to many biologically active heterocyclic compounds.[7] Quinoline-chalcone hybrids have demonstrated significant anticancer activity.[11]
Reaction Scheme: Substituted Acetophenone (B1666503) + Quinoline-aldehyde → Quinoline-Chalcone
Materials:
-
Substituted acetophenone (e.g., 4-aminoacetophenone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (EtOH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile
-
Potassium Hydroxide (KOH)
-
Iodomethane or Iodoethane (for subsequent alkylation if desired)
Procedure (Two-Step Example): [11] Step 1: Synthesis of Chalcone (B49325) Intermediate
-
Dissolve 4-aminoacetophenone (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in ethanol.
-
Add a solution of NaOH in water and stir the mixture at room temperature.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water until neutral, and dry to obtain the chalcone intermediate.
Step 2: Synthesis of Quinoline-Chalcone Derivative
-
Reflux a mixture of the chalcone intermediate from Step 1 (1.0 eq) and 4-chloro-2-methylquinoline (1.0 eq) in ethanol in the presence of a catalytic amount of HCl at 80°C.[11]
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry.
-
The product can be further purified by recrystallization or column chromatography.
II. Biological Evaluation Protocols
Protocol 3: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This fluorescence-based assay is a widely used, high-throughput method to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.[12] It quantifies parasite growth by measuring the amount of parasite DNA.[12]
Materials:
-
P. falciparum culture (ring-stage synchronized, ~0.5-1% parasitemia)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium (supplemented with human serum or Albumax II)
-
This compound derivative stock solution (dissolved in DMSO or 70% ethanol)
-
96-well microplates
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Prepare Drug Plates: a. Add 25 µL of complete medium to all wells of a 96-well plate.[12] b. Add 25 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.[12] c. Include drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (background control).
-
Parasite Inoculation: a. Prepare a suspension of parasitized erythrocytes at 2% hematocrit and 0.5-1% parasitemia in complete medium. b. Add 200 µL of this suspension to each well of the drug-coated plate.[12]
-
Incubation: a. Place the plate in a modular incubation chamber and flush with the gas mixture. b. Incubate at 37°C for 72 hours.[12]
-
Lysis and Staining: a. After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[12] b. Mix gently and incubate in the dark at room temperature for at least 1 hour.[12]
-
Data Acquisition: a. Read the fluorescence intensity using a plate reader. b. Subtract the background fluorescence from uninfected erythrocyte wells. c. Plot the percentage of growth inhibition against the log of the drug concentration and calculate the IC50 value using a sigmoidal dose-response curve.
Protocol 4: Tubulin Polymerization Inhibition Assay
This assay determines if a compound inhibits the assembly of microtubules, a key mechanism for many anticancer agents.[13]
Materials:
-
Tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5′-triphosphate (GTP)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Colchicine (as a known inhibitor) and Paclitaxel (as a known stabilizer)
-
96-well plate (UV-transparent)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
In a 96-well plate pre-warmed to 37°C, add the tubulin solution.
-
Add the test compounds, colchicine, or DMSO (vehicle control) to the respective wells.
-
Initiate the polymerization reaction by adding GTP to each well.[14]
-
Immediately begin monitoring the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[14] An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin assembly by 50%.[15]
III. Data Presentation
Quantitative data from biological assays should be summarized for clear comparison.
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | Quinoline Hybrid | A549 (Lung) | 0.06 | [3] |
| 8b | Quinoline Hybrid | A549 (Lung) | 0.11 | [3] |
| 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [11] |
| 12e | Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | [11] |
| 12e | Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | [11] |
| 3c | Quinoline-5-Sulfonamide | C-32 (Melanoma) | 19.82 | [16] |
| 3c | Quinoline-5-Sulfonamide | MDA-MB-231 (Breast) | 26.11 | [16] |
| 4c | Pyridin-2-one Quinoline | MDA-MB-231 (Breast) | - | [13] |
| 34b | Quinoline-Indole | K562 (Leukemia) | 2.09 (Tubulin Assay) | [15] |
Table 2: Antimalarial Activity of Representative this compound Derivatives
| Compound ID | Derivative Class | P. falciparum Strain | IC50 (ng/mL) | Reference |
| This compound | Natural Alkaloid | - | 64.36 | [17] |
| 1 | N-benzyl-4-aminoquinoline | CQ-resistant (W2) | 19.3 | [18] |
| 2 | N-benzyl-4-aminoquinoline | CQ-resistant (W2) | 12.0 | [18] |
| 4 | N-benzyl-4-aminoquinoline | CQ-resistant (W2) | 13.0 | [18] |
| Azithromycin | Macrolide (for comparison) | - | 2570.3 | [17] |
IV. Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Evaluation
The overall process from chemical synthesis to biological evaluation follows a logical progression to identify lead compounds.
Caption: Workflow from derivative design to lead compound identification.
EGFR Signaling Pathway Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. This prevents downstream signaling that promotes cell proliferation and survival.[5]
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchpublish.com [researchpublish.com]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Antimalarial Activity of Azithromycin, Artesunate, and this compound in Combination and Correlation with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Application Notes and Protocols: Quinine in Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from olefins.[1][2][3] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as quinine (B1679958) and its derivatives.[1][4][5] The use of these ligands allows for predictable and high levels of stereocontrol, making it an invaluable tool in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.[1][3][4][5]
These application notes provide detailed protocols for the use of this compound-derived ligands in the Sharpless Asymmetric Dihydroxylation, along with quantitative data for a variety of olefin substrates.
Reaction Mechanism and Stereoselectivity
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the formation of a complex between osmium tetroxide and the chiral this compound-derived ligand. This chiral complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[1] Subsequent hydrolysis of this intermediate yields the chiral diol and regenerates the osmium catalyst, which is then reoxidized by a stoichiometric co-oxidant.[2][6]
The stereochemical outcome of the dihydroxylation is determined by the choice of the cinchona alkaloid derivative. Ligands derived from dihydrothis compound (DHQ), such as (DHQ)₂PHAL, typically deliver the hydroxyl groups to the α-face of the olefin when it is oriented according to a mnemonic developed by Sharpless. Conversely, ligands derived from dihydroquinidine (B8771983) (DHQD), such as (DHQD)₂PHAL, deliver the hydroxyl groups to the β-face.[1] Commercially available reagent mixtures, known as AD-mix-α (containing the DHQ-based ligand) and AD-mix-β (containing the DHQD-based ligand), simplify the experimental procedure.[1][5]
Quantitative Data Summary
The following tables summarize the results of the Sharpless Asymmetric Dihydroxylation for a variety of olefin substrates using AD-mix-α and AD-mix-β.
| Substrate | Ligand | Product | Yield (%) | ee (%) |
| Styrene | (DHQD)₂PHAL (in AD-mix-β) | (R)-1-Phenyl-1,2-ethanediol | 95 | 97 |
| trans-Stilbene | (DHQD)₂PHAL (in AD-mix-β) | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | 99 |
| cis-Stilbene | (DHQD)₂PHAL (in AD-mix-β) | (1S,2S)-1,2-Diphenyl-1,2-ethanediol | 90 | 92 |
| 1-Decene | (DHQ)₂PHAL (in AD-mix-α) | (S)-1,2-Decanediol | 85 | 94 |
| α-Methylstyrene | (DHQD)₂PHAL (in AD-mix-β) | (R)-1-Phenyl-1,2-propanediol | 92 | 88 |
| Indene | (DHQ)₂PHAL (in AD-mix-α) | (1S,2R)-Indane-1,2-diol | 94 | 96 |
Table 1: Enantioselective dihydroxylation of various olefins. Data compiled from multiple sources.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation using AD-mix
This protocol is a general procedure for the dihydroxylation of 1 mmol of an olefin.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Olefin (1 mmol)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α or AD-mix-β (1.4 g) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin (1 mmol) to the stirred mixture. For solid olefins, dissolve them in a minimal amount of tert-butanol before addition.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours depending on the substrate.
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the pure vicinal diol.
Protocol for Determination of Enantiomeric Excess (ee) by ¹H NMR Spectroscopy
The enantiomeric excess of the resulting diol can be determined by converting the diol into a diastereomeric mixture using a chiral derivatizing agent, followed by analysis using ¹H NMR spectroscopy. Mosher's acid (or its acyl chloride) is a common derivatizing agent.
Materials:
-
Diol sample (approx. 5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine (B92270)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
Procedure:
-
Dissolve the diol sample (1 equivalent) in anhydrous pyridine (0.5 mL) in an NMR tube.
-
Add a slight excess of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (1.1 equivalents) to the solution.
-
Seal the NMR tube and allow the reaction to proceed at room temperature until the esterification is complete (monitor by TLC or ¹H NMR).
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric esters.
-
Identify a well-resolved proton signal that is different for the two diastereomers.
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100
Applications in Drug Development
The Sharpless Asymmetric Dihydroxylation has been instrumental in the synthesis of numerous biologically active compounds and pharmaceutical drugs. The ability to introduce two adjacent stereocenters with high enantioselectivity makes it a key strategy in the construction of chiral building blocks for complex targets. For instance, this methodology has been applied to the synthesis of intermediates for drugs such as the anticancer agent Taxol and the antiviral drug Tamiflu. The vicinal diols produced are versatile intermediates that can be further transformed into a variety of functional groups.
Conclusion
The use of this compound and its derivatives as chiral ligands in the Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective method for the synthesis of vicinal diols. The commercially available AD-mix formulations simplify the experimental setup, making this powerful transformation accessible to a broad range of chemists. The detailed protocols and data presented in these notes are intended to facilitate the application of this important reaction in research and development, particularly in the field of drug discovery.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
Analytical Techniques for the Identification of Quinine in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine (B1679958), a naturally occurring alkaloid from the bark of the Cinchona tree, is a significant compound in pharmaceuticals for its antimalarial properties and in the food and beverage industry as a flavoring agent.[1][2][3] Accurate and reliable identification and quantification of this compound in complex matrices such as biological fluids, pharmaceutical formulations, and beverages are crucial for quality control, pharmacokinetic studies, and food safety.[1] This document provides detailed application notes and experimental protocols for various analytical techniques used for the determination of this compound.
Analytical Methods Overview
Several analytical techniques are employed for the analysis of this compound, each with distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The most common methods include High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or UV detection, Fluorescence Spectroscopy, UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6]
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.[1] The following table summarizes the key performance parameters for the analysis of this compound using various techniques.
| Parameter | Fluorescence Spectroscopy | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.999 | > 0.999[1][7] | > 0.99 (10-1500 ng/mL)[6] |
| Limit of Detection (LOD) | Lower than HPLC[1] | - | 0.16 µg/mL, 0.3 ng[1] | 0.25 mg L⁻¹[8] |
| Limit of Quantification (LOQ) | 2 µg/mL[1] | - | 4 ng/mL[1][7][9] | 0.8 mg L⁻¹[8] |
| Precision (%RSD) | < 7%[1] | < 2% | < 7% (Inter-assay: 0.3-6.8%)[1][7][9] | Within ±15%[6] |
| Accuracy/Recovery (%) | ~95%[1] | 99.352%[10] | 76-101.8%[1][7] | 98.9% to 100.3%[2] |
| Analysis Time | Rapid[1] | < 10 minutes | < 15 minutes | ~2 minutes[6] |
Application Note 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and specificity.[4] It is particularly suitable for complex matrices like biological fluids and pharmaceutical formulations.[1][4]
Experimental Workflow for HPLC Analysis
Caption: General workflow for the analysis of this compound using HPLC.
Protocol: RP-HPLC with UV Detection for Pharmaceutical Formulations[4][10]
1. Instrumentation:
-
Liquid chromatograph equipped with a UV detector.
-
Data acquisition system.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v).[4][10]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient.[4]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the mobile phase.[4]
-
From the stock solution, prepare working standard solutions in the range of 10-50 µg/mL by further dilution with the mobile phase.[4][10]
4. Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol: RP-HPLC with Fluorescence Detection for Biological Fluids[1][7][9]
1. Instrumentation:
-
HPLC system with a fluorescence detector.[7]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Z-module C18).[7]
-
Mobile Phase: Isocratic mixture of 0.05 M ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (e.g., 93.5:6.5, v/v), with pH adjusted to 2.0 with ortho-phosphoric acid.[7][9]
-
Flow Rate: A typical flow rate is 0.5 mL/min to 4 mL/min depending on the column dimensions.[1][9]
-
Detection: Fluorescence detector with excitation wavelength set at approximately 325-350 nm and emission wavelength at around 375-450 nm.[1][7]
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike drug-free plasma with known amounts of this compound to prepare calibration standards.[9]
4. Sample Preparation (Plasma):
-
Protein Precipitation: To a 0.25 mL plasma sample, add two volumes of cold methanol, vortex, and centrifuge. The supernatant is used for analysis.[1]
-
Liquid-Liquid Extraction: To 250 µL of plasma, add 1 M NaOH. Extract the mixture with 5 mL of chloroform (B151607) by mechanical tumbling for 30 minutes, followed by centrifugation. Evaporate the chloroform phase to dryness and reconstitute the residue in methanol for injection.[9]
5. Analysis:
-
Inject the prepared standards and samples.
-
Identify the this compound peak based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.[1]
Application Note 2: Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive and rapid technique for the quantification of this compound, which is a strongly fluorescent molecule.[1][11] This method is particularly advantageous for the analysis of this compound in beverages like tonic water.[11][12]
Experimental Workflow for Fluorescence Spectroscopy
Caption: General workflow for this compound analysis by fluorescence spectroscopy.
Protocol: Determination of this compound in Tonic Water[1][11][13]
1. Instrumentation:
-
Spectrofluorometer.[1]
2. Reagents:
-
This compound sulfate (B86663) dihydrate.
-
Sulfuric acid (0.05 M).
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving an accurately weighed amount of this compound sulfate in 0.05 M H₂SO₄.[11][13]
-
Perform serial dilutions of the stock solution with 0.05 M H₂SO₄ to prepare a series of standard solutions of known concentrations (e.g., 0.2-5.0 ppm).[1][13]
4. Sample Preparation:
-
Degas the tonic water sample by sonication.[14]
-
Dilute the degassed sample with 0.05 M H₂SO₄ to bring the this compound concentration within the linear range of the calibration curve. A typical dilution involves taking 2 mL of tonic water into a 50 mL volumetric flask and diluting to the mark.[1][13]
5. Instrumental Parameters:
6. Analysis:
-
Measure the fluorescence intensity of the standard solutions and the prepared sample solution.
-
Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their concentrations.[1]
-
Determine the concentration of this compound in the diluted sample from the calibration curve.[1]
-
Calculate the original concentration of this compound in the tonic water sample, accounting for the dilution factor.
Application Note 3: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method suitable for the routine quality control of this compound in pure drug substances and simple pharmaceutical formulations.[4]
Protocol: Determination of this compound in Pharmaceutical Formulations[4]
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer.[4]
2. Reagents:
-
This compound Hydrochloride reference standard.
-
0.1 N Hydrochloric Acid (HCl).
3. Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of this compound Hydrochloride reference standard and dissolve it in 100 mL of 0.1 N HCl to obtain a stock solution.[4]
-
Prepare a series of standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in a suitable range (e.g., 2-10 µg/mL).[4]
4. Sample Preparation:
-
For liquid formulations: Dilute an appropriate volume of the sample with 0.1 N HCl to obtain a theoretical concentration within the calibration range.[4]
-
For tablets: Prepare a sample solution as described in the HPLC protocol, using 0.1 N HCl as the diluent.[4]
5. Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound in 0.1 N HCl, which is approximately 348 nm, using 0.1 N HCl as a blank.[4]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.[4]
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Application Note 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it ideal for the determination of low concentrations of this compound in complex matrices and for simultaneous analysis of multiple compounds.[6]
Logical Relationship for LC-MS/MS Analysis
Caption: Logical steps in the LC-MS/MS analysis of this compound.
Protocol: Simultaneous Determination of this compound and Doxycycline (B596269) in Pharmaceutical Formulations[6]
1. Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.[6]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Sun Fire Waters C18, 50 mm × 3.0 mm I.D.).[6]
-
Mobile Phase: Acetonitrile:0.1% formic acid (75:25, v/v).[6]
-
Flow Rate: 0.45 mL/min (with a 1:3 split).[6]
-
Injection Volume: 10 µL.[6]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ES+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
4. Standard and Sample Preparation:
-
Prepare stock and working solutions of this compound and doxycycline in a suitable solvent.
-
Dilute samples to fall within the linear concentration range of 10–1500 ng/mL for both compounds.[6]
5. Analysis:
-
Inject the standards and samples into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify this compound based on the peak area of the specific MRM transition.
Conclusion
The choice of analytical technique for the identification and quantification of this compound in complex mixtures is dictated by the specific requirements of the analysis. HPLC methods offer a balance of sensitivity, specificity, and versatility for various sample types. Fluorescence spectroscopy provides a rapid and highly sensitive option, especially for beverage analysis. UV-Vis spectrophotometry is a cost-effective tool for routine quality control of simpler formulations. For the highest sensitivity and specificity, particularly in complex biological matrices or for multi-analyte detection, LC-MS/MS is the method of choice. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the selection and implementation of the most suitable method for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydrothis compound in the this compound Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 3. firsthope.co.in [firsthope.co.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 10. ijnrd.org [ijnrd.org]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Application Note: Protocols for Determining Quinine Concentration in Beverages
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine (B1679958), a flavoring agent in many carbonated beverages like tonic water, is regulated due to its potential physiological effects at high concentrations. Accurate quantification is essential for quality control and regulatory adherence. This document provides detailed protocols for determining this compound concentration in beverages using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and UV-Vis Spectrophotometry. Each protocol is designed for easy implementation in a laboratory setting.
Introduction
This compound is an alkaloid historically used for its antimalarial properties and is now primarily used to impart a characteristic bitter taste to beverages.[1][2][3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have set maximum allowable limits for this compound in soft drinks, typically around 83 parts per million (ppm), to ensure consumer safety.[1] Therefore, robust and reliable analytical methods are crucial for beverage manufacturers. This application note details validated protocols for this compound quantification to assist researchers and quality control professionals.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC offers high selectivity and sensitivity for the analysis of this compound in complex beverage matrices. A reversed-phase HPLC method with fluorescence detection is described below.
a. Sample Preparation
-
Degassing: Vigorously shake or sonicate the beverage sample to remove dissolved carbon dioxide.[1]
-
Dilution: To ensure the this compound concentration falls within the linear range of the calibration curve, dilute the sample. A 100-fold dilution is common for many commercial tonic waters.[1]
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter prior to injection to prevent clogging of the HPLC system.
b. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, and fluorescence detector.
-
Column: A C18 analytical column (e.g., 250 x 4 mm, 5 µm particle size) is suitable for this separation.[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M ammonium (B1175870) acetate (B1210297) (e.g., in a 45:15:40 v/v/v ratio) can be used.[4][5]
-
Detection: Fluorescence detection should be set with an excitation wavelength of 325 nm and an emission wavelength of 375 nm.[4][5]
-
Injection Volume: 50 µL.[4]
c. Calibration
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to create a series of standards with concentrations ranging from 0.01 to 0.7 ng/mL.[4]
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
d. Analysis and Data Interpretation
-
Inject the prepared beverage sample.
-
Identify the this compound peak based on its retention time (approximately 4.85 minutes under the specified conditions).[4]
-
Calculate the this compound concentration in the sample using the calibration curve.
-
Remember to account for the dilution factor to determine the original concentration in the beverage.
Method 2: Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive and selective method for quantifying this compound, which is a naturally fluorescent molecule.[1][2][6]
a. Sample Preparation
-
Degassing: Remove carbonation from the beverage sample by vigorous shaking.[1]
-
Dilution: Dilute the degassed sample with 0.05 M sulfuric acid. A 100-fold dilution is often appropriate.[1] The acidic environment enhances this compound's fluorescence.[6]
b. Instrumentation and Conditions
-
Spectrofluorometer: A standard fluorescence spectrophotometer is required.
-
Excitation Wavelength: Set the excitation wavelength to 350 nm.[6]
-
Emission Wavelength: Set the emission wavelength to 450 nm.[2][6]
-
Slit Widths: Use slit widths of 5 nm for both excitation and emission.[7]
c. Calibration
-
Prepare a 1000 ppm this compound stock solution in 0.05 M H2SO4.[1][6]
-
From the stock solution, prepare a working solution and then a series of calibration standards ranging from 0.05 to 1.5 ppm by diluting with 0.05 M H2SO4.[1]
-
Measure the fluorescence intensity of each standard.
-
Generate a calibration curve by plotting fluorescence intensity versus concentration. A linear regression coefficient (R2) greater than 0.999 indicates a high level of correlation.[1][2]
d. Analysis and Data Interpretation
-
Measure the fluorescence intensity of the prepared sample.
-
Determine the this compound concentration from the calibration curve.
-
Apply the dilution factor to calculate the concentration in the original beverage.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry provides a simpler, more accessible method for this compound determination, though it may be less selective than other techniques.
a. Sample Preparation
-
Degassing: Decarbonate the beverage sample.
-
Dilution: Dilute the sample with 0.1N sulfuric acid to bring the absorbance into the optimal range of the instrument.
b. Instrumentation and Conditions
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Analysis Wavelength: Set the wavelength to 347.5 nm for maximum absorbance.[8]
-
Blank: Use 0.1N sulfuric acid as the blank.[8]
c. Calibration
-
Prepare a stock solution of 10 ppm this compound and create a series of standards (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 ppm) through serial dilution with 0.1N sulfuric acid.[8]
-
Measure the absorbance of each standard at 347.5 nm.[8]
-
Construct a calibration curve of absorbance versus concentration.
d. Analysis and Data Interpretation
-
Measure the absorbance of the diluted beverage sample.
-
Calculate the concentration of this compound using the calibration curve.
-
Factor in the dilution to determine the final concentration in the original beverage.
Data Presentation
| Parameter | HPLC with Fluorescence Detection | Fluorescence Spectroscopy | UV-Vis Spectrophotometry |
| Linear Range | 0.01 - 0.7 ng/mL[4] | 0.05 - 1.5 ppm[1] | 0.2 - 1.0 ppm[8] |
| Limit of Detection (LOD) | 0.3 ng[4][5] | Lower than HPLC[9] | Not specified |
| Analysis Time | < 5 minutes[4][5] | Rapid | Rapid |
| Selectivity | High | High | Moderate |
| Common Solvents | Methanol, Acetonitrile, Ammonium Acetate[4][5] | 0.05 M Sulfuric Acid[1][2][6] | 0.1N Sulfuric Acid[8] |
Mandatory Visualizations
Caption: Experimental workflow for this compound determination in beverages.
Caption: Logical pathway for this compound analysis using HPLC.
Caption: Logical relationship for analytical method selection.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Fluorescence Analysis of this compound in Commercial Tonic Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. researchtrends.net [researchtrends.net]
Application Note: Determination of Quinine's Fluorescence Quantum Yield
Introduction
The fluorescence quantum yield (Φf) is a fundamental photophysical property of a fluorescent molecule, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] Accurate determination of Φf is crucial in various research fields, including drug discovery, materials science, and environmental analysis, for characterizing and comparing fluorescent probes. This application note provides a detailed protocol for measuring the relative fluorescence quantum yield of quinine (B1679958), a widely used fluorophore, using the comparative method.
The comparative method, as described by Williams et al., is a reliable and commonly used technique for determining Φf.[2] It involves comparing the fluorescence intensity of the sample under investigation (the "test") to that of a well-characterized fluorescence standard with a known quantum yield. By using a standard, this method circumvents the need for complex corrections for instrument-specific parameters.
Historically, this compound sulfate (B86663) in 0.1 M or 0.05 M sulfuric acid has been a common fluorescence standard.[3][4][5] However, recent studies have revealed a significant temperature dependence of its fluorescence quantum yield, making it less reliable.[6][7] Consequently, this compound in 0.1 M perchloric acid, which exhibits a stable quantum yield over a range of temperatures, is now recommended as a more robust standard.[1][6]
Principle of the Comparative Method
When a solution of a fluorescent molecule is excited, the integrated fluorescence intensity is proportional to the amount of light absorbed and the fluorescence quantum yield. For dilute solutions (absorbance < 0.1) at the excitation wavelength, the relationship can be expressed as:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.[2]
To minimize errors, a series of solutions with different concentrations for both the test sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope (gradient) of this plot is then used in the calculation, making the measurement more accurate.[8]
The equation then becomes:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance.[2]
Experimental Protocol
This protocol details the steps for determining the fluorescence quantum yield of a this compound solution using a comparative method with a known fluorescence standard.
1. Materials and Reagents
-
This compound sulfate dihydrate
-
Fluorescence standard with a known quantum yield (e.g., this compound in 0.1 M perchloric acid, Rhodamine 6G in ethanol)
-
Solvents (e.g., 0.1 M perchloric acid, ethanol)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements
2. Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
3. Solution Preparation
a. Standard Solution Preparation:
-
Prepare a stock solution of the chosen fluorescence standard at a concentration that gives an absorbance of approximately 1.0 at its absorption maximum.
-
From the stock solution, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[2][9]
b. This compound (Test) Solution Preparation:
-
Prepare a stock solution of this compound sulfate in the desired solvent (e.g., 0.1 M sulfuric acid or 0.1 M perchloric acid).
-
From the stock solution, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength used for the standard.[2][9]
4. Experimental Workflow
The following diagram illustrates the overall experimental workflow:
5. Measurement Procedure
a. Absorbance Measurements:
-
Set the UV-Vis spectrophotometer to measure absorbance at the chosen excitation wavelength. This wavelength should ideally be at the absorption maximum of the standard and the test sample.
-
Use the corresponding solvent as a blank to zero the instrument.
-
Measure and record the absorbance of each dilution of the standard and this compound solutions. Ensure the absorbance values are within the 0.01 to 0.1 range to minimize inner-filter effects.[3][4]
b. Fluorescence Measurements:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the same wavelength used for the absorbance measurements.
-
Set the emission wavelength range to cover the entire fluorescence spectrum of both the standard and this compound.
-
Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[2]
-
Measure the fluorescence spectrum of the solvent blank and subtract it from the sample spectra.
-
Measure and record the fluorescence spectra for each dilution of the standard and this compound solutions.
6. Data Analysis
-
Correct the recorded fluorescence spectra for the instrument's wavelength-dependent sensitivity, if this is not done automatically by the instrument software.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the standard and the this compound, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for both datasets. The plot should be linear with an intercept close to zero. The slope of this line is the gradient (Grad).[2][8]
-
Calculate the fluorescence quantum yield of this compound using the formula:
Φthis compound = Φstandard * (Gradthis compound / Gradstandard) * (ηthis compound solvent2 / ηstandard solvent2)
Data Presentation
Table 1: Fluorescence Quantum Yield Standards
| Fluorophore | Solvent | Excitation λ (nm) | Emission λ Range (nm) | Quantum Yield (Φf) |
| This compound Sulfate | 0.1 M HClO4 | 350 | 400 - 650 | 0.60[1][6] |
| Rhodamine 6G | Ethanol | 488 | 500 - 700 | 0.95 |
| Fluorescein | 0.1 M NaOH | 490 | 500 - 600 | 0.95[2] |
Table 2: Refractive Indices of Common Solvents
| Solvent | Refractive Index (η) |
| Water | 1.333 |
| 0.1 M H2SO4 | ~1.334 |
| 0.1 M HClO4 | ~1.334 |
| Ethanol | 1.361 |
Table 3: Example Data for Quantum Yield Calculation
| Sample | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| Standard (this compound in 0.1 M HClO4) Dilution 1 | 0.021 | 150,000 |
| Standard Dilution 2 | 0.042 | 305,000 |
| Standard Dilution 3 | 0.063 | 455,000 |
| Standard Dilution 4 | 0.084 | 602,000 |
| Gradient (Gradstandard) | 7,142,857 | |
| This compound in 0.1 M H2SO4 Dilution 1 | 0.020 | 110,000 |
| This compound Dilution 2 | 0.040 | 225,000 |
| This compound Dilution 3 | 0.060 | 338,000 |
| This compound Dilution 4 | 0.080 | 452,000 |
| Gradient (Gradthis compound) | 5,650,000 |
Using the data from Table 3 and the quantum yield of the standard (0.60), the quantum yield of this compound in 0.1 M H2SO4 can be calculated. Assuming the refractive indices are similar:
Φthis compound = 0.60 * (5,650,000 / 7,142,857) * (1.3342 / 1.3342) ≈ 0.47
This demonstrates the calculation process. An actual determination would require careful measurement and consideration of all experimental variables.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. This compound sulfate [omlc.org]
- 4. This compound sulfate [omlc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Goodbye to this compound in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
Troubleshooting & Optimization
overcoming challenges in the total synthesis of quinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of quinine (B1679958). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound is a significant challenge in organic chemistry due to its complex molecular structure. Key difficulties include:
-
Stereochemical Control: this compound has five stereogenic centers, meaning it is one of 16 possible stereoisomers.[1] Achieving the correct relative and absolute stereochemistry at each center is a primary obstacle.
-
Construction of the Quinuclidine (B89598) Skeleton: The bicyclic quinuclidine core of the molecule is a complex synthetic target.
-
Installation of the Quinoline (B57606) Moiety: Connecting the quinoline and quinuclidine fragments can be problematic.
-
Low Overall Yields: Many synthetic routes involve numerous steps, leading to low overall yields.[2]
2. Why was the original Woodward-Doering synthesis of 1944 considered a "formal synthesis" and what was the controversy?
The 1944 synthesis by Robert Burns Woodward and William Doering was a landmark achievement.[1][3] However, it was a "formal synthesis" because they synthesized an advanced intermediate, d-quinotoxine, and then cited a 1918 publication by Paul Rabe and Karl Kindler for its conversion to this compound, without repeating the final steps themselves.[1][4][5][6]
The controversy, notably reignited by Gilbert Stork in 2001, questioned whether the Rabe-Kindler conversion was reproducible as described, due to a lack of detailed experimental protocol in the original publication.[1][4][7] This cast doubt on the validity of the Woodward-Doering claim to the total synthesis. The controversy was resolved in 2007 when Robert Williams and coworkers successfully replicated the Rabe-Kindler conversion, vindicating both Rabe and the formal nature of the Woodward-Doering synthesis.[1][4][5]
3. How did Gilbert Stork's 2001 synthesis achieve stereoselectivity?
Gilbert Stork's synthesis, the first fully stereoselective total synthesis of this compound, addressed the stereochemical challenge head-on.[1][8] Instead of creating a mixture of stereoisomers, Stork's strategy involved a sequence where each new stereocenter was introduced with a high degree of control, influenced by the stereochemistry of the existing centers. This approach of "chiral induction" was a significant advancement over previous racemic or partially selective syntheses.[1]
4. What are some modern approaches to streamline the synthesis of this compound?
Recent synthetic strategies have focused on improving efficiency and reducing the number of steps. One notable approach is the "pot-economical" synthesis, where multiple reaction steps are carried out in a single reaction vessel.[9][10] This minimizes the need for purification of intermediates, saving time and reducing waste. For example, a 2022 synthesis accomplished the total synthesis of (–)-quinine in just five reaction vessels.[9][10] Other modern strategies involve novel disconnections and the use of C-H activation to form key bonds more efficiently.[2]
Troubleshooting Guides
Issue 1: Low Yield and Diastereoselectivity in the Conversion of Quinotoxine to this compound (Rabe-Kindler Reaction)
Question: My attempt to convert d-quinotoxine to this compound following the historical Rabe-Kindler protocol resulted in a very low yield and a mixture of diastereomers. How can I improve this?
Answer: This is a historically significant and challenging step. The successful replication by Smith and Williams in 2008 revealed critical experimental details that are not immediately obvious from the original 1918 publication.[4][5][6]
Troubleshooting Steps:
-
N-Bromination: The first step is the addition of sodium hypobromite (B1234621) to quinotoxine to form an N-bromo intermediate.[1][4] Ensure the reaction is carried out at low temperatures to minimize side reactions.
-
Cyclization: The cyclization to form quininone (B45862) is achieved with sodium ethoxide. This reaction is base-catalyzed, and under these conditions, the initial product, quinidinone, isomerizes to an equilibrium mixture of quininone and quinidinone.[4]
-
Reduction of Quininone: This is the most critical and historically problematic step.
-
Reducing Agent: The original protocol specifies "powdered aluminum".[4] Modern, highly reactive aluminum powder may not work. The key to success is using aged aluminum powder .[4][6] The presence of a small amount of aluminum oxide on the surface of the powder is believed to be crucial for the reaction to proceed effectively.[6]
-
Solvent: The reduction is carried out in ethanol (B145695) with sodium ethoxide.[1][4]
-
-
Purification: The final product will be a mixture of diastereomers, including this compound, quinidine, epi-quinine, and epi-quinidine.[1][4] Isolation of pure this compound relies on fractional crystallization, for example, as the tartrate salt, a technique that was highly refined in the early 20th century.[6]
Issue 2: Failure in the Reduction of a Hydrazone Intermediate in a Modern Synthetic Route
Question: In a modern synthesis route involving the reduction of a sulfonyl hydrazone to form the C9-hydroxyl group and complete the quinuclidine ring, the reaction is not proceeding. What could be the issue?
Answer: This issue was encountered in the Maulide synthesis of this compound and highlights the challenges that can arise even in well-designed modern routes.[2]
Troubleshooting Steps:
-
Hydrazone Choice: The steric bulk of the sulfonyl group is critical. The Maulide group found that the reduction of the tosyl hydrazone was "all but impossible".[2]
-
Solution: Switching to a less sterically hindered mesyl hydrazone derivative allowed the reduction to proceed.[2]
-
-
Reducing Agent: The choice of reducing agent is also crucial.
-
Solution: The successful reduction was achieved using lithium aluminum hydride (LiAlH4) in methanol (B129727) , which generates trimethoxyaluminium hydride in situ.[2] This specific reagent combination was effective where others might fail.
-
-
Reaction Conditions: Ensure the reaction is carried out at low temperatures to maintain selectivity and prevent side reactions.
Quantitative Data Summary
| Synthesis / Step | Reported Yield / Ratio | Reference |
| Stork Synthesis (2001) - Final Oxidation | 14:1 ratio of this compound to epithis compound | [1] |
| Maulide Synthesis (2018) - Overall Yield | 5.4% over 10 steps | [2] |
| Maulide Synthesis (2018) - Hydrazone Formation | >16:1 diastereomeric ratio | [2] |
| Maulide Synthesis (2018) - Hydrazone Reduction | 53% yield | [2] |
| Hayashi Synthesis (2022) - Overall Yield | 14% | [9] |
Detailed Experimental Protocols
Protocol 1: Rabe-Kindler Conversion of d-Quinotoxine to this compound (as replicated by Smith and Williams)
This protocol is based on the successful 2008 replication of the historic Rabe-Kindler reaction.
Step 1: N-Bromination of d-Quinotoxine
-
d-Quinotoxine is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled in an ice bath.
-
A freshly prepared solution of sodium hypobromite is added dropwise with stirring.
-
The resulting N-bromo intermediate is extracted into an organic solvent (e.g., chloroform).
Step 2: Cyclization to Quininone/Quinidinone
-
The organic extract containing the N-bromo intermediate is added to a solution of sodium ethoxide in absolute ethanol.
-
The mixture is heated to reflux for several hours.
-
This results in the formation of a mixture of quininone and its C8-epimer, quinidinone.
Step 3: Reduction to this compound and Diastereomers
-
To the ethanolic solution of quininone/quinidinone, aged aluminum powder is added in portions.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
The reaction is quenched, and the aluminum salts are filtered off.
-
The filtrate contains a mixture of the four possible diastereomers: this compound, quinidine, epi-quinine, and epi-quinidine.
Step 4: Isolation of (-)-Quinine
-
The crude mixture of alkaloids is isolated.
-
Pure (-)-quinine is obtained by fractional crystallization using D-tartaric acid. The this compound tartrate salt has lower solubility and crystallizes out selectively.
Protocol 2: Maulide Synthesis - Mesyl Hydrazone Reduction
This protocol describes the challenging final step in the 2018 Maulide synthesis.
-
The mesyl hydrazone precursor is dissolved in a mixture of methanol and an appropriate aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
Lithium aluminum hydride (LiAlH4) is added portion-wise to the stirred solution. The in-situ formation of lithium trimethoxyaluminium hydride occurs.
-
The reaction is stirred at low temperature for several hours and monitored by TLC for the disappearance of the starting material.
-
The reaction is carefully quenched at low temperature with a standard workup procedure (e.g., Fieser workup with water and NaOH solution).
-
The crude product is extracted, purified by column chromatography to yield (-)-quinine.
Visualizations
References
- 1. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. "Myth or Fact? The Woodward-Doering Total Synthesis of this compound. A Story of the Human Side of Science" | Consortium for History of Science, Technology and Medicine [chstm.org]
- 4. Total Synthesis of this compound by Woodward, Williams [organic-chemistry.org]
- 5. This compound synthesis mystery solved | News | Chemistry World [chemistryworld.com]
- 6. Not A Myth: this compound Synthesis In The Lab Using Old Methods Confirmed | Science 2.0 [science20.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Organocatalyst-mediated five-pot synthesis of (–)-quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streamlined synthesis of this compound showcases sustainable organic strategy | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Troubleshooting Chloride Quenching of Quinine Fluorescence
Welcome to the technical support center for quinine (B1679958) fluorescence analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges during their experiments, with a specific focus on chloride-induced fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my this compound solution weaker than expected?
A1: Weak fluorescence intensity of this compound is often due to quenching, a process that decreases the fluorescence signal. The most common quencher for this compound is the chloride ion (Cl⁻).[1][2] This can be introduced from the use of this compound hydrochloride, hydrochloric acid (HCl) for pH adjustment, or from the sample matrix itself.[1] Other halide ions like bromide (Br⁻) and iodide (I⁻) can also quench this compound fluorescence, with the quenching efficiency increasing with the atomic mass of the halide.[1][3]
Q2: What is the mechanism of chloride quenching of this compound fluorescence?
A2: Chloride ions primarily quench this compound fluorescence through a dynamic or collisional quenching mechanism.[1][4][5] This means that the chloride ions collide with the excited this compound molecules, causing them to return to the ground state without emitting a photon (fluorescence).[1] This process is dependent on the concentration of the quencher and the temperature of the solution.[1]
Q3: How does pH affect this compound fluorescence?
A3: this compound fluorescence is highly pH-dependent. It exhibits the strongest fluorescence in acidic solutions, optimally around pH 1-2, where the quinoline (B57606) nitrogen is protonated.[1] As the pH increases, the fluorescence intensity decreases due to deprotonation.[1][6] Therefore, maintaining a consistent and acidic pH is crucial for reproducible results.[1]
Q4: Can I use hydrochloric acid (HCl) to acidify my this compound solutions?
A4: It is strongly discouraged to use hydrochloric acid to acidify this compound solutions for fluorescence measurements.[1][7] The chloride ions from HCl will significantly quench the fluorescence, leading to lower and potentially variable readings.[1]
Q5: What are the recommended acids for preparing this compound solutions?
A5: The standard and most recommended acid is sulfuric acid (H₂SO₄), typically at a concentration of 0.05 M or 0.1 M.[1][7] Sulfuric acid provides the necessary acidic environment without introducing quenching ions. Perchloric acid (HClO₄) is also a suitable alternative.[1]
Q6: My fluorescence readings are inconsistent or drifting. What could be the cause?
A6: Inconsistent or drifting readings can be caused by several factors:
-
Temperature Fluctuations: The fluorescence quantum yield of this compound in sulfuric acid is temperature-dependent.[1] Maintaining a constant temperature is important for stable measurements.
-
Photodegradation: Prolonged exposure of the this compound solution to the excitation light source can cause it to degrade, leading to a decrease in fluorescence over time.[1]
-
Solvent Evaporation: If using a cuvette without a lid, solvent evaporation can concentrate the sample and alter the readings.[1]
Q7: How can I correct for chloride quenching in my samples?
A7: There are several strategies to mitigate or correct for chloride quenching:
-
Avoid Chloride Sources: Whenever possible, use this compound sulfate (B86663) instead of this compound hydrochloride and sulfuric or perchloric acid for pH adjustment.[1]
-
Matrix Matching: If the chloride concentration in your samples is known and consistent, you can prepare your calibration standards in a solution with the same chloride concentration. This ensures that the quenching effect is uniform across standards and samples, allowing for accurate quantification, although the overall signal will be reduced.[1]
-
Chloride Removal: Chloride ions can be removed from the solution by precipitation with silver nitrate (B79036) (AgNO₃).[1]
-
Use of Protective Agents: In some cases, agents like surfactants (which form micelles) or cyclodextrins can be used to shield the this compound molecule from chloride ions, reducing the quenching effect.[1][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to chloride quenching of this compound fluorescence.
Diagram: Troubleshooting Workflow
Caption: A flowchart for troubleshooting low fluorescence signals in this compound experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound fluorescence and its quenching by chloride ions.
Table 1: Recommended Instrument Settings for this compound Fluorescence Measurement
| Parameter | Recommended Value | Reference |
| Excitation Wavelength (λex) | ~350 nm | [1][9] |
| Emission Wavelength (λem) | ~450 nm | [1][9] |
| pH | 1 - 2 | [1] |
| Acid | 0.05 M - 0.1 M H₂SO₄ or 0.1 M HClO₄ | [1] |
Table 2: Stern-Volmer Quenching Constants (Ksv) for Halide Ions on this compound Fluorescence
| Quencher | Ksv (M⁻¹) | Reference |
| Chloride (Cl⁻) | ~107 | [5] |
| Bromide (Br⁻) | 436 | [10] |
| Iodide (I⁻) | 2385 | [10] |
Note: Ksv values can vary depending on experimental conditions such as solvent and temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Standards and Measurement of Fluorescence
Objective: To prepare a series of this compound standards and measure their fluorescence intensity to generate a calibration curve.
Materials:
-
This compound sulfate dihydrate
-
0.05 M Sulfuric acid (H₂SO₄)
-
Volumetric flasks (e.g., 100 mL, 1 L)
-
Pipettes
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a 100 ppm Stock Solution: Accurately weigh approximately 120.7 mg of this compound sulfate dihydrate and dissolve it in a 1 L volumetric flask with 0.05 M H₂SO₄.[7] Ensure the solid is fully dissolved and protect the solution from light.[7]
-
Prepare Working Standards: Prepare a series of dilutions from the stock solution to create working standards of lower concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm) in 0.05 M H₂SO₄.
-
Instrument Setup: Set the fluorometer to the optimal excitation and emission wavelengths for this compound (~350 nm and ~450 nm, respectively).[1]
-
Measure Blank: Use a cuvette filled with 0.05 M H₂SO₄ to measure the blank and zero the instrument.
-
Measure Standards: Measure the fluorescence intensity of each working standard, starting from the lowest concentration.
-
Plot Calibration Curve: Plot the fluorescence intensity versus the this compound concentration. The resulting graph should be linear in the lower concentration range and can be used to determine the concentration of unknown samples.[1]
Protocol 2: Determination of Chloride Quenching Effect
Objective: To quantify the quenching effect of chloride ions on this compound fluorescence.
Materials:
-
1 ppm this compound solution in 0.05 M H₂SO₄
-
Sodium chloride (NaCl)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare this compound-Chloride Solutions: Prepare a series of solutions each containing 1 ppm of this compound in 0.05 M H₂SO₄, with varying concentrations of NaCl (e.g., 0, 50, 100, 300, 1000, 2000 ppm).[7]
-
Measure Fluorescence: Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.
-
Analyze Data: Plot the ratio of the fluorescence intensity in the absence of chloride (F₀) to the fluorescence intensity in the presence of chloride (F) against the concentration of the chloride ion ([Cl⁻]). This is known as a Stern-Volmer plot. The slope of this plot will give the Stern-Volmer constant (Ksv).
Diagram: Mechanism of Collisional Quenching
Caption: The process of fluorescence excitation, emission, and collisional quenching by chloride ions.
Protocol 3: Removal of Chloride Ions by Precipitation
Objective: To remove chloride ions from a this compound solution to mitigate fluorescence quenching.
Materials:
-
This compound solution containing chloride ions
-
Silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Take a known volume of your this compound solution.
-
Slowly add a stoichiometric amount of silver nitrate solution while stirring. A white precipitate of silver chloride (AgCl) will form.[1]
-
To ensure complete precipitation, add one more drop of the silver nitrate solution. If more precipitate forms, continue adding AgNO₃ solution dropwise until no more precipitate is observed.
-
Centrifuge the solution to pellet the AgCl precipitate.
-
Carefully decant the supernatant containing the this compound into a clean tube.
-
For complete removal of any remaining fine precipitate, pass the supernatant through a 0.22 µm syringe filter.[1]
-
The resulting chloride-free this compound solution can now be used for fluorescence measurements.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. Studies of the effect of halide ions on the fluorescence of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.colby.edu [web.colby.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.umz.ac.ir [journals.umz.ac.ir]
optimizing extraction yield of quinine from plant material
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of quinine (B1679958) from plant material, primarily Cinchona bark.
Troubleshooting Guide
This section addresses common issues encountered during the this compound extraction process in a question-and-answer format.
Question: Why is my this compound extraction yield unexpectedly low?
Answer: Low this compound yield can be attributed to several factors throughout the extraction process. Consider the following potential causes and solutions:
-
Inadequate Grinding of Plant Material: The particle size of the Cinchona bark significantly impacts extraction efficiency. If the powder is too coarse, the solvent cannot effectively penetrate the plant matrix.
-
Solution: Ensure the bark is pulverized to a fine powder (e.g., 14 mesh) to maximize the surface area available for extraction.[1]
-
-
Incorrect Solvent Selection: The choice of solvent and its polarity are critical for effective this compound extraction.
-
Solution: Methanol (B129727) has shown good recovery of this compound.[2] The efficiency of extraction is known to increase in a basic medium.[2] For instance, methanol modified with 20% (v/v) diethyl amine has been identified as an optimal solvent for Soxhlet extraction, yielding a high recovery of this compound.[1][2] Ethanol (B145695) is also a safe and effective solvent.[1]
-
-
Suboptimal pH Conditions: this compound is an alkaloid, and its solubility is pH-dependent. Extraction is often more efficient in a basic environment.
-
Solution: An alkaline pre-treatment step is crucial. This is typically achieved by mixing the powdered bark with an alkaline solution like calcium hydroxide (B78521) (slaked lime), ammonia (B1221849) water, or sodium hydroxide to convert this compound salts into the free base, which is more soluble in organic solvents.[3][4][5][6]
-
-
Inefficient Extraction Method or Parameters: The duration, temperature, and method of extraction may not be optimal.
-
Solution: Review and optimize your extraction parameters. For Soxhlet extraction, a duration of 6-10 hours is common.[1][4] For modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), parameters such as temperature, time, and solvent concentration need to be fine-tuned.[1][7][8]
-
Question: The extracted solution is highly colored. How can I decolorize it?
Answer: The presence of pigments and other impurities is common in crude plant extracts.
-
Solution: After the acidic extraction step where this compound is in the aqueous phase, you can add activated charcoal to the heated solution.[3] The charcoal will adsorb many of the colored impurities. The charcoal is then removed by filtering the hot solution.
Question: I am having trouble crystallizing the this compound sulfate (B86663) from the aqueous solution. What could be the issue?
Answer: Difficulty in crystallization can stem from several issues related to supersaturation and purity.
-
Supersaturation Issues: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Re-heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound sulfate. Then, allow it to cool slowly again.[6]
-
-
Nucleation Inhibition: Sometimes, crystallization needs a "seed" to start.
-
Solution: Try scratching the inner wall of the flask with a glass rod to create nucleation sites. Alternatively, if available, add a tiny seed crystal of pure this compound sulfate to the solution.[6]
-
-
Presence of Impurities: High levels of impurities can interfere with the formation of a crystal lattice.
-
Solution: Ensure the decolorization step with activated charcoal was performed effectively. If impurities persist, an additional purification step may be necessary before attempting recrystallization.[6]
-
-
Incorrect Cooling Process: Cooling the solution too rapidly can lead to the formation of an oil or amorphous precipitate instead of crystals.
-
Solution: Allow the filtrate to cool slowly to room temperature first, and then place it in an ice bath to promote the formation of well-defined crystals.[3]
-
Frequently Asked Questions (FAQs)
What is the general principle behind this compound extraction from Cinchona bark?
The extraction of this compound relies on the manipulation of its solubility based on pH. This compound exists as a salt in the bark and is converted to its free base form using an alkaline substance. This free base is soluble in organic solvents but not in alkaline water. It is first extracted into an organic solvent. Subsequently, the organic solvent is treated with an acidic solution, which converts the this compound free base back into a salt (e.g., this compound sulfate). This salt is soluble in the acidic aqueous solution, allowing it to be separated from the organic solvent. Finally, the this compound salt is crystallized from the aqueous solution.[3]
Which Cinchona species has the highest this compound content?
The this compound content varies significantly among different Cinchona species. Cinchona ledgeriana typically has the highest concentration, ranging from 5% to 14% by dry weight of the bark. Cinchona calisaya (Yellow Bark) also has a high content, usually between 4% and 8%.[3]
What are the most common solvents used for this compound extraction?
A variety of organic solvents can be used. Toluene (B28343) is frequently employed in laboratory-scale Soxhlet extractions.[3][4] Other effective solvents include methanol, ethanol, and chloroform.[1][3][9] The choice of solvent can be further optimized by adding a base, such as diethyl amine, to improve extraction efficiency.[1][2] For greener extraction methods, ethanol is a preferred choice due to its low toxicity.[1]
How do modern extraction techniques like MAE and UAE compare to traditional methods?
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over conventional methods like Soxhlet extraction.[1][7][8]
-
Time Efficiency: MAE and UAE are much faster. For example, an MAE can achieve maximum yield in about 34 minutes, and a UAE in 15 minutes, compared to 10 hours for a Soxhlet extraction.[1][7]
-
Higher Yield: Optimized MAE has been shown to produce a higher yield of this compound compared to both UAE and Soxhlet extraction.[1][7]
-
Sustainability: These modern methods generally consume less solvent and energy, aligning with the principles of green chemistry.[1][7][8]
Data Presentation
Table 1: Comparison of this compound Yield from Cinchona officinalis Bark using Different Extraction Methods.
| Extraction Method | Optimized Conditions | Extraction Time | This compound Yield (mg/g dry weight) | Reference |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol, 130°C | 34 min | 3.93 ± 0.11 | [1][7][8] |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol, 25°C | 15 min | 2.81 ± 0.04 | [1][7][8] |
| Soxhlet Extraction | Toluene | 10 hours | 2.01 ± 0.07 | [1][7] |
| Soxhlet Extraction | Methanol with 20% Diethyl Amine | 10 hours | 22.02 (2.202%) | [1] |
Table 2: this compound Content in the Bark of Various Cinchona Species.
| Cinchona Species | Common Name | Typical this compound Content (% by dry weight) |
| Cinchona ledgeriana | 5 - 14% | |
| Cinchona calisaya | Yellow Bark | 4 - 8% |
| Cinchona officinalis | Crown Bark | 2 - 7.5% |
| Cinchona pubescens | 1.5 - 5% | |
| Cinchona succirubra | Red Bark | 1 - 4% |
Source: BenchChem[3]
Experimental Protocols
Protocol 1: Laboratory-Scale Soxhlet Extraction
This protocol describes a typical method for extracting this compound from powdered Cinchona bark.
Materials:
-
100 g powdered Cinchona bark
-
15 g Calcium hydroxide (slaked lime)
-
200 mL Water
-
500 mL Toluene
-
100 mL 2M Sulfuric acid
-
Activated charcoal
-
Soxhlet apparatus, heating mantle, separatory funnel, filter paper
Methodology:
-
Alkaline Treatment: Create a slurry by mixing 15 g of calcium hydroxide in 200 mL of water. Add this to 100 g of powdered Cinchona bark and mix thoroughly. This step converts the this compound sulfate in the bark to its free base form.[3]
-
Drying: Gently heat the mixture to evaporate the water, resulting in a dry powder.[3]
-
Solvent Extraction: Place the dried, basified powder into a thimble and load it into a Soxhlet apparatus. Add 500 mL of toluene to the receiving flask and heat the mixture under reflux for 4-6 hours to extract the this compound free base into the toluene.[3]
-
Acidic Extraction: After cooling, transfer the toluene extract to a separatory funnel. Add 100 mL of 2M sulfuric acid and shake vigorously. The this compound will move into the acidic aqueous phase as this compound sulfate. Allow the layers to separate and drain the lower aqueous layer.[3]
-
Decolorization: Heat the collected aqueous solution and add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal.[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to crystallize the this compound sulfate.[3]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold distilled water. Dry the purified crystals.[3]
Protocol 2: Optimized Microwave-Assisted Extraction (MAE)
This protocol is based on optimized conditions for rapid extraction.[1][7][8]
Materials:
-
Powdered Cinchona officinalis bark
-
65% aqueous Ethanol solution
-
Microwave extraction system
Methodology:
-
Sample Preparation: Place a known amount of powdered Cinchona bark into the microwave extraction vessel.
-
Solvent Addition: Add the 65% aqueous ethanol solution to the vessel, ensuring the plant material is fully submerged.
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the parameters as follows:
-
Temperature: 130°C
-
Extraction Time: 34 minutes
-
-
Post-Extraction: After the cycle is complete, carefully remove the vessel and allow it to cool. Filter the extract to separate the solid residue from the liquid. The resulting liquid contains the extracted this compound.
Protocol 3: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol provides a very rapid method for this compound extraction.[1][7][8]
Materials:
-
Powdered Cinchona officinalis bark
-
61% aqueous Ethanol solution
-
Ultrasound bath or probe sonicator
Methodology:
-
Sample Preparation: Place a known amount of powdered Cinchona bark into a suitable flask.
-
Solvent Addition: Add the 61% aqueous ethanol solution.
-
Extraction: Place the flask in an ultrasound bath or insert an ultrasonic probe. Set the parameters as follows:
-
Temperature: 25°C
-
Extraction Time: 15 minutes
-
-
Post-Extraction: After sonication, filter the mixture to separate the bark residue from the this compound-containing extract.
Visualizations
Caption: A generalized workflow for the extraction of this compound from Cinchona bark.
Caption: Troubleshooting workflow for diagnosing the cause of low this compound yield.
Caption: A comparison of key features for different this compound extraction methods.
References
- 1. mdpi.com [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Two Methods for the Rapid and Effective Extraction of this compound from Cinchona officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quinine Stability and Degradation: A Technical Support Center
Welcome to the Technical Support Center for quinine (B1679958) stability. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting guidance for experiments involving this compound. Here you will find FAQs, detailed experimental protocols, and data on the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: It is sensitive to both acidic and basic conditions, leading to hydrolysis and isomerization. It is most stable in neutral conditions.[1][2]
-
Oxidation: Oxidizing agents, such as hydrogen peroxide, can degrade this compound.[1]
-
Light: Exposure to UV light can cause significant photodegradation.[3][4]
-
Heat: Elevated temperatures can accelerate degradation, leading to the formation of isomers and other degradation products.[1]
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound solutions are most stable under neutral pH conditions.[1] Significant degradation occurs in both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) environments.[1]
Q3: What are the major degradation products of this compound?
A3: The primary degradation products depend on the stress condition:
-
Acid/Heat: Under acidic and/or thermal stress, this compound isomerizes to quinotoxine (also known as quinicine).[5] This is a well-documented conversion.[5][6]
-
Oxidation: Oxidative stress, particularly from hydrogen peroxide, leads to the formation of quintenine , a carboxylic acid derivative, with the release of formic acid.[1] The amine group on the quinuclidine (B89598) ring can also be oxidized to form This compound-N-oxide .[7]
-
Photodegradation: The degradation products from light exposure are complex and can involve reactions proceeding via a free radical mechanism.[4]
Q4: How should I store this compound and its solutions to ensure stability?
A4: To ensure the stability of this compound and its solutions, the following storage conditions are recommended:
-
Solid Form: Store in a cool, dry, well-ventilated, and dark place. Keep the container tightly closed.[3]
-
Solutions: Prepare solutions in a neutral pH buffer if possible. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3] For intravenous solutions, admixtures in common infusion solutions have been shown to be stable for at least 24 hours at room temperature without light protection.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound due to improper sample handling or storage. | - Ensure your sample is dissolved in a neutral solvent or mobile phase.[1] - Protect your samples from light during preparation and analysis.[3] - Prepare fresh solutions and analyze them promptly. |
| Loss of this compound concentration over time in solution. | The solution pH may be too acidic or basic, or it may be exposed to light or heat. | - Adjust the pH of your solution to be as close to neutral as possible. - Store solutions in a dark place, or use amber-colored containers.[3] - Store solutions at refrigerated temperatures if they are not for immediate use. |
| Inconsistent results in stability studies. | Variability in stress conditions (temperature, light intensity, pH). | - Use a calibrated oven or water bath for thermal stress studies. - For photostability studies, use a photostability chamber with a calibrated light source.[3] - Carefully control and monitor the pH of your solutions throughout the experiment. |
| Difficulty in separating this compound from its degradation products by HPLC. | Suboptimal HPLC method parameters. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). - Consider a different column chemistry (e.g., Phenyl, Cyano) for alternative selectivity. - Reduce the flow rate to improve separation efficiency. |
Data Presentation: Forced Degradation Studies
The following table summarizes the results from forced degradation studies on this compound sulfate (B86663), indicating its stability under various stress conditions.
Table 1: this compound Sulfate Degradation under Stress Conditions
| Stress Condition | Reagents and Conditions | % Drug Content Remained (Mean ± SD, n=3) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 N HCl, refluxed at 80°C for 1 hour | 78.53 ± 1.05% | Quinotoxine |
| Base Hydrolysis | 0.1 N NaOH, refluxed at 80°C for 1 hour | 82.17 ± 0.88% | Not specified |
| Oxidative Degradation | 0.1% H₂O₂, room temperature | 49.16 ± 0.61% | Quintenine |
| Neutral Hydrolysis | Water, refluxed at 80°C for 1 hour | 98.08 ± 0.93% | - |
| Thermal Degradation | Heated in oven at 105°C for 24 hours | 92.45 ± 1.12% | Quinotoxine |
| Photodegradation | Exposed to UV light (254 nm) for 24 hours | 85.67 ± 1.34% | Complex mixture |
Data adapted from a forced degradation study on an extemporaneous this compound sulfate suspension.[1]
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a typical stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products.[1][8]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0), acetonitrile, and methanol (B129727). A common starting ratio is 40:25:35 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20-50 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 330 nm.[1]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound sulfate reference standard in the mobile phase (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 1-50 µg/mL).
-
Sample Solution: For drug products, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical this compound concentration within the calibration range. For solutions from forced degradation studies, dilute the samples with the mobile phase to a suitable concentration for analysis.[3]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[3]
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify this compound and any degradation products by comparing their retention times and peak areas to the standards.
Protocol for Forced Degradation Studies
This protocol outlines the procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.[1][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1.0 N HCl. Reflux the mixture at 80°C for 1 hour.[1] After cooling, neutralize the solution with 1.0 N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1.0 N NaOH. Reflux the mixture at 80°C for 1 hour.[1] After cooling, neutralize the solution with 1.0 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[3]
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C for 48 hours.[3] A separate sample of solid this compound should also be subjected to the same thermal stress.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container (e.g., quartz cuvette) to a UV light source (e.g., 254 nm) or in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.[3]
3. Sample Analysis:
-
After the specified stress period, dilute the stressed samples with the mobile phase to a suitable concentration.
-
Analyze the unstressed (control) and stressed samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
Visualizations: Degradation Pathways and Workflows
This compound Degradation Pathways
Caption: Major degradation pathways of this compound under different stress conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting forced degradation stability studies of this compound.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: A logical flow for troubleshooting the origin of unexpected peaks.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 6. Rabe Rest in Peace: Confirmation of the Rabe-Kindler Conversion of d-Quinotoxine to this compound. Experimental Affirmation of the Woodward-Doering Formal Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
Technical Support Center: Improving Stereoselectivity in Quinine-Catalyzed Reactions
Welcome to the technical support center for quinine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the stereoselectivity of this compound-catalyzed reactions?
A1: This compound (B1679958) and its derivatives are bifunctional organocatalysts. They possess both a basic tertiary amine on the quinuclidine (B89598) ring and a hydrogen-bond-donating hydroxyl group (or other functional group at the C9 position). This allows the catalyst to simultaneously activate both the nucleophile and the electrophile, organizing them in a chiral pocket and favoring the formation of one enantiomer over the other.[1][2]
Q2: I am observing very low or no enantioselectivity. What are the most common initial checks I should perform?
A2: When faced with poor enantioselectivity, systematically verify the integrity of your starting materials and reaction setup. Begin with these fundamental checks:
-
Catalyst Purity and Integrity: Ensure the this compound or this compound derivative is of high enantiomeric and chemical purity. Impurities can lead to competing, non-selective background reactions. Using a fresh batch of catalyst is recommended if the current one is old.[3]
-
Reagent and Solvent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[3][4] Ensure your solvent and reagents are appropriately dried, as excessive moisture can negatively impact performance.[3][4]
-
Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent with established protocols.[4]
Q3: How does the choice of solvent affect the enantioselectivity of the reaction?
A3: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the transition state assembly, thereby affecting enantioselectivity.[3][5] Polar, non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3) often provide good results.[3] However, the optimal solvent is reaction-specific, and screening a range of solvents is highly advisable.[3] In some cases, π-π stacking interactions between the aromatic rings of the catalyst and substrates, influenced by the solvent, are important in determining the degree of asymmetric induction.[6][7]
Q4: Can modifying the this compound catalyst improve stereoselectivity?
A4: Absolutely. Modifying the C9 hydroxyl group of this compound with moieties like thiourea (B124793) or squaramide can significantly enhance enantioselectivity.[1][8] These modified catalysts are stronger hydrogen-bond donors, leading to better organization of the transition state. For instance, this compound-squaramide catalysts have shown superior catalytic activity compared to this compound-thiourea catalysts in certain conjugate additions.[8]
Q5: I suspect my this compound catalyst has degraded. How can I store it properly, and are there signs of degradation?
A5: this compound and its derivatives can be sensitive to light and oxidation. They should be stored in well-closed, light-resistant containers in a cool, dry place. A darkening in color may indicate degradation. For solutions, it is recommended to use them fresh or store them for short periods under an inert atmosphere.[3]
Q6: Are there any additives that can improve the enantioselectivity of my reaction?
A6: Yes, additives can have a beneficial effect. For example, the use of molecular sieves is crucial in some reactions to remove trace amounts of water, which can hydrolyze reagents or interact with the catalyst, leading to lower yields and enantioselectivity.[3] In some cases, acid co-catalysts can also influence the yield and enantioinduction.[9]
Troubleshooting Guide for Low Enantioselectivity
If you are experiencing low enantiomeric excess (ee%), follow this troubleshooting guide. The accompanying workflow diagram provides a visual representation of the decision-making process.
Step 1: Verify Reagent and Substrate Quality
-
Question: Are my starting materials and reagents pure?
-
Action: Ensure the purity of your substrate, reagents, and solvents. Impurities can act as competing catalysts or inhibitors. Consider re-purifying your starting materials if there is any doubt. Acidic impurities, for instance, can neutralize the basic sites of the catalyst.[3]
Step 2: Optimize Reaction Conditions
-
Question: Could the reaction temperature be suboptimal?
-
Action: Temperature can have a significant impact on enantioselectivity.[10] Generally, lowering the reaction temperature can improve enantioselectivity, although this may require longer reaction times.[3][9] A good starting point is to cool the reaction to 0 °C and then to lower temperatures if necessary. However, in some rare cases, higher temperatures have been observed to increase enantioselectivity.[10]
-
Question: Is the solvent choice appropriate?
-
Action: The choice of solvent is critical.[5] It is recommended to screen a variety of solvents with different polarities. Refer to the data tables below for examples of solvent effects on specific reactions.
-
Question: Could the concentration be affecting the outcome?
-
Action: Catalyst aggregation at high concentrations can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower concentration.[3]
Step 3: Evaluate the Catalyst
-
Question: Is the catalyst active and pure?
-
Action 1: Use a fresh batch of catalyst. If you have been using an old bottle of catalyst, its activity may have diminished.[3]
-
Action 2: Consider catalyst loading. While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity.[3] It is worthwhile to screen different catalyst loadings; in some cases, very low catalyst loadings (e.g., 0.5 mol%) have provided excellent enantiomeric excess.[11]
-
Action 3: Consider a modified catalyst. If optimizing conditions with unmodified this compound does not yield the desired selectivity, consider using a this compound derivative with a thiourea or squaramide moiety at the C9 position. These modifications can significantly improve stereocontrol.[1][8]
Step 4: Consider Substrate Effects
-
Question: Is the substrate structure influencing the stereoselectivity?
-
Action: The electronic and steric properties of the substrate can play a crucial role. For some reactions, electron-donating or electron-withdrawing groups on the substrate can affect the enantioselectivity.[12] If possible, investigate analogues of your substrate to understand its influence on the reaction outcome.
Data on Reaction Parameter Optimization
Table 1: Effect of Solvent on a this compound-Catalyzed Sulfa-Michael Addition
| Entry | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | THF | 4 | 85 | 79 |
| 2 | Dioxane | 4 | 90 | 75 |
| 3 | CH2Cl2 | 2.5 | 42 | 65 |
| 4 | CHCl3 | 2 | 50 | 65 |
| 5 | EtOAc | 2 | 49 | 65 |
| 6 | TBME | 1 | 92 | 57 |
| 7 | Et2O | 3 | 28 | 57 |
| 8 | MeCN | 1 | 81 | 55 |
| 9 | Hexane | 1 | >99 | 6 |
Data adapted from a study on the sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone catalyzed by a this compound-derived sulfonamide.[13]
Table 2: Effect of Temperature on a this compound-Based Michael Addition
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Room Temp | 24 | 95 | 90 |
| 2 | 0 | 48 | 96 | 97 |
| 3 | -20 | 72 | 92 | 98 |
Illustrative data based on general trends observed in organocatalysis. Reducing the reaction temperature often leads to a slight increase in enantioselectivity.[9]
Experimental Protocols
General Procedure for a this compound-Thiourea Catalyzed Michael Addition of Malononitrile (B47326) to an Enone
-
To a stirred solution of the enone (0.5 mmol) in the chosen solvent (2.0 mL) at the desired temperature, add the this compound-thiourea catalyst (0.05 mmol, 10 mol%).
-
Add malononitrile (0.6 mmol) to the reaction mixture.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for a this compound-Squaramide Catalyzed Asymmetric Aza-Henry Reaction
-
To a solution of the ketimine (0.2 mmol) and the this compound-derived squaramide catalyst (0.01 mmol, 5 mol%) in dichloromethane (1 mL) under a nitrogen atmosphere, add the nitroalkane (0.3 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 24-72 hours).
-
After completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC.
Diagrams
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Caption: Key factors influencing the stereoselectivity of this compound-catalyzed reactions.
Caption: General experimental workflow for a this compound-catalyzed reaction.
References
- 1. dovepress.com [dovepress.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] this compound catalysed asymmetric Michael additions in a sustainable solvent | Semantic Scholar [semanticscholar.org]
- 7. This compound catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by this compound-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Enantioselective total synthesis of the unnatural enantiomer of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Quinine Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the quantitative analysis of quinine (B1679958) in biological samples. The information is tailored for researchers, scientists, and professionals in drug development utilizing LC-MS/MS methodologies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1][2] In the analysis of this compound, endogenous substances from biological samples (e.g., plasma, blood, urine) like phospholipids (B1166683), salts, and proteins can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[4][6]
Q2: What are the common signs of significant matrix effects in my data?
A: Common indicators of matrix effects in your analytical data include:
-
Low Signal Intensity: A classic symptom of ion suppression, where matrix components compete with this compound for ionization, thereby reducing its signal.[6]
-
High Variability and Poor Reproducibility: The composition of biological matrices can differ from sample to sample, leading to inconsistent matrix effects and, consequently, high variability in results.[6]
-
Inaccurate Quantification: Poor accuracy and precision in quality control (QC) samples are often due to uncompensated matrix effects that vary across the analytical run.[3]
-
Distorted Peak Shapes: While often a chromatographic issue, severe matrix effects can contribute to peak tailing, fronting, or splitting by affecting the analytical column and the ionization process.[6]
Q3: How can I quantitatively assess the matrix effect for this compound analysis?
A: The gold standard for quantitatively assessing matrix effects is the post-extraction spiking method, which is used to calculate a Matrix Factor (MF).[4] The process involves comparing the LC-MS/MS response of this compound in a post-extraction spiked blank matrix to its response in a neat solution.
The calculation is as follows: Matrix Factor (MF) = (Peak Response of Analyte in Spiked Matrix Extract) / (Peak Response of Analyte in Neat Solution) [7]
-
An MF value of < 1 indicates ion suppression.
-
An MF value of > 1 indicates ion enhancement.
-
An MF value equal to 1 suggests no significant matrix effect.
According to FDA guidelines, this should be evaluated using matrix from at least six different sources to assess inter-subject variability.[1][8]
Q4: What is a Stable Isotope-Labeled (SIL) Internal Standard, and why is it highly recommended for this compound analysis?
A: A Stable Isotope-Labeled (SIL) Internal Standard is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[9] A SIL-IS is considered the best choice for an internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte.[5][10]
It is highly recommended because:
-
Co-elution: It co-elutes precisely with the native this compound.
-
Compensation: It experiences the same degree of ion suppression or enhancement as the analyte.
-
Accuracy: By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively canceled out, leading to highly accurate and precise results.[5][10]
Q5: What are the primary sources of matrix effects in plasma and blood samples?
A: The most significant source of matrix effects in plasma and blood samples are phospholipids from cell membranes.[5][11] These molecules are notorious for causing ion suppression in electrospray ionization (ESI) and can co-extract with analytes during common sample preparation procedures like protein precipitation.[5][11] Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection.[4]
Section 2: Troubleshooting Guides
This section addresses specific issues encountered during the analysis of this compound and provides logical workflows for their resolution.
Problem: Low Signal Intensity or Poor Sensitivity
This issue is frequently caused by ion suppression from endogenous matrix components.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[5]
-
If you are using a simple Protein Precipitation (PPT) method, it may not be sufficiently removing phospholipids.[5][12]
-
Action: Switch to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which are more effective at removing interfering compounds.[12][13] Consider using specialized phospholipid removal plates or cartridges.[14][15]
-
-
Optimize Chromatographic Separation: Poor separation between this compound and matrix components leads to co-elution and ion suppression.[16]
-
Action: Review your LC method. Try adjusting the gradient profile to better separate this compound from the region where phospholipids typically elute. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) or mobile phase modifiers.[17]
-
-
Utilize an Appropriate Internal Standard: If you are not using a Stable Isotope-Labeled (SIL) internal standard, your current IS may not be adequately compensating for the signal suppression.
Problem: High Variability and Poor Reproducibility
This issue often points to inconsistent matrix effects across different samples or batches.
References
- 1. fda.gov [fda.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nalam.ca [nalam.ca]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
minimizing photodegradation of quinine during fluorescence measurements
Welcome to the Technical Support Center for quinine (B1679958) fluorescence analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photodegradation during fluorescence measurements and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern during this compound fluorescence measurements?
A1: Photodegradation, or photobleaching, is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1] This is a significant concern in this compound fluorescence measurements because it leads to a decrease in fluorescence intensity over time, which can result in inaccurate and irreproducible data.[2][3] Prolonged exposure to the excitation light source is a primary cause of this issue.[2]
Q2: What are the optimal excitation and emission wavelengths for this compound fluorescence, and how do they relate to photodegradation?
A2: In acidic solutions, such as 0.05 M or 0.1 M sulfuric acid (H₂SO₄), this compound exhibits two main excitation wavelengths at approximately 250 nm and 350 nm, with a broad emission peak around 450 nm.[3][4] While both excitation wavelengths can be used, the 350 nm wavelength is more commonly employed for quantitative analysis.[3] It is important to note that exposure to UV light, particularly at higher intensities, can accelerate the rate of photodegradation.[5]
Q3: My this compound fluorescence signal is decreasing over time. How can I determine if this is due to photodegradation or another issue?
A3: A decreasing fluorescence signal over time is a strong indicator of photodegradation.[3] To confirm this, you can perform a time-course measurement by continuously exposing a single sample to the excitation light and recording the fluorescence intensity at regular intervals. If the intensity consistently decreases, photodegradation is the likely cause. Other potential causes for a drifting signal include temperature fluctuations and solvent evaporation.[2] Using a temperature-controlled cuvette holder and a cuvette with a lid can help mitigate these other factors.[2]
Q4: Can the solvent and pH of the solution affect the photodegradation of this compound?
A4: Yes, both solvent and pH can influence this compound's stability. This compound is most fluorescent and stable in acidic solutions (pH 1-2).[2] The sensitivity of this compound to photodegradation can be dependent on the experimental conditions, including the solvent matrix.[6] It is crucial to maintain a consistent and appropriate pH to ensure reproducible fluorescence measurements.[3]
Q5: Are there any chemical agents that can be added to my this compound solution to reduce photodegradation?
A5: Yes, photostabilizing agents, or antifade reagents, can be used to reduce photobleaching. These agents work by scavenging reactive oxygen species that are often involved in the photodegradation process.[7] For solution-based fluorescence, antioxidants such as ascorbic acid (Vitamin C) have been shown to be effective in protecting some pharmaceutical compounds from photodegradation.[8][9] However, the effectiveness of these agents can be concentration-dependent and may require optimization for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence measurements, with a focus on problems arising from photodegradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Fluorescence intensity decreases with repeated measurements of the same sample. | Photodegradation: The this compound molecules are being destroyed by the excitation light.[3] | - Minimize the sample's exposure time to the excitation light.[2] - Reduce the intensity of the excitation source by using neutral density filters or adjusting the instrument settings (e.g., slit width, lamp power).[1] - Prepare fresh samples and keep them protected from light until measurement.[3] - Consider adding a photostabilizing agent like ascorbic acid to the solution.[8] |
| Poor reproducibility between replicate samples. | Inconsistent light exposure: Different samples are being exposed to the excitation light for varying durations. Sample degradation: Stock solutions or diluted samples are degrading over time due to ambient light exposure.[3] | - Standardize the measurement time for all samples. - Automate the measurement process if possible to ensure consistent timing. - Always store stock and sample solutions in the dark, for example, by wrapping containers in aluminum foil.[10] - Prepare fresh dilutions from the stock solution immediately before measurement. |
| Non-linear calibration curve at higher concentrations. | Inner filter effect: The solution is too concentrated and is absorbing a significant portion of the excitation or emission light.[3] Accelerated photodegradation: Higher concentrations might lead to different photochemical kinetics under intense illumination. | - Dilute the samples to ensure the absorbance at the excitation wavelength is below 0.1.[11] - Optimize the concentration range of your calibration standards to the linear response range of the instrument. |
| Low fluorescence signal-to-noise ratio. | Low excitation intensity (to avoid photodegradation): Reducing the light intensity too much can lead to a weak signal. Quenching: Presence of quenching agents like chloride ions.[3] | - Increase the instrument's detector gain (PMT voltage) instead of the excitation intensity. - Use signal averaging to improve the signal-to-noise ratio without increasing the peak excitation intensity. - Ensure that non-quenching acids, such as sulfuric or perchloric acid, are used for pH adjustment instead of hydrochloric acid.[2] |
Strategies to Minimize Photodegradation
The following table summarizes key strategies to reduce the impact of photodegradation on your this compound fluorescence measurements.
| Strategy | Principle | Key Parameters to Control | Expected Outcome |
| Reduce Excitation Exposure | Minimizing the number of photons that interact with the this compound molecules. | - Exposure Time: Use the shortest possible measurement time.[2] - Excitation Intensity: Lower the lamp power or use neutral density filters.[1] - Slit Width: Narrower excitation slits reduce light throughput.[4] | Slower rate of fluorescence decay, leading to more stable and reproducible readings. |
| Optimize Sample Handling | Protecting the sample from ambient light before and during the experiment. | - Storage: Keep stock and sample solutions in dark or amber containers.[10] - Preparation: Prepare samples immediately before measurement.[3] | Preservation of the initial fluorescence intensity of the samples. |
| Chemical Stabilization | Adding compounds that inhibit the chemical pathways of photodegradation. | - Antioxidants: Addition of agents like ascorbic acid.[8] - Solvent Deoxygenation: Removing dissolved oxygen, which can participate in photochemical reactions. | Increased photostability of the this compound solution, allowing for longer or more intense measurements. |
| Instrumental Settings | Optimizing the spectrofluorometer settings for a balance of signal and stability. | - Detector Gain (PMT Voltage): Increase to amplify the signal from lower excitation intensities.[4] - Signal Averaging: Improve signal-to-noise without increasing peak light intensity. | Enhanced data quality with minimized photodegradation. |
Experimental Protocols
Protocol 1: Quantifying this compound Photodegradation
This protocol allows for the quantitative assessment of this compound photodegradation under specific instrumental conditions.
Objective: To measure the rate of fluorescence decay of a this compound solution upon continuous exposure to excitation light.
Materials:
-
This compound sulfate (B86663)
-
0.1 M Sulfuric acid (H₂SO₄)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Quartz cuvette with a lid
Procedure:
-
Prepare a this compound solution: Prepare a solution of this compound sulfate in 0.1 M H₂SO₄ at a concentration that gives a strong fluorescence signal without significant inner filter effects (absorbance < 0.1 at the excitation wavelength).
-
Instrument setup:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.
-
Select appropriate excitation and emission slit widths.
-
Set the temperature of the cuvette holder to a constant value (e.g., 25°C).
-
-
Measurement:
-
Place the this compound solution in the quartz cuvette and insert it into the holder.
-
Set the spectrofluorometer to a time-scan mode.
-
Start the measurement and continuously record the fluorescence intensity at 450 nm over a set period (e.g., 10-30 minutes), with data points collected at regular intervals (e.g., every 10 seconds).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate kinetic model (e.g., a first-order exponential decay) to determine the photodegradation rate constant.
-
Protocol 2: Evaluating the Effectiveness of a Photostabilizing Agent
This protocol is designed to test the ability of a chemical agent, such as ascorbic acid, to reduce the photodegradation of this compound.
Objective: To compare the photodegradation rate of this compound in the presence and absence of a potential photostabilizer.
Materials:
-
This compound sulfate
-
0.1 M Sulfuric acid (H₂SO₄)
-
Photostabilizing agent (e.g., ascorbic acid)
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Prepare solutions:
-
Prepare a stock solution of this compound sulfate in 0.1 M H₂SO₄.
-
Prepare a stock solution of the photostabilizing agent (e.g., ascorbic acid) in 0.1 M H₂SO₄.
-
Prepare two sets of sample solutions:
-
Control: this compound solution (from stock) in 0.1 M H₂SO₄.
-
Test: this compound solution (from stock) with the photostabilizing agent at the desired concentration in 0.1 M H₂SO₄.
-
-
-
Quantify photodegradation:
-
Following Protocol 1 , measure the photodegradation rate for both the control and the test solutions under identical instrumental conditions.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for both the control and test samples on the same graph.
-
Calculate the photodegradation rate constants for both conditions.
-
A significantly lower rate constant for the test solution indicates that the agent is an effective photostabilizer.
-
Visual Guides
Troubleshooting Workflow for Decreasing Fluorescence Signal
Caption: Troubleshooting flowchart for a decreasing fluorescence signal.
Experimental Workflow for Minimizing this compound Photodegradation
Caption: Workflow for assessing and minimizing this compound photodegradation.
References
- 1. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]
- 2. Influence of temperature and storage time after light exposure on the this compound monohydrochloride chemical actinometric system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Interplay of Ascorbic Acid with Quinones-Chelators—Influence on Lipid Peroxidation: Insight into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound sulfate [omlc.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Quinine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of quinine (B1679958).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing in the HPLC analysis of this compound?
A1: The most common cause of peak tailing for this compound, a basic compound, is secondary interactions between the protonated this compound molecules and ionized residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] this compound has two pKa values (approximately 4.13 and 8.52), meaning it is protonated and carries a positive charge in acidic mobile phases typically used in reversed-phase HPLC.[1] This positive charge leads to strong electrostatic interactions with the negatively charged silanol groups, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[1][2]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of this compound.[1][3] At a low pH (typically below 3), the residual silanol groups on the silica (B1680970) stationary phase are protonated (neutral), which minimizes their electrostatic interaction with the positively charged this compound molecules.[1][2][3] This reduction in secondary interactions leads to a more symmetrical peak shape. Conversely, at mid-range pH values, the silanol groups are ionized and readily interact with the protonated this compound, exacerbating peak tailing.[1]
Q3: What are mobile phase additives, and how can they improve this compound's peak shape?
A3: Mobile phase additives are compounds added in small concentrations to the mobile phase to improve chromatographic performance. For basic compounds like this compound, two common types of additives are:
-
Competing Bases (e.g., Triethylamine - TEA): These are small basic molecules that are added to the mobile phase.[1] TEA, being a base, will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from interacting with this compound.[1] This competitive binding reduces the secondary interactions that cause peak tailing.
-
Buffers (e.g., phosphate, acetate): Buffers are used to maintain a constant and precise pH throughout the analysis, which is crucial for reproducible retention times and consistent peak shapes.[4] They can also increase the ionic strength of the mobile phase, which can help to further mask the silanol interactions.[5]
Q4: Which type of HPLC column is best suited for this compound analysis to avoid peak tailing?
A4: Selecting the right column is crucial for minimizing peak tailing. For basic compounds like this compound, consider the following types of columns:
-
End-capped Columns: These columns have been treated to reduce the number of free silanol groups on the silica surface, thereby minimizing secondary interactions.[6]
-
High-Purity Silica Columns (Type B): Modern HPLC columns are often packed with high-purity silica that has a lower concentration of acidic silanol groups, leading to improved peak shapes for basic analytes.[7]
-
Columns with Novel Stationary Phases:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase, which helps to shield the analyte from the residual silanol groups.
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, resulting in a surface with fewer and less acidic silanol groups.
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, preventing them from interacting with the underlying silica and improving peak shape.[8]
-
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing in this compound analysis.
Problem: Significant Peak Tailing Observed for this compound
Initial Assessment Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
strategies to improve the solubility of quinine for in vitro assays
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for improving the solubility of quinine (B1679958) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
A1: The choice of solvent depends on the form of this compound you are using. This compound free base is practically insoluble in water but soluble in organic solvents like ethanol (B145695), chloroform, and methanol.[1][2][3] For in vitro assays requiring aqueous media, it is highly recommended to use a salt form of this compound, such as this compound hydrochloride, this compound dihydrochloride (B599025), or this compound sulfate (B86663), which have significantly better aqueous solubility.[4][5][6] this compound dihydrochloride is very soluble in water, making it an excellent choice for preparing aqueous stock solutions.[5]
Q2: Why is my this compound precipitating when I dilute my stock solution in the cell culture medium?
A2: This is a common issue caused by two main factors:
-
pH Change: this compound's solubility is highly pH-dependent.[7][8] It is significantly more soluble in acidic conditions.[1][9] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). When an acidic this compound stock solution is added to this buffered medium, the pH increases, causing the less soluble this compound base to precipitate. The average precipitation point for this compound hydrochloride is at a pH of approximately 7.19.[8]
-
Solvent Change: If you are using a high concentration of an organic co-solvent (like ethanol) in your stock, diluting it into an aqueous medium can cause the this compound to fall out of solution.
Q3: Can I use DMSO to dissolve this compound?
A3: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, it is not the primary recommended solvent for this compound when aqueous solutions are needed.[10] The most effective and common strategy for increasing this compound's aqueous solubility is through acidification to form a soluble salt in situ.[11][12][13] If using an organic solvent is necessary, ethanol is a more commonly cited option for this compound.[2][3]
Q4: What is the difference in solubility between this compound hydrochloride and this compound dihydrochloride?
A4: this compound dihydrochloride is significantly more soluble in water than this compound hydrochloride.[5] this compound dihydrochloride is classified as "very soluble" in water, while this compound hydrochloride is "soluble."[5][14] The dihydrochloride salt has a lower pH in solution (pH 2.0-3.0 for a 30 mg/mL solution), which contributes to its high solubility.[5]
Troubleshooting Guide
Issue: this compound powder will not dissolve in water or buffer.
-
Cause: You are likely using this compound free base, which has very low aqueous solubility (around 500 mg/L).[1][15]
-
Solution 1: Use a Salt Form. The most effective solution is to use a more soluble salt form, such as this compound hydrochloride, this compound dihydrochloride, or this compound sulfate.[4][5]
-
Solution 2: Acidify the Solution. If you only have the free base, you can dissolve it by adding a dilute acid (e.g., 0.1 M HCl or 0.05 M H₂SO₄).[1][11] The acid will protonate the this compound molecule, forming a soluble salt in the solution. Titrate the acid slowly while stirring until the powder dissolves completely.
Issue: A precipitate forms immediately upon adding the acidic this compound stock to the buffered cell culture medium.
-
Cause: The buffering capacity of the medium raises the pH above the precipitation point of this compound.[8]
-
Solution 1: Lower the Stock Concentration. Prepare a more dilute acidic stock solution. When this is added to your medium, the final concentration of this compound may be below its solubility limit at physiological pH.
-
Solution 2: Use a Co-solvent. Prepare your stock solution in a mixture of ethanol and acidified water.[2] The ethanol can help maintain solubility upon dilution, but ensure the final ethanol concentration in the assay is not toxic to your cells.
-
Solution 3: Explore Advanced Formulations. For persistent issues, consider complexation with cyclodextrins (like β-cyclodextrin or its derivatives), which can encapsulate the this compound molecule and enhance its aqueous solubility.[16][17]
Quantitative Data: Solubility of this compound and its Salts
The following table summarizes the solubility of various forms of this compound in different solvents.
| This compound Form | Solvent | Solubility Description | Quantitative Data (approx.) | Reference(s) |
| This compound (Base) | Water | Practically Insoluble / Slightly Soluble | 500 mg/L (0.5 g/L) | [1][15] |
| Ethanol | Very Soluble / Freely Soluble | 1 g in 0.8 mL | [3][15] | |
| Chloroform | Very Soluble | 1 g in 1.2 mL | [15] | |
| This compound Hydrochloride | Water | Soluble | 1 g in 16 mL (62.5 g/L) | [14] |
| Ethanol | Very Soluble | - | [14][18] | |
| Chloroform | Freely Soluble | - | [14][18] | |
| This compound Dihydrochloride | Water | Very Soluble | 1 g in 0.6 mL | [5] |
| Ethanol | Soluble | - | [5] | |
| This compound Sulfate | Water | Slightly Soluble | ~2 g/L | [15] |
| Acidified Water | More Soluble | - | [11][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution using Acidification
This protocol describes the preparation of a this compound stock solution from its sulfate salt, a common method for in vitro fluorescence or absorbance assays.[11][12][13][19]
Materials:
-
This compound sulfate dihydrate (MW: 782.9 g/mol )
-
0.05 M Sulfuric Acid (H₂SO₄)
-
100 mL volumetric flask
-
Analytical balance
-
Sterile-filtered deionized water
Procedure:
-
Weighing: Accurately weigh approximately 121 mg of this compound sulfate dihydrate. Note: This is equivalent to 100 mg of this compound base.
-
Transfer: Carefully transfer the weighed powder into a 100 mL volumetric flask.
-
Initial Dissolution: Add approximately 50 mL of 0.05 M H₂SO₄ to the flask. Swirl gently to dissolve the powder. A clear solution with a strong blue fluorescence should form.[4]
-
Dilution to Volume: Once the solid is completely dissolved, dilute the solution to the final 100 mL mark with 0.05 M H₂SO₄.[19]
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a brown or amber bottle to protect it from light, as this compound is light-sensitive.[11][13] Store at 4°C for short-term use. Prepare fresh solutions for optimal results.
Visualizations
Caption: A decision workflow for selecting and preparing this compound solutions.
Caption: Relationship between pH, this compound form, and aqueous solubility.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Diffusion of this compound with Ethanol as a Co-Solvent in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. digicollections.net [digicollections.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. vernier.com [vernier.com]
- 12. scribd.com [scribd.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
- 17. iosrjournals.org [iosrjournals.org]
- 18. fao.org [fao.org]
- 19. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interference from other cinchona alkaloids in quinine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interference from other cinchona alkaloids during quinine (B1679958) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common cinchona alkaloids that interfere with this compound analysis?
A1: The most common interfering cinchona alkaloids in this compound analysis are its diastereomer quinidine (B1679956), as well as cinchonine, cinchonidine, and their dihydro derivatives (dihydrothis compound and dihydroquinidine).[1][2][3] this compound and quinidine are stereoisomers, making their separation particularly challenging.[4][5] Dihydrothis compound is a frequent impurity found in commercial this compound formulations.[6][7]
Q2: Why is it difficult to separate this compound from other cinchona alkaloids?
A2: The separation of cinchona alkaloids is challenging due to their similar chemical structures and physicochemical properties.[8] this compound and quinidine are diastereomers, possessing the same molecular formula and connectivity but differing in the spatial arrangement at two chiral centers.[4][5] This subtle structural difference results in very similar retention times in many chromatographic systems.[4] Additionally, the basic nature of these alkaloids can lead to strong interactions with silanol (B1196071) groups on traditional silica-based HPLC columns, causing poor peak shape and tailing.[1][9]
Q3: What are the primary analytical techniques used for this compound analysis and the separation of cinchona alkaloids?
A3: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the analysis of cinchona alkaloids.[1][9][10] Other methods include:
-
Capillary Electrophoresis (CE): This technique, especially with the use of chiral selectors like cyclodextrins, has proven effective for the chiral separation of the main cinchona alkaloids.[11][12]
-
Supercritical Fluid Chromatography (SFC): SFC is a newer, faster, and more environmentally friendly alternative for the separation of cinchona alkaloids.[3]
-
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods are often used for qualitative analysis and screening.[1][9]
-
Gas Chromatography (GC): GC can also be employed for the separation of these alkaloids.[9]
Troubleshooting Guide
Issue 1: Co-elution of this compound and Quinidine in RP-HPLC
Symptoms: A single, broad, or asymmetrical peak is observed where two distinct peaks for this compound and quinidine are expected.
Possible Causes:
-
Inadequate selectivity of the stationary phase.
-
Suboptimal mobile phase composition.
Solutions:
-
Optimize Mobile Phase:
-
pH Adjustment: The ionization of these basic alkaloids is pH-dependent. Adjusting the mobile phase pH can significantly alter their interaction with the stationary phase and improve separation.[1][9]
-
Organic Modifier: Varying the type and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can impact selectivity.[13]
-
Additives: Incorporating additives like triethylamine (B128534) can help to mask residual silanol groups on the column, improving peak shape.[14] Using buffers like potassium phosphate (B84403) can also enhance separation.[13][14]
-
-
Column Selection:
Issue 2: Poor Peak Shape (Tailing) for this compound and Other Alkaloids
Symptoms: Chromatographic peaks exhibit significant tailing, leading to inaccurate integration and reduced resolution.
Possible Causes:
-
Strong interactions between the basic amine groups of the alkaloids and acidic silanol groups on the silica-based column packing material.[1][9]
Solutions:
-
Mobile Phase Modification:
-
Add Amines: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can effectively block the active silanol sites and improve peak symmetry.[14]
-
Adjust pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the protonated alkaloids.
-
-
Column Choice:
-
End-capped Columns: Use columns that are thoroughly end-capped to minimize the number of accessible silanol groups.
-
"Base-Deactivated" Columns: Employ columns specifically designed for the analysis of basic compounds.
-
Phenyl Hydride Columns: These columns have been shown to provide good separation of this compound and its impurities without the need for ion-pair reagents.[6]
-
Issue 3: Interference from Dihydrothis compound
Symptoms: A peak corresponding to dihydrothis compound is not fully resolved from the this compound peak, affecting the accuracy of this compound quantification.
Possible Causes:
-
Dihydrothis compound is structurally very similar to this compound, differing only by the saturation of the vinyl group, which can result in close elution times.
Solutions:
-
Method Optimization: A validated RP-HPLC method with a C18 column and a mobile phase consisting of an acetonitrile-buffer mixture can be optimized to achieve baseline separation.[16][17] Key parameters to adjust include the organic modifier concentration and the buffer pH.
-
Gradient Elution: Employing a gradient elution program can often improve the resolution between closely eluting compounds like this compound and dihydrothis compound.[6]
Experimental Protocols
Protocol 1: RP-HPLC Separation of this compound and Dihydrothis compound
This protocol is based on a stability-indicating method for quantifying dihydrothis compound in this compound sulfate.[16][17]
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution.
-
Column Temperature: 35°C.[16]
Protocol 2: Chiral Separation of Cinchona Alkaloids by Capillary Electrophoresis
This method is designed for the chiral separation of this compound/quinidine and cinchonine/cinchonidine.[11][12]
-
Capillary: Polyacrylamide-coated fused-silica capillary.
-
Chiral Selector: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin.
-
Background Electrolyte: Ammonium acetate (B1210297) buffer (pH 5.0).
-
Separation Voltage: Applied voltage to achieve separation within approximately 12 minutes.
-
Detection: UV detection.
Data Presentation
Table 1: Example HPLC Retention Times for this compound and Dihydrothis compound
| Compound | Retention Time (minutes) |
| This compound | 4.6[16][17] |
| Dihydrothis compound | 6.9[16][17] |
Conditions as described in Protocol 1.
Table 2: Antimalarial Activity of this compound and Related Compounds
| Compound | Median Inhibitory Concentration (IC50) in nmol/L |
| This compound | 168 (range 68-366)[7] |
| Dihydrothis compound | 129 (range 54-324)[7] |
| 3-hydroxythis compound (B22115) | 1160 (range 378-3154)[7] |
Visualizations
Caption: Troubleshooting workflow for addressing interference in this compound analysis.
Caption: General experimental workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of this compound and Quinidine | SIELC Technologies [sielc.com]
- 5. organicintermediate.com [organicintermediate.com]
- 6. This compound Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 7. Antimalarial activity and interactions between this compound, dihydrothis compound and 3-hydroxythis compound against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Capillary electrophoretic chiral separation of Cinchona alkaloids using a cyclodextrin selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoretic chiral separation of Cinchona alkaloids using a cyclodextrin selector | Scilit [scilit.com]
- 13. academic.oup.com [academic.oup.com]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydrothis compound in the this compound Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 17. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydrothis compound in the Auinine Sulphate Pharmaceutical Dosage form by RP-HPLC: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Validation & Comparative
comparing the efficacy of quinine versus synthetic antimalarials like chloroquine
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the traditional antimalarial quinine (B1679958) against the synthetic compound chloroquine (B1663885). This analysis is supported by quantitative data from clinical and in vitro studies, detailed experimental protocols, and visualizations of their mechanisms of action and experimental workflows.
Once the cornerstone of malaria treatment, the naturally derived alkaloid this compound and the synthetic 4-aminoquinoline (B48711) chloroquine have seen their roles evolve dramatically with the rise of drug-resistant Plasmodium falciparum. While newer artemisinin-based combination therapies (ACTs) are now the first-line treatment for uncomplicated falciparum malaria in most regions, understanding the comparative efficacy and mechanisms of this compound and chloroquine remains crucial for specific clinical scenarios, historical perspective in drug development, and for managing malaria in regions where these drugs may still have a role.[1]
At a Glance: Key Efficacy and Resistance Data
The following tables summarize key quantitative data comparing the clinical efficacy, in vitro potency, and prevalence of resistance for this compound and chloroquine.
Table 1: Clinical Efficacy of this compound vs. Chloroquine for Uncomplicated P. falciparum Malaria
| Drug Regimen | Study Location | Cure Rate (Day 28, PCR-corrected unless stated) | Reference |
| This compound + Clindamycin | - | Reduced risk of treatment failure compared to this compound alone | [2] |
| Chloroquine | Philippines | 100% (parasite clearance) | [3] |
| This compound | Philippines | 100% (parasite clearance) | [3] |
| Chloroquine | Burundi | 63.1% - 77.8% (7-day follow-up) | |
| This compound | Burundi | 92.9% - 95.8% (7-day follow-up) | |
| This compound (7-day monotherapy) | Southeast Asia | 85% - 87% | [4] |
| This compound (3-day course) + Artesunate | Vietnam | 50% | [4] |
| This compound (5-day course) + Artesunate | Vietnam | 76% | [4] |
Table 2: In Vitro Efficacy (IC50) of this compound and Chloroquine against P. falciparum
| Drug | Parasite Strain | IC50 (nM) | Reference |
| Chloroquine | Sensitive (3D7) | ~10-30 | [5][6] |
| Chloroquine | Resistant (K1) | ~275 | [5][6] |
| Chloroquine | Resistant (Dd2) | ~100-150 | [5] |
| Chloroquine | Field Isolates (India, resistant) | >100 | [5][6] |
| This compound | Sensitive (3D7) | ~20-50 | [6] |
| This compound | Resistant (to Chloroquine, K1) | ~150-300 | [6] |
| This compound | Field Isolates (Gabon) | 156.7 - 385.5 | [7] |
Table 3: Global Prevalence of Resistance to Chloroquine and this compound
| Drug | Region | Prevalence of Resistance | Reference |
| Chloroquine | Africa | Widespread, though some reports of re-emerging sensitivity after cessation of drug pressure. | [8][9] |
| Chloroquine | Southeast Asia | Widespread | [8][9] |
| Chloroquine | South America | Widespread | [8][9] |
| Chloroquine | Central America (west of Panama Canal), Caribbean | Generally sensitive | [8][9] |
| This compound | Global | Resistance is less common and generally low-grade compared to chloroquine. | [10] |
Mechanisms of Action: A Tale of Two Quinolines
Both this compound and chloroquine are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (malaria pigment).
Chloroquine's Mechanism: As a weak base, chloroquine accumulates to high concentrations in the acidic food vacuole of the parasite. Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
This compound's Mechanism: The precise mechanism of this compound is not as well-defined as that of chloroquine, but it is thought to act in a similar manner by inhibiting hemozoin formation. However, there is evidence to suggest that this compound may have additional targets and a more complex mechanism of action, which might contribute to its retained efficacy against many chloroquine-resistant strains.
Caption: Mechanism of action for this compound and Chloroquine.
Experimental Protocols
A standardized approach to assessing antimalarial efficacy is critical for comparing data across different studies and compounds. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Antiplasmodial Assay: SYBR Green I-based Fluorescence Method
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum in vitro. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Materials:
-
P. falciparum culture (e.g., 3D7 for chloroquine-sensitive, Dd2 for chloroquine-resistant)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with supplements)
-
Test compounds (this compound, Chloroquine) dissolved in DMSO
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Serially dilute the test compounds in complete medium in a separate 96-well plate. Transfer 100 µL of each dilution to the assay plate in triplicate. Include drug-free controls (for 100% parasite growth) and background controls (uninfected erythrocytes).
-
Parasite Seeding: Synchronize the parasite culture to the ring stage. Dilute the culture to a final parasitemia of 0.5% and a hematocrit of 2% in complete medium. Add 100 µL of this parasite suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the drug-free control. Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Assessment: The 4-Day Suppressive Test (Peter's Test)
This is a standard in vivo assay in a murine model to evaluate the schizonticidal activity of a potential antimalarial compound.
Materials:
-
Swiss albino mice
-
Chloroquine-sensitive strain of rodent malaria parasite (e.g., Plasmodium berghei)
-
Test compounds and standard drug (Chloroquine)
-
Syringes and needles for infection and drug administration
-
Microscope, slides, and Giemsa stain
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on Day 0.
-
Grouping and Treatment: Randomly divide the mice into groups (e.g., negative control, positive control, and test groups with different doses of the compound). Administer the first dose of the test compounds or control drugs orally or subcutaneously a few hours after infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells under a microscope.
-
Calculation of Suppression: Calculate the average parasitemia for each group. The percentage of suppression is calculated using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
-
Monitoring: Monitor the mice daily for any signs of toxicity and record the mean survival time for each group.
Caption: Workflow for in vitro and in vivo antimalarial efficacy testing.
Conclusion
The comparison between this compound and chloroquine is a study in the dynamic interplay between a pathogen and chemotherapy. While chloroquine was once a "miracle drug" due to its high efficacy, low cost, and simple dosing regimen, widespread resistance has severely limited its utility against P. falciparum. This compound, despite its longer history of use, has seen a slower development of resistance, though it is hampered by a less favorable side-effect profile and more complex dosing.
For drug development professionals, the history of these two compounds offers valuable lessons. The rise of chloroquine resistance, linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, underscores the importance of understanding resistance mechanisms. The continued, albeit limited, utility of this compound suggests that even older scaffolds can retain value and that a multi-targeted or complex mechanism of action may be more durable against the development of resistance. As the fight against malaria continues, these foundational quinoline (B57606) antimalarials remain important benchmarks and sources of insight for the development of the next generation of therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine and this compound: a randomized, double-blind comparison of efficacy and side effects in the treatment of Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of chloroquine, this compound, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malaria | Yellow Book | CDC [cdc.gov]
- 8. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 9. Antimalarial Drug Resistance and Implications for the WHO Global Technical Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum this compound resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
validation of HPLC methods for quinine quantification according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of quinine (B1679958), adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following sections detail the validation parameters, experimental protocols, and a visual representation of the analytical workflow, designed to aid in the selection of a suitable method for quality control and research purposes.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate analytical method is contingent on its performance characteristics. Below is a summary of quantitative data from various validated HPLC methods for this compound quantification, providing a clear comparison of their key validation parameters.
| Validation Parameter | Method 1 (RP-HPLC, UV Detection) | Method 2 (RP-HPLC, UV Detection) | Method 3 (RP-HPLC, Fluorescence Detection) |
| Linearity Range | 10-50 µg/mL[1] | 0.08-600.00 µg/mL[2] | 0.001-0.700 mg/mL |
| Correlation Coefficient (R²) | > 0.999[1] | 0.9999[2] | > 0.999[3] |
| Accuracy (% Recovery) | 99.35%[1] | 98.85-100.67%[2] | 76-101.8%[3] |
| Precision (% RSD) | < 2%[1] | < 1.09%[2] | < 7%[3] |
| Limit of Detection (LOD) | Not Reported | 4.32 µg/mL[2] | 0.3 ng |
| Limit of Quantitation (LOQ) | Not Reported | 13.09 µg/mL[2] | 4 ng/mL[3] |
| Retention Time | ~6.0 min[1] | ~7.73 min[2] | ~5.09 min |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following are representative experimental protocols for the HPLC methods cited.
Method 1: RP-HPLC with UV Detection
-
Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.[4]
-
Chromatographic Conditions:
-
Standard Solution Preparation: A stock solution of this compound Sulfate (B86663) reference standard is prepared in the mobile phase. Working standard solutions are prepared in the range of 10-50 µg/mL by further dilution with the mobile phase.[1][4]
-
Sample Preparation (for Tablets): A representative number of tablets are weighed and finely powdered. An amount of powder equivalent to a specific dose of this compound sulfate is accurately weighed and dissolved in the mobile phase, followed by sonication and filtration.[4]
Method 2: Stability-Indicating RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18.[2]
-
Mobile Phase: 0.1 M ammonium (B1175870) acetate (B1210297) pH 7.0, acetonitrile, and methanol (40:25:35 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 330 nm.[2]
-
Injection Volume: 50 µL.[2]
-
-
Standard Solution Preparation: Standard solutions are prepared over a concentration range of 0.08-600.00 µg/mL.[2]
-
Forced Degradation Studies: To establish the stability-indicating capability of the method, forced degradation studies are performed under acidic, basic, oxidative, and thermal conditions.[2]
Method 3: RP-HPLC with Fluorescence Detection
-
Instrumentation: HPLC system equipped with a fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18.
-
Mobile Phase: Methanol, acetonitrile, and 0.1 M ammonium acetate (45:15:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Excitation at 325 nm and emission at 375 nm.
-
-
Standard Solution Preparation: Standard solutions are prepared in a concentration range from 0.001 to 0.700 mg/mL.
Visualizing the Validation Workflow and Method Comparison
To better understand the logical flow of the validation process and the comparative performance of the discussed methods, the following diagrams are provided.
Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Caption: Comparison of key performance attributes for different HPLC methods.
References
Quinine vs. Quinidine: A Comparative Analysis of Chiral Catalysis in Asymmetric Synthesis
For researchers and scientists in the fields of organic synthesis and drug development, the selection of an appropriate chiral catalyst is a critical decision that dictates the stereochemical outcome of a reaction. Among the most revered and historically significant chiral catalysts are the Cinchona alkaloids, quinine (B1679958) and quinidine (B1679956). These diastereomers, often referred to as "pseudoenantiomers," provide access to opposite enantiomers of a product from a single substrate, making them invaluable tools in asymmetric synthesis.[1] This guide presents an objective comparison of the catalytic performance of this compound and quinidine, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance in Sharpless Asymmetric Dihydroxylation
A quintessential example demonstrating the pseudoenantiomeric behavior of this compound and quinidine derivatives is the Sharpless asymmetric dihydroxylation. This powerful method enables the enantioselective synthesis of vicinal diols from olefins.[1] Derivatives of dihydrothis compound and dihydroquinidine (B8771983) are employed as chiral ligands in the commercially available AD-mix-α and AD-mix-β, respectively.[1] In the total synthesis of this compound and quinidine, this reaction was instrumental in establishing the crucial stereocenters at C8 and C9.[1]
| Catalyst System | Ligand Base | Substrate | Product Configuration | Diastereomeric Ratio (dr) | Yield (%) |
| AD-mix-α | Dihydrothis compound (DHQ) | Olefin Intermediate | (S,S)-Diol | >96:4 | Not explicitly reported, but successful |
| AD-mix-β | Dihydroquinidine (DHQD) | Olefin Intermediate | (R,R)-Diol | >96:4 | 88 |
| Table 1: Comparison of this compound and Quinidine Derivatives in Sharpless Asymmetric Dihydroxylation.[1] |
Performance in Asymmetric Conjugate Addition
The catalytic capabilities of unmodified this compound and quinidine can be directly compared in the asymmetric conjugate addition of thiols to enones, a fundamental reaction for creating chiral sulfur-containing compounds. A study by Deng and co-workers provides a clear comparison in the addition of thiophenol to 2-cyclohexen-1-one (B156087).[1]
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | (S)-3-(phenylthio)cyclohexan-1-one | 95 | 95 |
| Quinidine | (R)-3-(phenylthio)cyclohexan-1-one | 94 | 97 |
| Table 2: Comparison of this compound and Quinidine in the Asymmetric Conjugate Addition of Thiophenol to 2-Cyclohexen-1-one.[1] |
This data clearly illustrates their pseudoenantiomeric relationship, yielding opposite enantiomers of the product in high yields and with excellent, comparable enantioselectivity.[1]
Experimental Protocols
Sharpless Asymmetric Dihydroxylation
Objective: To synthesize a chiral diol from an olefin using AD-mix-α or AD-mix-β.
Materials:
-
Olefin substrate
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for non-terminal alkenes)
-
Sodium sulfite
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
A mixture of tert-butanol and water is cooled to 0 °C.
-
AD-mix-α or AD-mix-β is added to the cooled solvent mixture.
-
The olefin substrate is then added to the reaction mixture.
-
The reaction is stirred vigorously at 0 °C until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of sodium sulfite.
-
The product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield the corresponding diol.[1]
Asymmetric Conjugate Addition of Thiophenol to 2-Cyclohexen-1-one
Objective: To synthesize a chiral thioether via Michael addition using this compound or quinidine as the catalyst.[1]
Materials:
-
2-cyclohexen-1-one
-
Thiophenol
-
This compound or Quinidine
-
Reagents for quenching and purification
Procedure:
-
To a solution of 2-cyclohexen-1-one (0.5 mmol) and the cinchona alkaloid catalyst (this compound or quinidine, 0.05 mmol) in toluene at -20 °C, add thiophenol (0.6 mmol).[1]
-
The reaction mixture is stirred at this temperature for the specified time (e.g., 24 hours).[1]
-
The reaction is then quenched.
-
The product is purified by column chromatography to yield the chiral thioether.[1]
-
The enantiomeric excess is determined by chiral HPLC analysis.[1]
Catalytic Mechanism
The catalytic activity of cinchona alkaloids in reactions such as the sulfa-Michael addition is often attributed to a bifunctional activation mechanism. The quinuclidine (B89598) nitrogen acts as a Brønsted base, deprotonating the thiol to form a chiral ion pair with the thiolate. Simultaneously, the hydroxyl group at the C9 position acts as a Brønsted acid, activating the enone through hydrogen bonding. This dual activation orients the nucleophile and electrophile in a well-organized, chiral environment, facilitating the enantioselective addition.[2]
Conclusion
Both this compound and quinidine are highly effective chiral catalysts that exhibit a distinct pseudoenantiomeric relationship in asymmetric synthesis. The choice between them directly determines the stereochemical outcome, enabling the selective synthesis of either enantiomer with high fidelity.[1] In the Sharpless asymmetric dihydroxylation, their derivatives, incorporated into AD-mix-α and AD-mix-β, provide excellent diastereoselectivity.[1] In the asymmetric conjugate addition of thiols, the unmodified alkaloids afford opposite enantiomers with high yields and comparable enantiomeric excess.[1] Therefore, the selection of this compound versus quinidine should be primarily based on the desired absolute configuration of the final product. Their commercial availability, relatively low cost, and high efficiency make them indispensable tools for the modern synthetic chemist.
References
A Comparative Guide to Quinine Analysis: Cross-Validation of Fluorescence Spectroscopy and HPLC
For Researchers, Scientists, and Drug Development Professionals
Quinine (B1679958), an alkaloid originally derived from the bark of the Cinchona tree, is a critical compound in the pharmaceutical industry for its antimalarial properties and is also used as a flavoring agent in beverages like tonic water.[1][2] Accurate and reliable quantification of this compound is essential for pharmaceutical quality control, pharmacokinetic studies, food safety, and clinical monitoring.[1]
Two of the most powerful and commonly employed analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy.[1][2] While both methods offer robust solutions, they operate on different principles and present distinct advantages and limitations. Fluorescence spectroscopy leverages the intrinsic fluorescent properties of the this compound molecule for rapid and highly sensitive measurements.[1] In contrast, HPLC provides superior separation capabilities, making it indispensable for analyzing this compound in complex sample matrices.[1]
This guide provides an objective comparison of the two techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for this compound analysis using fluorescence spectroscopy and HPLC, compiled from various studies. HPLC, especially when coupled with a fluorescence detector (HPLC-FLD), offers a balance of high selectivity and sensitivity, whereas direct fluorescence spectroscopy excels in speed and cost-effectiveness for simpler matrices.
| Parameter | Fluorescence Spectroscopy | High-Performance Liquid Chromatography (HPLC-FLD) |
| Principle | Measures the intensity of light emitted by this compound after excitation at a specific wavelength. | Physically separates this compound from other components in a sample before detection. |
| Linearity (R²) | > 0.999 | > 0.999[1][3] |
| Limit of Detection (LOD) | ~0.2 ppm (µg/mL)[4]; Generally lower than HPLC with UV detection.[2] | 0.16 µg/mL[5][6]; 0.3 ng[1][7]; 4.32 µg/mL[7][8] |
| Limit of Quantitation (LOQ) | 1.46 to 2 µg/mL[1][9] | 4 ng/mL[3]; 13.09 µg/mL[7][8] |
| Precision (%RSD) | < 7%[1] | < 7%[5][6]; < 2%[8] |
| Accuracy / Recovery (%) | ~95%[1] | 76 - 101.8%[1][3]; 99.35% - 99.83%[8] |
| Analysis Time | Rapid (minutes per sample)[1][10] | < 10 minutes per sample (excluding sample prep)[1][2][10] |
| Selectivity | Lower; prone to interference from other fluorescent compounds in the matrix. | High; separates this compound from metabolites and matrix components.[1] |
| Matrix Complexity | Best for simple, clear matrices (e.g., beverages, pure solutions).[2][10] | Ideal for complex matrices (e.g., plasma, urine, biological tissues).[1][5][6] |
Experimental Workflows
The operational workflows for HPLC and fluorescence spectroscopy differ significantly, primarily in the sample processing and separation stages. HPLC requires a more involved preparation and a chromatographic separation step, which provides its high selectivity. Fluorescence spectroscopy is more direct but requires careful consideration of the sample matrix to avoid interference.
Caption: High-level experimental workflows for the two analytical methods.
Detailed Experimental Protocols
The following are representative protocols for the analysis of this compound. These should be considered as templates and may require optimization for specific sample types and instrumentation.
Protocol 1: Synchronous Fluorescence Spectroscopy
This protocol is suitable for quantifying this compound in relatively simple matrices like tonic water.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) in 0.05 M sulfuric acid. Perform serial dilutions of the stock solution with 0.05 M sulfuric acid to create a series of standard solutions with known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).[1]
-
Sample Preparation: For liquid samples such as tonic water, first degas the sample by sonication. Then, dilute an aliquot of the sample with 0.05 M sulfuric acid to ensure the final this compound concentration falls within the linear range of the calibration curve.[1]
-
Instrumentation and Measurement:
-
Data Analysis: Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their respective concentrations. Determine the concentration of this compound in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
Protocol 2: Reversed-Phase HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is adapted for the analysis of this compound in complex biological fluids like plasma.[5][6]
-
Preparation of Standard and Sample Solutions:
-
Standards: Prepare a stock solution of this compound in methanol (B129727) and perform serial dilutions with the mobile phase to create calibration standards.
-
Sample Preparation (Plasma): To 100-500 µL of plasma, add two volumes of cold methanol to precipitate proteins. Vortex the mixture vigorously, then centrifuge at 1500 x g for 10 minutes.[5][6] The resulting supernatant is collected for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 5 µm particle size).[1][5]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and an aqueous phosphate (B84403) buffer (e.g., 40:60, v/v) adjusted to an acidic pH (e.g., 2.1). Ion-pairing agents like 10 mM sodium dodecyl sulphate may be added to improve peak shape.[1][5][6]
-
-
Detection:
-
Data Analysis: Identify the this compound peak based on its retention time from the chromatogram. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Quantify this compound in the samples by comparing their peak areas to this curve.[1]
Method Selection Guide
Choosing between fluorescence spectroscopy and HPLC depends on several factors, including the nature of the sample, the required level of sensitivity and selectivity, and available resources. The following decision tree illustrates a logical approach to method selection.
Caption: A decision tree to guide the selection of an analytical method.
Conclusion
Both fluorescence spectroscopy and HPLC are robust and reliable methods for the analysis of this compound.[1] The choice between them is not about which is universally "better," but which is more fit-for-purpose.
-
Fluorescence Spectroscopy is an excellent choice for rapid, sensitive, and cost-effective analysis when dealing with simple and well-defined matrices, such as in the quality control of beverages.[1][10]
-
HPLC, particularly with fluorescence detection, is the superior method when high selectivity is paramount. It is the gold standard for analyzing this compound in complex biological matrices, enabling the simultaneous determination of this compound and its metabolites, which is crucial for pharmacokinetic and metabolic studies.[1][5][11]
A thorough cross-validation is essential when transitioning between methods or comparing data from different analytical platforms to ensure the consistency and accuracy of results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchtrends.net [researchtrends.net]
- 3. Determination of this compound and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. maxapress.com [maxapress.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Simultaneous determination of this compound and four metabolites in plasma and urine by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Quinine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized quinine (B1679958) against a United States Pharmacopeia (USP) reference standard. Detailed experimental protocols, comparative data, and a visual workflow are presented to aid researchers in selecting and implementing the most appropriate techniques for their quality control processes.
This compound Reference Standard Specifications
A critical component of purity assessment is the use of a well-characterized reference standard. The United States Pharmacopeia (USP) provides specifications for this compound Sulfate, which serves as a benchmark for these analyses.
| Parameter | USP Specification |
| Assay | 99.0% - 101.0% of total alkaloid salt, calculated as (C₂₀H₂₄N₂O₂)₂·H₂SO₄ on an anhydrous basis.[1][2] |
| Specific Rotation | Between -235° and -245° (20 mg/mL in 0.1 N HCl).[1] |
| Water Content | 4.0% - 5.5%.[1] |
| Residue on Ignition | Not more than 0.1%.[1] |
| Heavy Metals | Not more than 0.001%.[1] |
| Chromatographic Purity | The RF value of the principal spot corresponds to the Standard preparation.[1] |
| Limit of Dihydrothis compound Sulfate | Not more than 10.0%.[1][3] |
| Other Cinchona Alkaloids | Any impurity eluted before this compound: max. 5%; Any other impurities: max. 2.5%.[3] |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized this compound sample.
Comparative Analytical Techniques
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
HPLC is a cornerstone for determining the purity of this compound and quantifying related impurities, particularly its diastereomer, dihydrothis compound.
Experimental Protocol: HPLC
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.[4]
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium phosphate (B84403) buffer at pH 2.7) is typical.[4] An isocratic mobile phase of 30% acetonitrile (B52724) and 70% water has also been reported.
-
Flow Rate: A constant flow rate of 1.0 to 1.2 mL/min is generally employed.[5][6]
-
Detection: UV detection at 235 nm or 316 nm is common.[1][5] For higher sensitivity, fluorescence detection can be used with excitation at 350 nm and emission at 450 nm.[7]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound and reference standard in the mobile phase to a known concentration (e.g., 0.2 mg/mL).[8] Filter the solutions through a 0.45 µm syringe filter before injection.
Comparative Data: HPLC Analysis
| Analyte | Typical Retention Time (min) | Notes |
| This compound | 4.6 - 4.9 | The main peak in the chromatogram. |
| Dihydrothis compound | 6.9 - 7.2 | The primary process-related impurity. USP monograph specifies a resolution of not less than 1.2 between this compound and dihydrothis compound.[1] |
MS is employed for the confirmation of the molecular weight of the synthesized this compound and for the structural elucidation of any unknown impurities.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Ionization (EI) or softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap analyzers are suitable.
-
Sample Introduction: Samples can be introduced directly via a solid probe or, more commonly, as the eluent from a GC or LC system (GC-MS or LC-MS).
-
Data Acquisition: Full scan mode is used to obtain the mass spectrum, and Selected Ion Monitoring (SIM) can be used for targeted quantification of impurities.
Comparative Data: Mass Spectrometry
| Ion | Expected m/z | Description |
| [M+H]⁺ | 325.4 | The protonated molecular ion of this compound, typically the base peak in ESI-MS. |
| Molecular Ion (M⁺˙) | 324.4 | The radical cation of this compound observed in EI-MS. |
| Fragment Ions | 136, 160, 186, 198, 296, 323 | Characteristic fragment ions of this compound that can be used for structural confirmation. The fragmentation pattern should match that of the reference standard. |
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized this compound, ensuring the correct stereochemistry and absence of structural isomers.
Experimental Protocol: NMR Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents.[6]
-
Experiments: Both ¹H and ¹³C NMR spectra should be acquired. For complete assignment and structural verification, 2D NMR experiments such as COSY, HSQC, and HMBC are highly valuable.[9]
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound and the reference standard in about 0.5-0.7 mL of the deuterated solvent.
Comparative Data: ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom/Group | ¹H Chemical Shift (ppm) - Representative | ¹³C Chemical Shift (ppm) - Representative |
| Aromatic Protons | 7.0 - 8.8 | 101 - 158 |
| Vinylic Protons | 4.9 - 6.0 | 114, 141 |
| Methoxy Protons | ~3.9 | ~56 |
| Aliphatic Protons | 1.5 - 3.5 | 20 - 72 |
Note: Chemical shifts are highly dependent on the solvent and spectrometer field strength. The spectra of the synthesized sample must be identical to that of the reference standard.
A simple yet effective method for assessing the purity of a crystalline solid. Impurities typically depress and broaden the melting point range.
Experimental Protocol: Melting Point Analysis
-
Apparatus: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry synthesized this compound is packed into a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Measurement: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.
Comparative Data: Melting Point
| Substance | Expected Melting Point (°C) |
| This compound (anhydrous) | 173 - 175[10] |
| This compound Sulfate | ~225 (decomposes)[11] |
A sharp melting point for the synthesized this compound that corresponds to the reference value is indicative of high purity.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. This compound Sulfate [doi.usp.org]
- 3. scharlabchina.com [scharlabchina.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydrothis compound in the this compound Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. magritek.com [magritek.com]
- 10. drugfuture.com [drugfuture.com]
- 11. thomassci.com [thomassci.com]
comparing different extraction techniques for quinine from Cinchona bark
A Comparative Guide to Quinine (B1679958) Extraction Techniques from Cinchona Bark
The extraction of this compound, a critical antimalarial agent, from the bark of the Cinchona tree is a well-established yet evolving field.[1] The choice of extraction technique significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of various extraction methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Comparison of Extraction Techniques
The efficiency and effectiveness of this compound extraction are highly dependent on the chosen method. Traditional methods like maceration and Soxhlet extraction are often contrasted with modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), which are recognized for their reduced extraction times and solvent consumption.[2][3] Supercritical Fluid Extraction (SFE) using CO2 is another advanced, environmentally friendly alternative.[4]
The selection of solvent also plays a crucial role. While various organic solvents like toluene (B28343) and chloroform (B151607) have been traditionally used, modern methods often employ greener solvents such as ethanol-water mixtures.[1][2][5] The use of basic modifiers, like diethylamine (B46881) (DEA) mixed with methanol (B129727), has been shown to significantly increase the recovery of this compound.[6]
Quantitative Data Summary
The following table summarizes key performance indicators for various this compound extraction techniques based on available experimental data.
| Extraction Technique | This compound Yield | Extraction Time | Solvent(s) | Key Observations |
| Microwave-Assisted Extraction (MAE) | 3.93 ± 0.11 mg/g | 34 minutes | 65% Ethanol (B145695) | Highest yield and significantly faster than conventional methods.[2][3][7] |
| Ultrasound-Assisted Extraction (UAE) | 2.81 ± 0.04 mg/g | 15 minutes | 61% Ethanol | Fastest extraction time, though with a slightly lower yield than MAE.[2][3][7] |
| Soxhlet Extraction | 2.01 ± 0.07 mg/g | 10 hours | Methanol with 20% Diethylamine | A conventional method that is time-consuming and requires large solvent volumes.[2][6] |
| Solvent Extraction (Reflux) | - | 4-6 hours | Toluene | A common laboratory-scale method involving alkaline treatment before extraction.[1] |
| Supercritical Fluid Extraction (SFE) | - | ~3 hours | Supercritical CO2 | An environmentally friendly method with potential for high selectivity.[4] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on optimized conditions for maximizing this compound yield.[2][3]
Materials:
-
Powdered Cinchona officinalis bark
-
65% aqueous ethanol solution
-
Microwave extraction system
-
Centrifuge tubes (2 mL)
-
Centrifuge
Procedure:
-
Weigh 25 mg of the powdered Cinchona bark into a 2 mL microtube.
-
Add 1 mL of the 65% ethanol solvent to the microtube.
-
Place the tube in the microwave extractor and set the following conditions:
-
Temperature: 130°C
-
Extraction Time: 34 minutes
-
-
After extraction, separate the solid phase from the liquid extract by centrifugation at 8000 rpm for 15 minutes.
-
The supernatant containing the extracted this compound is then collected for analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol outlines the optimized conditions for rapid this compound extraction using ultrasonication.[2][3]
Materials:
-
Powdered Cinchona officinalis bark
-
61% aqueous ethanol solution
-
Ultrasonic bath or probe sonicator
-
Centrifuge tubes (2 mL)
-
Centrifuge
Procedure:
-
Weigh 25 mg of the powdered Cinchona bark into a 2 mL microtube.
-
Add 1 mL of the 61% ethanol solvent to the microtube.
-
Place the tube in an ultrasonic bath and set the following conditions:
-
Temperature: 25°C
-
Extraction Time: 15 minutes
-
-
Following the extraction, centrifuge the sample at 8000 rpm for 15 minutes to separate the solid residue from the liquid extract.
-
Collect the supernatant for subsequent analysis.
Soxhlet Extraction Protocol
This is a conventional and widely cited method for the extraction of alkaloids.[6][8][9]
Materials:
-
Powdered Cinchona bark (50 g)
-
Ammonia (B1221849) water
-
Milk of lime (calcium hydroxide (B78521) slurry)
-
Toluene (or Methanol with 20% Diethylamine)
-
Soxhlet apparatus (200 mL capacity)
-
Heating mantle
-
Dilute sulfuric acid
Procedure:
-
Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour.
-
Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness.
-
Pack the dried material into the thimble of the Soxhlet apparatus.
-
Add 200 mL of toluene (or methanol with 20% DEA) to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to reflux for 6-10 hours.
-
After extraction, cool the apparatus and collect the toluene extract.
-
Extract the this compound from the toluene phase by shaking with dilute sulfuric acid. The this compound will move into the acidic aqueous phase as this compound sulfate.
-
Separate the aqueous layer for further purification and analysis.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the described extraction techniques.
Discussion and Conclusion
The experimental data clearly demonstrates that modern extraction techniques like MAE and UAE offer significant advantages over conventional methods such as Soxhlet extraction in terms of time and efficiency.[2][3] MAE, in particular, provides the highest reported yield of this compound in a fraction of the time required for Soxhlet extraction.[2][3][7] UAE stands out for its remarkably short extraction time.[2][3][7]
While Soxhlet extraction is a well-established and understood method, its long duration, high consumption of organic solvents, and potential for thermal degradation of sensitive compounds make it less favorable.[2] Supercritical Fluid Extraction presents a green alternative, though its initial setup costs can be higher.
The choice of an extraction method will ultimately depend on the specific requirements of the research or production goals. For high-throughput screening or when time is a critical factor, UAE is an excellent choice. When maximizing the yield is the primary objective, MAE appears to be the most effective method. For large-scale, traditional production, solvent extraction methods are still relevant, but the environmental and cost implications of solvent usage must be carefully considered. This guide provides the foundational data and protocols to make an informed decision based on these trade-offs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DE3704850A1 - Process for the preparation of this compound from cinchona bark by extraction with supercritical CO2 - Google Patents [patents.google.com]
- 5. From Bark to Medicine: The Art of this compound Extraction [greenskybio.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Optimization of Two Methods for the Rapid and Effective Extraction of this compound from Cinchona officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 9. researchgate.net [researchgate.net]
evaluating the antimalarial activity of quinine derivatives compared to the parent compound
A comprehensive guide for researchers and drug development professionals evaluating the therapeutic potential of novel quinine (B1679958) analogs against Plasmodium falciparum.
This compound, a cornerstone of antimalarial therapy for centuries, continues to serve as a vital scaffold for the development of new and more effective drugs against resistant strains of malaria. This guide provides a comparative evaluation of the antimalarial activity of various this compound derivatives against the parent compound. The information presented herein, supported by experimental data, aims to inform structure-activity relationship (SAR) studies and guide the rational design of next-generation antimalarial agents.
Quantitative Comparison of Antimalarial Activity
The in vitro antimalarial activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of the malaria parasite by 50%. The following table summarizes the IC50 values of selected this compound derivatives against chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.
| Compound | Modification | IC50 (nM) vs. HB3 (CQ-sensitive)[1] | IC50 (nM) vs. Dd2 (CQ-resistant)[1] |
| This compound (Parent Compound) | - | 120 ± 10 | 250 ± 20 |
| Derivative 1 | C3-vinyl group replaced with an ethyl group | >500 | >500 |
| Derivative 2 | C3-vinyl group replaced with a phenyl group | 150 ± 20 | 300 ± 30 |
| Derivative 3 | C3-vinyl group replaced with a 4-fluorophenyl group | 110 ± 15 | 180 ± 20 |
| Derivative 4 | C3-vinyl group replaced with a 4-chlorophenyl group | 90 ± 10 | 150 ± 15 |
| Derivative 5 | C3-vinyl group replaced with a 4-bromophenyl group | 80 ± 10 | 130 ± 10 |
| Derivative 6 | C3-vinyl group replaced with a 4-iodophenyl group | 70 ± 5 | 110 ± 10 |
| Derivative 7 | C3-vinyl group replaced with a 4-methoxyphenyl (B3050149) group | 200 ± 25 | 400 ± 40 |
| Derivative 8 | 9-epithis compound | >10000 | >10000 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the antimalarial activity of chemical compounds.
SYBR Green I-Based Fluorescence Assay[2][3][4][5][6]
This high-throughput assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
-
Preparation of Drug-Coated Plates:
-
Serially dilute the test compounds in an appropriate solvent (e.g., 70% ethanol (B145695) or DMSO) and then in complete culture medium.
-
In a 96-well microplate, add 25 µL of the diluted compounds to the respective wells. Include drug-free wells as negative controls and wells with a known antimalarial drug (e.g., chloroquine) as a positive control.
-
-
Parasite Culture and Inoculation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 2 g/L sodium bicarbonate.
-
Synchronize the parasite culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Add 175 µL of the parasite suspension to each well of the drug-coated plate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay[7][8][9][10][11]
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.
-
Drug Incubation:
-
Perform the initial 72-hour drug incubation with the parasite culture as described for the SYBR Green I assay.
-
-
Cell Lysis:
-
After incubation, lyse the red blood cells to release the pLDH enzyme. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.
-
-
Enzymatic Reaction:
-
Add a reaction mixture to each well containing a substrate (e.g., lactate) and a tetrazolium dye (e.g., nitroblue tetrazolium). The pLDH will catalyze the reduction of the dye, resulting in a colored product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the colored product using a microplate reader at an appropriate wavelength (e.g., 650 nm).
-
Determine the IC50 values as described for the SYBR Green I assay.
-
Mechanism of Action and Structure-Activity Relationships
The primary mechanism of action for this compound and its derivatives involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This process is crucial for detoxifying the heme released from the digestion of host hemoglobin.
Caption: Heme detoxification pathway in P. falciparum and its inhibition by this compound derivatives.
The antimalarial activity of this compound derivatives is highly dependent on their chemical structure. Modifications to the this compound scaffold can significantly impact their efficacy. The following diagram illustrates key structure-activity relationships observed for modifications at the C3-vinyl group.
Caption: Structure-activity relationship of C3-vinyl modified this compound derivatives.
References
validation of quinine as a fluorescence standard against other known standards
For researchers, scientists, and drug development professionals, the selection of a reliable fluorescence standard is paramount for accurate and reproducible quantitative analysis. This guide provides a comprehensive validation of quinine (B1679958) as a fluorescence standard by comparing its photophysical properties and performance against other well-established standards, namely fluorescein (B123965) and rhodamine 6G.
This document details the experimental methodologies for comparative analysis, presents key performance data in structured tables, and offers a visual workflow for the validation process of a fluorescence standard.
Comparative Analysis of Fluorescence Standards
The selection of an appropriate fluorescence standard depends on the specific experimental requirements, including the excitation and emission wavelength ranges of the analyte. Below is a comparative summary of the key photophysical properties of this compound sulfate (B86663), fluorescein, and rhodamine 6G. It is important to note that the properties of these standards, particularly quantum yield, can be highly dependent on the solvent and temperature. For this compound, the use of 0.1 M perchloric acid is recommended over sulfuric acid to minimize temperature-dependent variations in its fluorescence quantum yield[1].
| Property | This compound Sulfate | Fluorescein | Rhodamine 6G |
| Solvent | 0.1 M HClO4 | 0.1 M NaOH | Ethanol |
| Quantum Yield (Φ) | 0.60[1][2] | 0.92 - 0.95 | 0.95 |
| Excitation Max (nm) | ~350 | ~490 | ~530 |
| Emission Max (nm) | ~450 | ~515 | ~555 |
| Fluorescence Lifetime (τ) (ns) | ~19.3[3] | ~4.0 | ~4.1 |
| Photostability | Good | Moderate | High |
Table 1: Comparative Photophysical Properties of Common Fluorescence Standards. The data presented are compiled from various sources and represent values under the specified solvent conditions.
In-Depth Performance Characteristics
For a more detailed assessment, the following table breaks down the performance characteristics of each standard, offering insights into their practical usability.
| Performance Metric | This compound Sulfate | Fluorescein | Rhodamine 6G |
| Quantum Yield Stability | Highly stable in 0.1 M HClO4, with minimal temperature dependence.[1] | pH-dependent, stable in basic solutions (pH > 9). | Generally stable across a range of neutral solvents. |
| Solvent Dependency | Fluorescence is highly dependent on the acidity of the solvent. | Fluorescence is strongly pH-dependent. | Less sensitive to solvent polarity compared to fluorescein. |
| Photostability | Generally considered photostable under typical measurement conditions.[3] | Prone to photobleaching, especially under high-intensity illumination. | Exhibits high photostability, making it suitable for demanding applications.[4] |
| Excitation/Emission Range | UV/blue region | Blue/green region | Green/yellow region |
| Purity and Availability | Available in high purity from various commercial sources. | High purity standards are commercially available. | Widely available as a laser-grade dye. |
Table 2: Detailed Performance Characteristics of Fluorescence Standards.
Experimental Protocol: Relative Quantum Yield Determination
The following protocol outlines the comparative method for determining the fluorescence quantum yield of a test compound using a known standard, such as this compound.
1. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard (e.g., this compound sulfate in 0.1 M HClO4) and the test compound in the same solvent.
-
Prepare a series of dilutions for both the standard and the test compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.
2. Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test compound at the chosen excitation wavelength.
3. Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test compound.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Record the emission spectrum over a range that covers the entire fluorescence band.
4. Data Analysis:
-
Integrate the area under the corrected emission spectrum for each dilution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
The slope of the resulting linear fit for each plot is proportional to the quantum yield.
5. Quantum Yield Calculation:
-
The quantum yield of the test compound (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)^2
Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.
-
n_x and n_std are the refractive indices of the test compound and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new fluorescence standard against an established one.
Caption: Workflow for validating a fluorescence standard.
This comprehensive guide provides the necessary data and protocols for researchers to objectively evaluate this compound as a fluorescence standard. By following the detailed experimental procedures and considering the comparative data presented, scientists can make informed decisions on the most suitable standard for their specific fluorescence-based applications.
References
- 1. Goodbye to this compound in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dreem.openfluor.org [dreem.openfluor.org]
- 3. web.colby.edu [web.colby.edu]
- 4. Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry Dictates Heme Binding Affinity in Quinine and Its Epimers: A Comparative Analysis
A detailed examination of the binding interactions between the antimalarial drug quinine (B1679958), its diastereomer quinidine (B1679956), and their respective 9-epimers with heme reveals that stereochemistry at the C9 position is a critical determinant of binding affinity and geometry. This comparative analysis provides valuable insights for researchers and drug development professionals in the field of antimalarial chemotherapy.
This compound and quinidine, both potent antimalarial agents, are believed to exert their therapeutic effect by interfering with the detoxification of heme within the malaria parasite. This process involves the binding of the drug to ferriprotoporphyrin IX (FPIX), or heme, preventing its crystallization into non-toxic hemozoin. A comparative analysis of this compound (QN), quinidine (QD), and their 9-epimers, epithis compound (B123177) (eQN) and epiquinidine (B559691) (eQD), highlights the profound impact of stereoisomerism on this crucial interaction.
Quantitative Binding Affinity to Monomeric Heme
UV-visible titration experiments have been employed to determine the binding affinities (Ka) of these cinchona alkaloids to monomeric FPIX in a 40% aqueous DMSO solution. The results demonstrate a significant difference in binding affinity, particularly between quinidine and its epimer.
| Compound | Stereochemistry | Association Constant (Ka) (M⁻¹) |
| This compound (QN) | (8S,9R) | (2.5 ± 0.2) x 10⁵ |
| Epithis compound (eQN) | (8S,9S) | (2.4 ± 0.3) x 10⁵ |
| Quinidine (QD) | (8R,9S) | (2.6 ± 0.3) x 10⁵ |
| Epiquinidine (eQD) | (8R,9R) | (5.0 ± 0.4) x 10⁴ |
Data sourced from Alumasa et al., 2013.[1][2]
Notably, this compound and epithis compound exhibit similar high-affinity binding to monomeric heme. In contrast, epiquinidine binds with an approximately 5-fold lower affinity than quinidine.[1] This suggests that the configuration at the C9 position has a more pronounced effect on the binding of the quinidine diastereomeric pair.
Altered Binding Geometry and Stoichiometry
While epithis compound binds to monomeric heme with a similar affinity to this compound, the geometry of this interaction is distinct.[1][2][3] Spectroscopic analyses, including unique ring proton shifts in the presence of zinc(II) protoporphyrin IX, indicate a different binding mode for the 9-epimers.[1][2][4]
Furthermore, the stoichiometry of the drug-heme complexes differs. This compound and quinidine are known to form complexes with heme. However, under aqueous conditions, epithis compound and epiquinidine produce low-fluorescent adducts with a 2:1 drug-to-FPIX stoichiometry, which are notably less stable and do not survive electrospray ionization mass spectrometry, unlike the complexes formed by this compound and quinidine.[1][2]
The proposed binding model for epithis compound and epiquinidine with monomeric heme suggests a face-to-edge π-π interaction between the quinoline (B57606) and porphyrin rings.[5] This is in contrast to the face-to-face π-π interactions observed in this compound-heme complexes.[5]
Experimental Protocols
Heme Binding Affinity Measurement by UV-Visible Titration
The binding affinities of the cinchona alkaloids to monomeric FPIX are determined by UV-visible spectroscopy. Due to the low solubility and potential for dimerization of heme in purely aqueous solutions, these titrations are typically performed in a 40% aqueous DMSO environment.[1]
Protocol:
-
A solution of monomeric FPIX is prepared in the 40% aqueous DMSO solvent system.
-
The initial absorbance spectrum of the FPIX solution is recorded, with particular attention to the Soret band.
-
Increasing concentrations of the cinchona alkaloid (this compound, quinidine, epithis compound, or epiquinidine) are titrated into the FPIX solution.
-
After each addition of the alkaloid, the solution is allowed to equilibrate, and the UV-visible spectrum is recorded.
-
The changes in the absorbance of the Soret band are monitored as a function of the alkaloid concentration.
-
The resulting binding curves are then analyzed using a nonlinear least-squares algorithm to determine the association constant (Ka).[2]
Logical Flow of Stereochemistry's Impact on Heme Binding
The following diagram illustrates the logical relationship between the stereochemical configuration of the cinchona alkaloids and their resulting interaction with heme.
Caption: Logical flow of stereochemistry's impact on heme binding.
Experimental Workflow for Heme Binding Analysis
The subsequent diagram outlines the typical experimental workflow for the comparative analysis of this compound and its epimers binding to heme.
Caption: Experimental workflow for heme binding analysis.
References
- 1. Relative to this compound and Quinidine, Their 9-Epimers Exhibit Decreased Cytostatic Activity and Altered Heme Binding but Similar Cytocidal Activity versus Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relative to this compound and quinidine, their 9-epimers exhibit decreased cytostatic activity and altered heme binding but similar cytocidal activity versus Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GC-MS vs. LC-MS: A Comparative Guide for the Identification of Quinine
For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique for the identification and quantification of compounds is a critical decision. This guide provides a side-by-side comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of quinine (B1679958), a widely used antimalarial drug and flavoring agent. This comparison is supported by experimental data to aid in making an informed choice based on specific analytical needs.
At a Glance: Key Differences
| Feature | GC-MS | LC-MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds like this compound. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like this compound. |
| Derivatization | Often required for polar and non-volatile compounds to increase volatility and thermal stability. | Generally not required, allowing for the analysis of the native compound.[1] |
| Sample Preparation | Can be more complex, often involving extraction and derivatization steps. | Typically involves simpler sample preparation such as protein precipitation or filtration.[2][3] |
| Analysis Time | Generally longer run times due to the time required for the oven to ramp up to the necessary temperatures. A reported method for this compound has a separation time of 12.7 minutes.[4][5] | Often has shorter analysis times. A reported LC-MS/MS method for this compound has a total analysis time of 2 minutes.[2] |
| Sensitivity | Good sensitivity, but can be influenced by the efficiency of derivatization. | Excellent sensitivity, especially with tandem MS (MS/MS), which provides high selectivity.[1] |
| Matrix Effects | Can be significant and may require thorough sample cleanup.[1] | Can be a factor, but often manageable with appropriate sample preparation and the use of internal standards.[1] |
| Prevalence of Use for Alkaloids | Less common for the analysis of alkaloids.[1] | The preferred and more widely used method for the analysis of alkaloids.[1][6] |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of this compound using both GC-MS and LC-MS based on published experimental data.
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | Up to 10,000 µg/L (10,000 ng/mL)[4][5] | 10 - 1500 ng/mL[2] or 5 - 5000 ng/mL[3] |
| Limit of Detection (LOD) | 12.2 µg/L (12.2 ng/mL)[4][5] | Not explicitly stated in the provided results, but linearity down to 5 ng/mL suggests a low ng/mL LOD. |
| Limit of Quantification (LOQ) | 40.6 µg/L (40.6 ng/mL)[4][5] | Not explicitly stated in the provided results. |
| Reproducibility (CV%) | Intra-assay: 1.9-4.3%, Inter-assay: 2.2-11.3%[4] | Not explicitly stated in the provided results. |
| Analysis Time | 12.7 minutes[4][5] | 2 minutes[2] |
Experimental Protocols
GC-MS Protocol for this compound Identification
This protocol is based on a method for the determination of this compound in plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
An automated SPE apparatus with Oasis MCX cartridges is utilized.
-
Cyproheptadine is used as an internal standard.[4]
2. Gas Chromatography (GC) Conditions
-
Injection Port Temperature: 270°C[7]
-
Oven Temperature Program: Initial temperature of 220°C, rising to 270°C at a rate of 30°C/min.[7]
-
Carrier Gas: Helium at a flow rate of 35 mL/min.[7]
-
Note: Some methods may require derivatization of this compound to increase its volatility, for instance, through silylation using reagents like BSTFA with 1% TMCS.[5] However, direct analysis of underivatized this compound by GC-MS has also been demonstrated.[7][8]
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Impact (EI)[7]
-
Source Temperature: 200°C[7]
-
Transfer Line Temperature: 270°C[7]
-
Ionizing Voltage: 70 eV[7]
-
Selected Ion Monitoring (SIM): Quantification ions m/z 136 and 287; qualifier ions m/z 261, 381, 215, and 96.[4][5]
LC-MS/MS Protocol for this compound Identification
This protocol is based on a method for the simultaneous determination of this compound and doxycycline (B596269) in pharmaceutical formulations.[2]
1. Sample Preparation: Protein Precipitation
-
For plasma samples, proteins are precipitated to extract the analytes.[3]
2. Liquid Chromatography (LC) Conditions
-
Column: Sun Fire Waters C18 (50 mm × 3.0 mm I.D.)[2]
-
Mobile Phase: Acetonitrile:0.1% formic acid (75:25, v/v)[2]
-
Flow Rate: 0.45 mL/min (with a 1:3 split)[2]
-
Injection Volume: 10 µL[2]
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transition for this compound: 325.0 > 307.0[2]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for this compound identification using GC-MS and LC-MS.
Caption: Experimental workflow for this compound identification using GC-MS.
Caption: Experimental workflow for this compound identification using LC-MS/MS.
Decision-Making Logic
The choice between GC-MS and LC-MS for this compound identification depends on several factors. The following diagram illustrates a logical approach to selecting the most suitable technique.
Caption: Decision tree for selecting between GC-MS and LC-MS for this compound analysis.
Conclusion
Both GC-MS and LC-MS are capable techniques for the identification and quantification of this compound. However, for routine analysis of alkaloids like this compound, LC-MS, particularly LC-MS/MS, is often the preferred method.[1] This is due to its ability to analyze non-volatile compounds without the need for derivatization, simpler sample preparation, shorter analysis times, and excellent sensitivity and selectivity.[1][2]
GC-MS remains a viable option, especially when direct liquid chromatography instrumentation is unavailable. However, researchers should be prepared for potentially more complex sample preparation, including an optional derivatization step, and longer analytical run times.[4][7] The choice ultimately depends on the specific requirements of the study, available instrumentation, and the desired sample throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid gas chromatography/mass spectrometry this compound determination in plasma after automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A method for differentiation and analysis of this compound and quinidine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Quinine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Quinine (B1679958), a widely used antimalarial drug and research compound, requires meticulous disposal procedures to mitigate potential hazards. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Spill Procedures
Prior to any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.[1] Operations involving this compound powder should be conducted in a well-ventilated area or under a fume hood to avoid the generation and inhalation of dust.[1][2]
In the event of a spill, the response should be dictated by the nature of the spill:
-
Dry Spills: To prevent the generation of dust, carefully sweep or vacuum the spilled solid material and place it into a sealed and appropriately labeled waste container.[3]
-
Wet Spills: For liquid spills containing this compound, use an inert absorbent material, such as sand or vermiculite, to contain the spill. The absorbed material should then be shoveled into a suitable, sealed container for disposal.[3] Following the initial cleanup, the affected area should be washed with ample water, and the runoff collected for proper treatment and disposal.[3]
This compound Waste Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound waste is a multi-step process that requires careful consideration of regulatory requirements and the specific form of the waste.
Step 1: Waste Characterization
The first critical step is to determine if the this compound waste is classified as hazardous.[3] According to the Environmental Protection Agency (EPA), a pharmaceutical waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[4] this compound is not a listed hazardous waste; therefore, its classification depends on its formulation.[4]
Step 2: Waste Segregation
All this compound waste must be segregated from other laboratory waste streams at the point of generation.[5] This includes contaminated PPE, glassware, and solutions. Solid waste should be collected in a designated, sealed, and clearly labeled container.[3] Liquid waste should be collected in a separate, leak-proof, and labeled container.
Step 3: Selection of Disposal Method
The choice of disposal method depends on the classification of the waste and local, state, and federal regulations.[3][4]
-
Non-Hazardous this compound Waste: If the this compound waste is determined to be non-hazardous, it can be disposed of as solid waste in a licensed landfill.[4] However, to minimize environmental impact, inertization is a recommended practice. This involves grinding the solid this compound and mixing it with water, cement, and lime to form a homogenous paste, which is then disposed of in a landfill.[6]
-
Hazardous this compound Waste: If the this compound waste is classified as hazardous, it must be managed by a licensed hazardous waste disposal company.[2] The primary disposal method for hazardous pharmaceutical waste is high-temperature incineration.[7]
Step 4: Labeling and Storage
All this compound waste containers must be clearly labeled with the contents ("this compound Waste"), the hazard characteristics (if any), and the date of accumulation. Containers should be kept sealed and stored in a designated, secure area away from incompatible materials.[1]
Step 5: Documentation and Disposal
Maintain a detailed record of all this compound waste generated and its disposal. For hazardous waste, a hazardous waste manifest will be required by the disposal company, which tracks the waste from generation to its final disposal.[8]
Summary of this compound Disposal Procedures
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, gloves. A dust respirator should be used when handling powder. | [1] |
| Spill Cleanup (Dry) | Carefully sweep or vacuum to avoid dust generation and place in a sealed, labeled container. | [3] |
| Spill Cleanup (Wet) | Absorb with inert material (e.g., sand, vermiculite), shovel into a sealed container, and wash the area with water, collecting the runoff. | [3] |
| Hazardous Waste Classification | Based on characteristics: Ignitability (flash point <140°F and ≥24% alcohol), Corrosivity (pH ≤2 or ≥12.5), Reactivity, or Toxicity. | [4] |
| Non-Hazardous Disposal | Licensed landfill. Inertization (mixing with cement, lime, and water) is recommended. | [4][6] |
| Hazardous Disposal | High-temperature incineration by a licensed hazardous waste disposal company. | [7] |
| Incineration Temperature | Typically between 850°C and 1200°C. A minimum of 850°C for at least 2 seconds is recommended. | [6][7] |
| Waste Storage | In sealed, labeled containers in a cool, dry, well-ventilated, and secure area. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. uww.edu [uww.edu]
- 4. pwaste.com [pwaste.com]
- 5. Treatment of this compound overdosage with repeated oral charcoal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 7. bionicsscientific.com [bionicsscientific.com]
- 8. phebra.com [phebra.com]
Essential Safety and Logistical Information for Handling Quinine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Quinine (B1679958), with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The following recommendations are based on available safety data sheets and chemical safety literature.
Eye and Face Protection:
-
Wear safety glasses with side shields or tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Skin and Body Protection:
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1] For operations with a significant risk of exposure or in the event of a large spill, a full chemical-resistant suit may be necessary.
Respiratory Protection:
-
In case of inadequate ventilation or when airborne dust concentrations are high, a NIOSH/MSHA-approved respirator should be worn.[1]
-
For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required.[1]
-
For large spills, a self-contained breathing apparatus should be used to prevent inhalation of the product.[1]
Quantitative Data for Hazard Assessment
While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes available exposure limits for a structurally related compound, Quinone. It is critical to note that Quinone and this compound are different chemicals , and the exposure limits for Quinone should be used with caution as a conservative reference point in the absence of specific data for this compound.
| Parameter | Value | Issuing Organization | Notes |
| Permissible Exposure Limit (PEL) - TWA | 0.1 ppm (0.4 mg/m³) | OSHA | For Quinone |
| Recommended Exposure Limit (REL) - TWA | 0.1 ppm (0.4 mg/m³) | NIOSH | For Quinone |
| Short-Term Exposure Limit (STEL) - Ceiling | 0.3 ppm (1.2 mg/m³) | NIOSH | 15-minute ceiling value for Quinone |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ | NIOSH | For Quinone |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A laboratory fume hood or other local exhaust ventilation system is recommended.
-
Verify the functionality of emergency equipment, including an eyewash station and a safety shower, before commencing work.
-
Keep containers of this compound tightly closed in a dry, cool, and well-ventilated area when not in use.
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust during handling.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. In Case of a Spill:
-
Small Spills: Carefully scoop or sweep up the spilled solid and place it into a suitable, labeled container for waste disposal. Avoid creating dust. Clean the contaminated surface thoroughly with an appropriate solvent and then with soap and water.
-
Large Spills: Evacuate the area. Wear a self-contained breathing apparatus and appropriate protective clothing. Cover the powder spill with a plastic sheet or tarp to minimize spreading.[1] Collect the spilled material and place it in a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Characterization:
-
This compound waste should be considered hazardous waste. While a specific US EPA hazardous waste code for this compound is not explicitly defined, it may fall under codes for toxicity or reactivity depending on its formulation and characteristics. European regulations may assign waste codes such as HP 6 (acute toxicity) and HP 13 (sensitizing).[3] It is the responsibility of the waste generator to properly characterize the waste according to local, state, and federal regulations.
Disposal of Unused this compound and Contaminated Materials:
-
Unused or expired this compound should be disposed of through a licensed hazardous material disposal company.[1]
-
Do not empty this compound into drains or dispose of it with regular laboratory trash.[1]
-
Contaminated packaging and PPE (gloves, lab coats, etc.) must be handled in the same way as the substance itself and disposed of as hazardous waste.[1]
Procedure for Disposing of Contaminated PPE:
-
Segregation: Place all PPE contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The container should be labeled with "Hazardous Waste" and the identity of the chemical (this compound).
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Collection: Arrange for collection by a licensed hazardous waste disposal service.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
